2-(Chloromethyl)-5-methoxy-4-pyridinol
Description
BenchChem offers high-quality 2-(Chloromethyl)-5-methoxy-4-pyridinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-5-methoxy-4-pyridinol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-5-methoxy-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-4-9-5(3-8)2-6(7)10/h2,4H,3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXADSASGUAYZKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=CC1=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2-(Chloromethyl)-5-methoxy-4-pyridinol
An In-Depth Technical Guide to 2-(Chloromethyl)-5-methoxy-4-pyridinol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(Chloromethyl)-5-methoxy-4-pyridinol, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The document delineates its chemical structure, physicochemical properties, plausible synthetic pathways, and core reactivity. A predictive analysis of its spectroscopic profile is presented to aid in its characterization. Furthermore, this guide discusses its potential applications as a pivotal building block in the synthesis of complex molecular architectures for drug discovery. Detailed protocols for safe handling, storage, and experimental analysis are provided to support researchers and drug development professionals in their work with this versatile intermediate.
Section 1: Chemical Identity and Molecular Structure
2-(Chloromethyl)-5-methoxy-4-pyridinol, also known by its IUPAC name 2-(chloromethyl)-5-methoxy-1H-pyridin-4-one, is a substituted pyridine derivative.[1] The presence of three distinct functional groups—a reactive chloromethyl group, an electron-donating methoxy group, and a pyridinol core—makes it a valuable and versatile intermediate in organic synthesis.
| Identifier | Value | Source |
| IUPAC Name | 2-(chloromethyl)-5-methoxy-1H-pyridin-4-one | [1] |
| CAS Number | 943752-03-2 | [1] |
| Molecular Formula | C₇H₈ClNO₂ | [1] |
| Molecular Weight | 173.6 g/mol | [1] |
| Canonical SMILES | COC1=CN=C(CCl)C=C1O | [1] |
| InChI Key | GXADSASGUAYZKG-UHFFFAOYSA-N | [1] |
Molecular Structure and Key Functional Groups
The structure combines the aromaticity and hydrogen-bonding capabilities of the pyridinol ring with the reactivity of an alkyl chloride. The methoxy group modulates the electronic properties of the ring system.
Caption: Molecular structure of 2-(Chloromethyl)-5-methoxy-4-pyridinol.
Section 2: Physicochemical Properties
The physicochemical properties of this compound are dictated by its functional groups. The pyridinol moiety allows for both hydrogen bond donation and acceptance, suggesting some solubility in polar protic solvents. The presence of the chloro and methoxy groups adds lipophilic character.
| Property | Value/Prediction | Notes |
| Purity | ≥95.0% (Typical) | [1] |
| Physical State | Solid (Predicted) | Based on related pyridine hydrochloride salts. |
| Melting Point | Data not available | Requires experimental determination. |
| Solubility | Soluble in water (Predicted) | Based on related compounds like 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride. |
| pKa | Data not available | Requires experimental determination. The pyridinol group will have an acidic proton. |
Section 3: Synthesis and Reactivity
Plausible Synthetic Pathway
The synthesis could begin with a suitably substituted pyridine, which is first oxidized to the N-oxide. The N-oxide functionality activates the C2 position for subsequent functionalization, such as hydroxymethylation, followed by chlorination using a reagent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[2]
Caption: Plausible multi-step synthesis workflow for the target compound.
Core Reactivity
The primary site of reactivity is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene carbon highly electrophilic. This functionality is ideal for nucleophilic substitution (Sₙ2) reactions. Researchers can leverage this reactivity to couple the 2-(chloromethyl)-5-methoxy-4-pyridinol scaffold with various nucleophiles (e.g., amines, thiols, alcohols, carbanions) to synthesize a library of more complex derivative compounds. This is a cornerstone of its utility as a building block in drug discovery.[4]
Section 4: Spectroscopic Profile (Predictive Analysis)
Specific spectroscopic data for this compound is not widely published. The following analysis is predictive, based on its chemical structure and data from analogous compounds such as 2-(chloromethyl)pyridine hydrochloride.[5][6] Experimental verification is mandatory for structural confirmation.
Predicted ¹H NMR Spectrum
-
Methoxy Protons (-OCH₃): A singlet peak expected around δ 3.8-4.0 ppm.
-
Chloromethyl Protons (-CH₂Cl): A singlet peak expected around δ 4.5-4.8 ppm.
-
Pyridinol Ring Protons (Ar-H): Two distinct signals in the aromatic region (δ 6.5-8.5 ppm), corresponding to the protons at the C3 and C6 positions.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on solvent and concentration.
Predicted Infrared (IR) Spectrum
-
O-H Stretch (Hydroxyl): A broad absorption band in the region of 3200-3500 cm⁻¹.
-
C-H Stretch (Aromatic/Aliphatic): Peaks in the 2850-3100 cm⁻¹ region.
-
C=C and C=N Stretch (Aromatic Ring): Characteristic absorptions between 1400-1600 cm⁻¹.
-
C-O Stretch (Ether): A strong peak around 1050-1250 cm⁻¹.
-
C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.
Predicted Mass Spectrum (MS)
-
Molecular Ion (M⁺): An expected peak at m/z ≈ 173.6, showing a characteristic M/M+2 isotope pattern of approximately 3:1 due to the presence of one chlorine atom.
-
Key Fragmentation: A likely fragmentation pathway would be the loss of the chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl), leading to significant fragment ions.
General Protocol for Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) for NMR analysis. For IR, prepare a KBr pellet or cast a thin film. For MS, dissolve a small amount in a volatile solvent like methanol or acetonitrile.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). Use standard parameters and process the data to determine chemical shifts, multiplicities, and integrations.
-
IR Spectroscopy: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI, EI) to determine the mass-to-charge ratio of the parent molecule and its fragments.
Section 5: Applications in Drug Discovery and Development
2-(Chloromethyl)-5-methoxy-4-pyridinol is classified as a heterocyclic building block, indicating its primary use is as an intermediate in the synthesis of more complex molecules, particularly Active Pharmaceutical Ingredients (APIs).[1][7][8]
The chloro and methoxy groups are frequently incorporated into drug candidates to modulate properties like metabolic stability, receptor binding affinity, and bioavailability.[9] The pyridinol core is a common scaffold in medicinal chemistry, found in numerous bioactive compounds.[10]
The compound's value lies in its ability to introduce this functionalized pyridinol moiety into a target structure. Its reactive chloromethyl handle allows for covalent linkage to other molecular fragments, enabling the exploration of chemical space around a lead compound.
Caption: Role as a key intermediate in the drug discovery workflow.
Section 6: Safety, Handling, and Storage
As a reactive chemical intermediate, 2-(Chloromethyl)-5-methoxy-4-pyridinol requires careful handling. Safety information is derived from data for the compound and closely related structures.[1][11]
Hazard Identification
| Hazard | GHS Pictogram | Code | Description |
| Harmful | GHS07 (Harmful/Irritant) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | GHS07 (Harmful/Irritant) | H315 | Causes skin irritation.[1] |
| Eye Irritation | GHS07 (Harmful/Irritant) | H319 | Causes serious eye irritation.[1] |
| Respiratory Irritation | GHS07 (Harmful/Irritant) | H335 | May cause respiratory irritation.[1] |
Recommended Handling Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[12][13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.[11]
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator. Do not breathe dust or fumes.[1][13]
-
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][13]
Storage
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]
-
Store locked up.[13]
-
Protect from moisture.
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]
Section 7: Conclusion
2-(Chloromethyl)-5-methoxy-4-pyridinol is a strategically important heterocyclic building block for chemical and pharmaceutical research. Its unique combination of a reactive chloromethyl group, a pyridinol core, and a methoxy substituent provides a versatile platform for synthesizing diverse molecular structures. While comprehensive data on its properties and synthesis are limited, predictive analysis based on fundamental chemical principles and analogous compounds provides a solid foundation for its use. Adherence to strict safety protocols is essential when handling this reactive intermediate. This guide serves as a foundational resource for scientists aiming to leverage the synthetic potential of this compound in the pursuit of novel therapeutics and other advanced materials.
References
-
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: Pyridine. Retrieved from KISHIDA CHEMICAL CO., LTD. website. [Link]
-
Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. [Link]
-
SpectraBase. (n.d.). 2-Chloro-3-(chloromethyl)-5-(4-methoxyphenyl)pyridine. Retrieved from SpectraBase website. [Link]
- CN102311451A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (2012, January 4).
-
Journal of Chemical Research. (2024, December 9). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 5-methoxy-2,3-dihydro-1H-1,3-benzodiazole-2-thione. Retrieved from ECHA website. [Link]
-
PharmaCompass. (n.d.). 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine HCl. Retrieved from PharmaCompass website. [Link]
-
Alam, M. J., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]
-
Ishihara, Y. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
-
Crysdot LLC. (n.d.). 2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride. Retrieved from Crysdot LLC website. [Link]
-
ResearchGate. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]
-
Acta Crystallographica Section E. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. PMC. [Link]
-
PubChemLite. (n.d.). 5-(chloromethyl)-2-methoxy-4-methylpyrimidine (C7H9ClN2O). Retrieved from PubChemLite website. [Link]
-
PubChem. (n.d.). 2-Chloro-4(1H)-pyridinone. Retrieved from PubChem website. [Link]
-
BindingDB. (n.d.). BDBM264021 2-[5-[(4-chloro-2- phenylmethoxyphenyl)methoxy] pyrazol-1-yl]pyridine-4-carboxylic acid. Retrieved from BindingDB website. [Link]
-
Liu, B., et al. (2024, August 8). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. PubMed. [Link]
- US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. (n.d.).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. scispace.com [scispace.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR [m.chemicalbook.com]
- 7. Substance Information - ECHA [echa.europa.eu]
- 8. 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine HCl - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 9. drughunter.com [drughunter.com]
- 10. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. kishida.co.jp [kishida.co.jp]
- 13. fishersci.com [fishersci.com]
2-(Chloromethyl)-5-methoxy-4-pyridinol CAS number and molecular weight
An In-Depth Technical Guide to 2-(Chloromethyl)-5-methoxy-4-pyridinol
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(Chloromethyl)-5-methoxy-4-pyridinol, a heterocyclic compound with potential applications in synthetic and medicinal chemistry. Given the specialized nature of this molecule, this document synthesizes available data with established chemical principles to offer insights for researchers, scientists, and drug development professionals.
Core Compound Identification and Properties
2-(Chloromethyl)-5-methoxy-4-pyridinol, also known by its IUPAC name 2-(chloromethyl)-5-methoxy-1H-pyridin-4-one, is a substituted pyridinone derivative.[1] Pyridinone scaffolds are significant in medicinal chemistry, often serving as key pharmacophores in various drug candidates due to their ability to act as hydrogen bond donors and acceptors.[2]
Physicochemical Data
A summary of the fundamental properties of 2-(Chloromethyl)-5-methoxy-4-pyridinol is presented in the table below.
| Property | Value | Source |
| CAS Number | 943752-03-2 | [1] |
| Molecular Formula | C₇H₈ClNO₂ | [1] |
| Molecular Weight | 173.6 g/mol | [1] |
| IUPAC Name | 2-(chloromethyl)-5-methoxy-1H-pyridin-4-one | [1] |
| Canonical SMILES | COC1=CN=C(CCl)C=C1O | [1] |
| InChI Key | GXADSASGUAYZKG-UHFFFAOYSA-N | [1] |
| Purity | Typically available at ≥95% | [1] |
Synthesis and Mechanistic Considerations
While specific, peer-reviewed synthesis routes for 2-(Chloromethyl)-5-methoxy-4-pyridinol are not extensively documented, a plausible synthetic strategy can be devised based on established pyridine chemistry. A common approach for introducing a chloromethyl group to a pyridine ring involves the chlorination of a corresponding hydroxymethyl or methyl precursor.
Proposed Synthetic Pathway
A logical synthetic route could start from a suitable pyridinone precursor. The chlorination of a hydroxymethyl group is a standard transformation, often achieved with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Caption: Proposed synthesis of 2-(Chloromethyl)-5-methoxy-4-pyridinol.
Causality of Experimental Choices:
-
Starting Material: 2-(Hydroxymethyl)-5-methoxy-4-pyridinol is the logical precursor, as the hydroxyl group is a good leaving group after activation.
-
Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds through a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion. This SNi (internal nucleophilic substitution) mechanism typically results in retention of configuration, although the specific stereochemistry is not a factor here. Phosphorus oxychloride (POCl₃) is another viable option, particularly in pyridine chemistry.[3]
Applications in Drug Discovery and Development
The structure of 2-(Chloromethyl)-5-methoxy-4-pyridinol suggests its primary utility as a reactive intermediate or building block in the synthesis of more complex molecules. The presence of a reactive chloromethyl group makes it an excellent candidate for introducing the substituted pyridinone moiety into a target structure.
Role as a Synthetic Building Block
The chloromethyl group is a versatile functional handle for nucleophilic substitution reactions. This allows for the covalent linkage of the pyridinone core to various scaffolds.
Caption: Reactivity of 2-(Chloromethyl)-5-methoxy-4-pyridinol with nucleophiles.
This reactivity is analogous to that of other critical pharmaceutical intermediates, such as 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, which is a key building block in the synthesis of proton pump inhibitors like Omeprazole.[4][5] In that context, the chloromethyl group reacts with a benzimidazole thiol to form a thioether linkage.[6] Similarly, 2-(Chloromethyl)-5-methoxy-4-pyridinol could be used to synthesize novel compounds where the pyridinone core is linked to other pharmacologically active moieties.
Potential as a Fragment in Fragment-Based Drug Design (FBDD)
The pyridinone scaffold is recognized for its favorable interactions with biological targets.[2] 2-(Chloromethyl)-5-methoxy-4-pyridinol could serve as a reactive fragment in FBDD campaigns. By tethering this fragment to a target protein via its chloromethyl group, researchers can identify and map binding pockets, which can then be elaborated upon to develop more potent and selective inhibitors.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions are essential when handling 2-(Chloromethyl)-5-methoxy-4-pyridinol.
Hazard Identification
Based on supplier safety data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Self-Validating Protocol for Handling:
-
Engineering Controls: Always handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid material.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Proposed Analytical Methods
Robust analytical methods are crucial for ensuring the purity and identity of starting materials and products in a research and development setting.
Chromatographic and Spectroscopic Analysis
The following table outlines potential analytical techniques for the characterization of 2-(Chloromethyl)-5-methoxy-4-pyridinol.
| Technique | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A primary peak corresponding to the compound, with any impurities appearing as separate, smaller peaks. The retention time is characteristic of the compound under specific chromatographic conditions. |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation. | The mass spectrum should show a molecular ion peak consistent with the calculated molecular weight (173.6 g/mol ). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be observable. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation. | ¹H and ¹³C NMR spectra will provide a unique fingerprint of the molecule, confirming the connectivity of the atoms and the presence of the different functional groups (methoxy, chloromethyl, and the pyridinone ring). |
Hypothetical HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.
Conclusion
2-(Chloromethyl)-5-methoxy-4-pyridinol is a valuable, albeit not widely documented, chemical building block. Its key features—the reactive chloromethyl group and the medicinally relevant pyridinone core—make it a promising tool for synthetic chemists and drug discovery professionals. While direct experimental data is limited, its properties and reactivity can be confidently inferred from the well-established chemistry of related compounds. The protocols and insights provided in this guide are intended to serve as a foundational resource for the safe and effective use of this compound in a research and development setting.
References
-
Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. nbinno.com [nbinno.com]
- 5. cionpharma.com [cionpharma.com]
- 6. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
The Solubility Enigma: A Technical Guide to Understanding and Determining the Solubility Profile of 2-(Chloromethyl)-5-methoxy-4-pyridinol in Organic Solvents
Foreword: Navigating the Crucial Terrain of Solubility in Drug Development
For the discerning researcher, scientist, or drug development professional, the journey of a novel chemical entity from discovery to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing as a paramount determinant of a compound's fate. Poor solubility can precipitate a cascade of downstream failures, from inconsistent biological screening results to insurmountable formulation hurdles. This guide is dedicated to a singular focus: the comprehensive solubility profiling of 2-(Chloromethyl)-5-methoxy-4-pyridinol, a pyridinol derivative of interest in medicinal chemistry.
While extensive, publicly available quantitative solubility data for this specific molecule is not readily found, this guide takes a foundational approach. It is designed not merely as a repository of data, but as a strategic manual. Herein, we will dissect the theoretical underpinnings that govern the solubility of this molecule, provide a robust experimental framework for the precise determination of its solubility in a range of organic solvents, and offer insights into the interpretation of the resulting data. This document will empower the reader to not only generate a comprehensive solubility profile for 2-(Chloromethyl)-5-methoxy-4-pyridinol but also to apply these principles to other novel compounds, thereby fostering a more rational and predictive approach to drug development.
Deconstructing the Molecule: A Theoretical Deep Dive into the Solubility of 2-(Chloromethyl)-5-methoxy-4-pyridinol
The solubility of a compound is a complex interplay of its intrinsic properties and the nature of the solvent. To predict and understand the behavior of 2-(Chloromethyl)-5-methoxy-4-pyridinol, we must first dissect its molecular architecture.
1.1. Structural Features and Their Implications for Solubility
The structure of 2-(Chloromethyl)-5-methoxy-4-pyridinol presents several key functional groups that will dictate its interactions with various solvents:
-
The 4-Pyridinol Core and Tautomerism: The 4-pyridinol moiety is capable of existing in tautomeric equilibrium with its 4-pyridone form.[1][2] In solution, the pyridone tautomer is generally favored, particularly in polar solvents.[1] This is a critical consideration as the two tautomers exhibit different polarities and hydrogen bonding capabilities. The pyridone form possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the pyridinol form has a hydroxyl group (a hydrogen bond donor and acceptor) and a pyridine nitrogen (a hydrogen bond acceptor). The predominant tautomeric form in a given solvent will significantly influence the solubility.
-
The Methoxy Group (-OCH₃): This group introduces a degree of polarity and can act as a hydrogen bond acceptor.[3] Its presence can enhance solubility in solvents that can engage in hydrogen bonding.
-
The Chloromethyl Group (-CH₂Cl): The electronegative chlorine atom induces a dipole moment in the C-Cl bond, making the carbon atom electrophilic.[4][5] This group contributes to the overall polarity of the molecule.
1.2. The "Like Dissolves Like" Paradigm: Predicting Solubility Trends
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. Based on its functional groups, 2-(Chloromethyl)-5-methoxy-4-pyridinol can be classified as a polar molecule. Therefore, it is expected to exhibit greater solubility in polar solvents compared to non-polar hydrocarbon solvents.
1.3. Hydrogen Bonding: The Key to Enhanced Solubility
The ability of 2-(Chloromethyl)-5-methoxy-4-pyridinol to act as both a hydrogen bond donor and acceptor is a primary driver of its solubility in protic and other polar aprotic solvents.[7][8] Solvents that can participate in hydrogen bonding with the pyridinol/pyridone core and the methoxy group will be more effective at solvating the molecule and overcoming the crystal lattice energy.
The Experimental Blueprint: A Step-by-Step Guide to Determining the Solubility Profile
Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate characterization. The following section outlines a robust, self-validating protocol for generating a comprehensive solubility profile.
2.1. Solvent Selection for a Comprehensive Profile
A well-chosen panel of organic solvents is crucial for a meaningful solubility assessment. The solvents should span a range of polarities and hydrogen bonding capabilities. A recommended set of solvents is presented in the table below, along with their relevant properties.
| Solvent | Class | Polarity Index | Hydrogen Bond Donor/Acceptor |
| Methanol | Polar Protic | 5.1 | Donor & Acceptor |
| Ethanol | Polar Protic | 4.3 | Donor & Acceptor |
| Isopropanol | Polar Protic | 3.9 | Donor & Acceptor |
| Acetone | Polar Aprotic | 5.1 | Acceptor |
| Acetonitrile | Polar Aprotic | 5.8 | Acceptor |
| Ethyl Acetate | Polar Aprotic | 4.4 | Acceptor |
| Dichloromethane | Polar Aprotic | 3.1 | Weak Acceptor |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Acceptor |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Strong Acceptor |
| Toluene | Non-polar | 2.4 | - |
| Heptane | Non-polar | 0.1 | - |
2.2. Experimental Protocol: The Slurry Method for Equilibrium Solubility Determination
The slurry method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9]
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-(Chloromethyl)-5-methoxy-4-pyridinol to a series of vials, each containing a known volume of a different test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or stirring plate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid aspirating any solid particles.
-
-
Quantification:
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of 2-(Chloromethyl)-5-methoxy-4-pyridinol in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
2.3. Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table for easy comparison.
Table of Predicted and Experimental Solubility of 2-(Chloromethyl)-5-methoxy-4-pyridinol
| Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Methanol | High | To be determined |
| Ethanol | High | To be determined |
| Isopropanol | Moderate to High | To be determined |
| Acetone | Moderate | To be determined |
| Acetonitrile | Moderate | To be determined |
| Ethyl Acetate | Low to Moderate | To be determined |
| Dichloromethane | Low | To be determined |
| Tetrahydrofuran (THF) | Low to Moderate | To be determined |
| Dimethyl Sulfoxide (DMSO) | Very High | To be determined |
| Toluene | Very Low | To be determined |
| Heptane | Insoluble | To be determined |
Note: The "Predicted Solubility" is based on the theoretical principles discussed in Section 1. The "Experimental Solubility" column is intended to be populated with data generated using the protocol described above.
Visualizing the Process and Relationships
Diagrams are powerful tools for illustrating experimental workflows and conceptual relationships.
Caption: Relationship between the properties of 2-(Chloromethyl)-5-methoxy-4-pyridinol and its predicted solubility in different classes of organic solvents.
Practical Implications for Drug Development
A comprehensive understanding of the solubility profile of 2-(Chloromethyl)-5-methoxy-4-pyridinol is not an academic exercise; it has profound practical implications:
-
Early-Stage Discovery: Solubility data in solvents like DMSO is critical for ensuring the reliability of high-throughput screening assays. [10]* Process Chemistry: The choice of solvent for synthesis and purification is dictated by the solubility of the compound and its impurities.
-
Formulation Development: The solubility in a range of pharmaceutically acceptable solvents is a key factor in developing a suitable dosage form, whether it be an oral solid, a liquid formulation, or a parenteral solution.
Conclusion: From Data to Decision-Making
This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 2-(Chloromethyl)-5-methoxy-4-pyridinol in organic solvents. By integrating theoretical principles with a robust experimental protocol, researchers can generate the critical data needed to make informed decisions throughout the drug development pipeline. The principles and methodologies outlined herein are not limited to the title compound but can be readily adapted to other novel chemical entities, fostering a more efficient and scientifically-driven approach to pharmaceutical research.
References
- Burdick & Jackson. Polarity Index.
-
Chempanda Blog. Chloromethyl: compounds, synthesis and safety. [Link]
-
Chemistry Stack Exchange. Stability of 4-pyridone vs 4-pyridinol. [Link]
-
MDPI. Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. [Link]
-
Proprep. Discuss the impact of the methoxy group on the reactivity and solubility of organic compounds. [Link]
-
ResearchGate. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. [Link]
-
Stack Exchange Chemistry. How to predict the solubility of an organic compound in different kinds of solvents? [Link]
-
Taylor & Francis Online. Methoxy group: a non-lipophilic “scout” for protein pocket finding. [Link]
-
The Journal of Physical Chemistry A. Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group—Viewed from the Core of Carbon. [Link]
-
The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. [Link]
-
Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis. [Link]
-
Wikipedia. 4-Pyridone. [Link]
Sources
- 1. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. scispace.com [scispace.com]
- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 7. Solubility of hypericin in methanol and methanol-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.isciii.es [scielo.isciii.es]
- 9. Solvent effects on the electronic absorption spectra and acid strength of some substituted pyridinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermodynamic Stability of 2-(Chloromethyl)-5-methoxy-4-pyridinol
Abstract
2-(Chloromethyl)-5-methoxy-4-pyridinol is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its chemical integrity is paramount for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive analysis of the thermodynamic stability of this compound. We delve into its molecular structure to predict potential degradation pathways and outline a suite of robust experimental protocols for empirical stability assessment. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the establishment of a reliable stability profile.
Introduction: The Critical Role of Stability
In pharmaceutical development, the thermodynamic stability of an API or its intermediates is not merely a regulatory checkbox; it is a fundamental pillar of quality that dictates shelf-life, storage conditions, and ultimately, patient safety.[1] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. For a reactive intermediate like 2-(Chloromethyl)-5-methoxy-4-pyridinol, understanding its stability profile is crucial from the earliest stages of process development to prevent costly failures and ensure regulatory compliance.[1] This guide will explore the inherent structural liabilities of the molecule and provide a systematic approach to its stability characterization.
Molecular Structure Analysis and Predicted Instabilities
The structure of 2-(Chloromethyl)-5-methoxy-4-pyridinol contains several functional groups that are susceptible to degradation under common pharmaceutical processing and storage conditions.
-
2.1 The Chloromethyl Group: A Primary Reactive Site The most significant liability in the structure is the benzylic-like chloromethyl group. This group is highly susceptible to nucleophilic substitution reactions. The primary degradation pathway is predicted to be hydrolysis , where the chlorine atom is displaced by a hydroxyl group to form 2-(hydroxymethyl)-5-methoxy-4-pyridinol. This reaction can be catalyzed by water, acids, or bases.
-
2.2 The 4-Pyridinol Core: Potential for Oxidation The pyridinol ring system, particularly with its electron-donating hydroxyl and methoxy groups, is susceptible to oxidation . Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or exposure to light (photodegradation), potentially leading to the formation of N-oxides or ring-opened products.[2][3]
-
2.3 Thermal Stress Elevated temperatures can provide the activation energy needed to accelerate both hydrolysis and oxidation.[1] Furthermore, in the solid state, thermal energy can induce polymorphic transitions or decomposition, which can alter the compound's physical and chemical properties.[4]
Experimental Assessment of Thermodynamic Stability
A comprehensive stability assessment involves a multi-faceted approach, combining forced degradation studies with thermal analysis techniques and robust analytical monitoring.[5][6] This strategy is aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[7][8][9][10][11]
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability analysis, designed to intentionally degrade the sample to identify potential degradation products and pathways.[12][13] The goal is to achieve 5-20% degradation to ensure that the analytical methods are capable of detecting and quantifying impurities.[13]
Workflow for Stability Assessment
Caption: Overall workflow for forced degradation and stability assessment.
Protocol 3.1.1: Hydrolytic Stability
-
Preparation: Prepare stock solutions of 2-(Chloromethyl)-5-methoxy-4-pyridinol in a suitable solvent (e.g., acetonitrile/water).
-
Acidic Condition: Add 0.1 M hydrochloric acid to the stock solution.
-
Basic Condition: Add 0.1 M sodium hydroxide to the stock solution.
-
Neutral Condition: Add purified water to the stock solution.
-
Incubation: Store the solutions at a controlled temperature (e.g., 60°C) and collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the samples before analysis using a stability-indicating HPLC method.
-
Causality Explanation: Using elevated temperatures accelerates the degradation process, allowing for the rapid identification of hydrolytic liabilities that would occur over a much longer period under ambient conditions.
-
Protocol 3.1.2: Oxidative Stability
-
Preparation: Prepare a stock solution of the compound.
-
Stress Condition: Add a solution of 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light, and collect samples at various time points.
-
Analysis: Analyze the samples directly by HPLC.
-
Causality Explanation: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress. This helps identify the molecule's susceptibility to oxidation, which is crucial for determining appropriate packaging and storage to protect against air exposure.
-
Thermal Analysis Techniques
Thermal analysis methods provide invaluable data on the physical stability of the compound in its solid state.[4][14]
Protocol 3.2.1: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range (e.g., 25°C to 300°C).
-
Data Analysis: Analyze the resulting thermogram for thermal events such as melting (endotherm) and decomposition (exotherm).
-
Expertise Insight: A sharp melting endotherm is indicative of a pure, crystalline material. A broad peak or the presence of multiple peaks could suggest impurities or the existence of different polymorphic forms, which can have different stability profiles.[14]
-
Protocol 3.2.2: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of the compound onto the TGA balance pan.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Analysis: Monitor the change in mass as a function of temperature.[14] The onset temperature of mass loss indicates the beginning of thermal decomposition.[1]
-
Trustworthiness Check: The TGA results should be correlated with the DSC data. A significant mass loss observed in TGA at the same temperature as an endotherm or exotherm in DSC provides a self-validating confirmation of a decomposition event.[5]
-
Analytical Method for Stability Monitoring
A validated stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products.[15][16] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[15][17]
Protocol 3.3.1: Stability-Indicating HPLC Method
-
Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Detection: UV detection at a wavelength determined by the compound's UV spectrum (e.g., 275 nm).
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The key is to demonstrate that degradation product peaks are well-resolved from the main peak.
Data Interpretation and Stability Profile
Summarizing Quantitative Data
The results from the forced degradation studies should be tabulated to provide a clear overview of the compound's lability under different stress conditions.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration (hrs) | % Assay of Parent Compound | % Total Degradation | Major Degradant(s) Identified |
| 0.1 M HCl (60°C) | 24 | 85.2% | 14.8% | Hydrolysis Product |
| 0.1 M NaOH (60°C) | 8 | 78.5% | 21.5% | Hydrolysis Product |
| 3% H₂O₂ (RT) | 24 | 92.1% | 7.9% | Oxidative Product A |
| Thermal (80°C) | 48 | 96.5% | 3.5% | Minor unknown degradants |
| Photostability | - | 98.8% | 1.2% | Negligible degradation |
Note: Data are hypothetical and for illustrative purposes.
Proposed Degradation Pathway
Based on the stress testing data, a primary degradation pathway can be proposed. The most likely transformation is the hydrolysis of the chloromethyl group.
Caption: Hydrolysis of the chloromethyl group to a hydroxymethyl group.
Conclusion and Recommendations
The thermodynamic stability profile of 2-(Chloromethyl)-5-methoxy-4-pyridinol is dominated by its susceptibility to hydrolysis at the chloromethyl position, a reaction that is significantly accelerated by basic and acidic conditions. The compound shows moderate sensitivity to oxidation and is relatively stable under thermal and photolytic stress.
Recommendations for Handling and Storage:
-
Storage: Store in a cool, dry place, protected from light. Long-term storage at refrigerated temperatures (2-8°C) is advisable.
-
Handling: Use in an inert atmosphere (e.g., nitrogen or argon) where possible to minimize exposure to moisture and oxygen. Avoid contact with strong acids and bases.
-
Process Control: In synthetic processes, pH and water content should be carefully controlled to minimize the formation of the hydroxymethyl impurity.
By understanding these stability characteristics and implementing the recommended protocols, researchers and developers can ensure the quality and integrity of 2-(Chloromethyl)-5-methoxy-4-pyridinol, contributing to the successful development of safe and effective pharmaceuticals.
References
-
Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chimica et Pharmaceutica Indica, 13(3), 1-2. [Link]
-
Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Pharmaceutical Thermal Stability Analysis Service. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Thermo-Analytical Methods of Analysis and their Applications. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Park, K. (2005). Assay and Stability Testing. In S. Ahuja & M.W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier Inc. [Link]
-
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
-
ASM Journals. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(11). [Link]
-
ASM Journals. (2016). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 82(10). [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. 7(1), 99-102. [Link]
-
YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]
Sources
- 1. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]
- 2. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. tsijournals.com [tsijournals.com]
- 5. Pharmaceutical Thermal Stability Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 9. fda.gov [fda.gov]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Official web site : ICH [ich.org]
- 12. ajrconline.org [ajrconline.org]
- 13. youtube.com [youtube.com]
- 14. longdom.org [longdom.org]
- 15. kinampark.com [kinampark.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. sepscience.com [sepscience.com]
A Researcher's Comprehensive Guide to the Safe Handling of 2-(Chloromethyl)-5-methoxy-4-pyridinol
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling of 2-(Chloromethyl)-5-methoxy-4-pyridinol (CAS No. 943752-03-2). The following information is synthesized from available safety data for this compound and structurally related chemicals, alongside established laboratory safety standards, to ensure a comprehensive understanding of the associated hazards and mitigation strategies.
Understanding the Hazard Profile
2-(Chloromethyl)-5-methoxy-4-pyridinol is a pyridinol derivative that, based on available data, is classified as an irritant and harmful if swallowed.[1] The Globally Harmonized System (GHS) classification indicates specific risks that necessitate careful handling to avoid adverse health effects.
GHS Classification
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07: Harmful/Irritant | Warning |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | ||
| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation | ||
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
Table 1: GHS Hazard Information for 2-(Chloromethyl)-5-methoxy-4-pyridinol.[1]
The primary hazards associated with this compound are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[1] The chloromethyl group, a common feature in reactive chemical intermediates, can contribute to its irritant properties.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
To mitigate the risks outlined above, a combination of engineering controls and personal protective equipment is essential. The principle of the hierarchy of controls prioritizes engineering solutions to minimize direct exposure.[2]
Engineering Controls
All work with 2-(Chloromethyl)-5-methoxy-4-pyridinol, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.[3][4] This is crucial to prevent the inhalation of any dust or aerosols that may cause respiratory irritation.[5] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[4] A face shield should also be worn when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. While specific breakthrough times for this compound are not available, nitrile gloves are a common choice for general laboratory work.[5] However, for prolonged contact or when handling larger quantities, it is advisable to consult the glove manufacturer's compatibility charts. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[4]
-
Lab Coat: A fully buttoned lab coat must be worn to protect against skin contact.[3][4]
-
-
Respiratory Protection: In situations where a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator may be necessary.[6] All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical clearance and fit testing.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for preventing accidents and maintaining the integrity of the compound.
Handling
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][7]
-
Ensure containers are kept tightly closed when not in use.[8][9]
Storage
-
Keep containers tightly closed to prevent moisture absorption and potential degradation.[9]
-
Store away from incompatible materials such as strong oxidizing agents.[4][8] While specific reactivity data for this compound is limited, related chlorinated organic compounds can react with oxidizing agents.[10]
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a rapid and informed response is crucial to minimizing harm.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] Rinse mouth. Do NOT induce vomiting.[1] |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| Skin Contact | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Table 2: First-Aid Measures for 2-(Chloromethyl)-5-methoxy-4-pyridinol.[1]
Accidental Release Measures
In the case of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For solid spills, dampen the material with water to prevent dust formation and then carefully transfer it to a suitable container for disposal.[11] Use an absorbent material like sand or vermiculite for liquid spills.[5]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[11]
-
Dispose: All contaminated materials, including absorbent materials and cleaning supplies, must be disposed of as hazardous waste in a sealed, labeled container.[4]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₈ClNO₂ |
| Molecular Weight | 173.6 g/mol |
| CAS Number | 943752-03-2 |
| Purity | 95.0% |
Table 3: Physical and Chemical Properties of 2-(Chloromethyl)-5-methoxy-4-pyridinol.[1]
Stability and Reactivity
-
Chemical Stability: The compound is expected to be stable under normal laboratory conditions.
-
Conditions to Avoid: Avoid exposure to moisture and incompatible materials.[9]
-
Incompatible Materials: Strong oxidizing agents.[8]
-
Hazardous Decomposition Products: Upon combustion, this compound may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[9][10]
Toxicological Information
The primary toxicological concerns are based on the GHS classification:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
No information is available regarding the carcinogenicity, mutagenicity, or reproductive toxicity of this specific compound. However, as with any chemical, unnecessary exposure should be avoided.
Diagrams and Workflows
Risk Assessment and Handling Workflow
Caption: Workflow for Risk Assessment and Safe Handling.
Emergency Spill Response Logic
Caption: Logical Steps for Emergency Spill Response.
References
- Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Pyridin-4-ol.
- Fluorochem. 2-(chloromethyl)-5-methoxy-4-pyridinol.
- Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Loba Chemie. PYRIDINE FOR SYNTHESIS.
- TCI Chemicals. SAFETY DATA SHEET - 2-(Chloromethyl)pyridine Hydrochloride.
- Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-5-(chloromethyl)pyridine.
- Washington State University. Pyridine Safety Data Sheet.
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
- Santa Cruz Biotechnology. 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
- European Chemicals Agency (ECHA). Substance Information - 2-(Chloromethyl)-5-methoxy-4-pyridinol.
- National Oceanic and Atmospheric Administration (NOAA). 2-(chloromethyl)pyridine hydrochloride - Report.
- Apollo Scientific. 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet.
- Occupational Safety and Health Administration (OSHA). Chlorine.
- Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines.
- New Jersey Department of Health. Chlorine - Hazardous Substance Fact Sheet.
- Occupational Safety and Health Administration (OSHA). Chlorine in Workplace Atmospheres.
- Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guideline for Chlorine.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. nj.gov [nj.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. lobachemie.com [lobachemie.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Guide: Elucidating the Ionization Profile of 2-(Chloromethyl)-5-methoxy-4-pyridinol
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property is of paramount importance in drug discovery and development, as it profoundly influences a compound's solubility, permeability, target binding, and overall pharmacokinetic profile.[1][2] This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the pKa values and characterizing the ionization behavior of 2-(Chloromethyl)-5-methoxy-4-pyridinol, a substituted pyridinol derivative of interest in medicinal chemistry. We will explore the structural nuances influencing its acid-base properties, detail robust experimental protocols for pKa determination, and present a logical workflow integrating computational prediction with laboratory validation.
Introduction: The Significance of pKa in Drug Development
2-(Chloromethyl)-5-methoxy-4-pyridinol is a heterocyclic building block whose utility in pharmaceutical research is linked to its potential for derivatization.[3][4] Like all ionizable drug candidates, its behavior in biological systems is governed by its pKa values. The degree of ionization affects a molecule's ability to cross cellular membranes, with the un-ionized form generally being more lipid-soluble and permeable.[1] Furthermore, the charge state can be critical for molecular interactions with protein targets. Therefore, a precise understanding of the pKa of 2-(Chloromethyl)-5-methoxy-4-pyridinol is not merely an academic exercise but a critical step in rationally designing and optimizing new chemical entities.
Theoretical Framework: Predicting the Ionization Behavior
The structure of 2-(Chloromethyl)-5-methoxy-4-pyridinol presents two primary ionizable centers: the pyridinic nitrogen, which can be protonated (acting as a base), and the 4-hydroxyl group, which can be deprotonated (acting as an acid).
Tautomerism of the 4-Pyridinol Ring
A crucial feature of the 4-pyridinol scaffold is its existence in a tautomeric equilibrium with its 4-pyridone form.[5][6] While the 3-pyridinol isomer is predominantly phenolic, the 4-pyridinol isomer often favors the pyridone tautomer. This equilibrium influences which functional group is ionized and the resulting pKa values.
Influence of Substituents on Acidity and Basicity
The pKa values are modulated by the electronic effects of the ring substituents:
-
5-Methoxy Group (-OCH₃): This is an electron-donating group through resonance, which increases the electron density on the pyridine ring. This effect is expected to increase the basicity of the ring nitrogen (higher pKa) and decrease the acidity of the hydroxyl group (higher pKa).
-
2-(Chloromethyl) Group (-CH₂Cl): This group is weakly electron-withdrawing by induction, which decreases the electron density of the ring. This effect will slightly decrease the basicity of the ring nitrogen (lower pKa) and increase the acidity of the hydroxyl group (lower pKa).
Based on these competing effects and data from analogous structures, we can predict two distinct pKa values:
-
pKa₁ (Acidic): Associated with the deprotonation of the 4-hydroxyl group, likely in the range of pH 9-11 .
-
pKa₂ (Basic): Associated with the protonation of the ring nitrogen, likely in the range of pH 3-5 .
The precise values depend on the interplay between these electronic influences and the dominant tautomeric form in solution.
Methodologies for Precise pKa Determination
No single method is universally applicable for pKa determination; the choice depends on the compound's properties, such as solubility and the presence of a chromophore.[7] A multi-faceted approach, combining computational and experimental techniques, provides the most reliable results.
Integrated Workflow for pKa Profiling
A robust strategy begins with computational estimates, which guide the selection of the most appropriate experimental method for validation. This integrated approach ensures efficiency and accuracy.
Caption: Integrated workflow for pKa determination.
Experimental Protocols
This is a classical and highly accurate method, considered a gold standard for its simplicity and low cost.[2][8][9] It is particularly effective for compounds with sufficient aqueous solubility.
Protocol:
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C).
-
Analyte Preparation: Accurately weigh approximately 5-10 mg of 2-(Chloromethyl)-5-methoxy-4-pyridinol and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is low, a co-solvent like methanol or DMSO can be used, but the final pKa must be corrected back to a fully aqueous environment.
-
Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots. Record the pH value after each addition, allowing the reading to stabilize.
-
Titration (Basic pKa): In a separate experiment, dissolve the analyte in a slight excess of standardized strong acid (e.g., 0.1 M HCl) and back-titrate with the standardized strong base (0.1 M NaOH).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point on the resulting sigmoid curve.[10]
This method is ideal for compounds possessing a UV chromophore that changes upon ionization. It requires only a small amount of sample and is less affected by impurities than potentiometry.
Protocol:
-
Wavelength Selection: Record the UV-Vis spectrum of the analyte in highly acidic (e.g., pH 1) and highly basic (e.g., pH 13) solutions to identify the wavelengths of maximum absorbance difference (isosbestic points and λ_max for ionized/un-ionized species).
-
Buffer Preparation: Prepare a series of buffers with precisely known pH values, covering the range of the expected pKa values (e.g., from pH 2 to 12 in 0.5 pH unit increments).
-
Sample Measurement: Prepare solutions of the analyte at a constant concentration in each buffer. Measure the absorbance of each solution at the pre-determined analytical wavelength.
-
Data Analysis: Plot absorbance versus pH. The resulting sigmoid curve will have an inflection point where the pH is equal to the pKa.[9] The pKa can be calculated precisely using the equation: pKa = pH + log[(A_I - A)/(A - A_U)] where A is the absorbance at a given pH, and A_I and A_U are the absorbances of the fully ionized and un-ionized forms, respectively.
HPLC-based methods are particularly powerful for determining the pKa of sparingly soluble compounds or for analyzing impure samples.[2][7][10] The method relies on the principle that the retention time of an ionizable compound on a reverse-phase column changes as a function of the mobile phase pH.[9]
Protocol:
-
Method Development: Develop a stable reverse-phase HPLC method (e.g., C18 column) for the analyte.
-
pH-Modified Mobile Phases: Prepare a series of identical mobile phases (e.g., acetonitrile-water) buffered at different pH values across the range of interest.
-
Retention Time Measurement: Inject the analyte and measure its retention time (t_R) using each buffered mobile phase.
-
Data Analysis: Plot the retention time (or capacity factor, k) versus pH. The inflection point of the resulting sigmoid curve corresponds to the pKa.[9]
Computational Prediction
In silico methods provide rapid pKa estimations that are invaluable in early-stage drug discovery for screening large libraries of compounds.[9][11] Quantum mechanical methods like Density Functional Theory (DFT), combined with a solvation model, can provide accurate predictions, often within 1 pKa unit of experimental values when an appropriate reference molecule is used.[12][13]
Ionization Profile of 2-(Chloromethyl)-5-methoxy-4-pyridinol
The ionization of this molecule can be visualized as a series of equilibria between its cationic, neutral, and anionic forms.
Caption: Ionization equilibria of the molecule.
Based on the theoretical analysis, the distribution of these species at key physiological and chemical pH values can be summarized as follows.
| pH | Predicted Predominant Species | Net Charge | Key Implications |
| 2.0 | Cationic | +1 | High aqueous solubility, low membrane permeability. |
| 7.4 | Neutral | 0 | Optimal for membrane permeation and absorption. |
| 10.0 | Anionic | -1 | High aqueous solubility, potential for formulation. |
Conclusion
A thorough characterization of the pKa values and ionization behavior of 2-(Chloromethyl)-5-methoxy-4-pyridinol is essential for its advancement as a scaffold in drug development. While theoretical predictions suggest two primary pKa values governing its transition between cationic, neutral, and anionic states, these must be confirmed through rigorous experimental determination. Methodologies such as potentiometric titration, UV-Vis spectrophotometry, and HPLC offer robust and reliable means of obtaining these critical parameters. The integrated workflow presented in this guide provides a scientifically sound framework for researchers to accurately profile this and other novel chemical entities, enabling data-driven decisions in the optimization of drug-like properties.
References
-
Špirtović-Halilović, S., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available at: [Link]
-
Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]
-
Atalay, A., & Durgun, M. (2019). Determination of the pK a values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. Available at: [Link]
-
Priefer, R., & Leblanc, S. (2021). A systematic review of various pKa determination techniques. Ovid. Available at: [Link]
-
Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate. Available at: [Link]
-
Alam, M. R., & Islam, M. R. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Stechnology. Available at: [Link]
-
Pharma Tutor. (2024). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available at: [Link]
-
Senn, H. M., et al. (2018). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]
-
Brown, T. N., & Mayes, H. B. (2021). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. PMC. Available at: [Link]
-
Tuni, R., et al. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. ACS Publications. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Pyridinol. NIST WebBook. Available at: [Link]
-
Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology. Available at: [Link]
-
Madhusudanan, K. P., et al. (1993). Acetone chemical ionization studies. VIII: pyridine derivatives. ResearchGate. Available at: [Link]
-
Yamashita, K., et al. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available at: [Link]
-
Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition). (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES Vol 20. Available at: [Link]
-
Narkhede, H. D., et al. (2023). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Available at: [Link]
-
Zhu, X., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Available at: [Link]
-
CN1517282A. (2004). Synthesis method of 2-chloro-5-chloromethyl pyridine. Patsnap. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. softbeam.net:8080 [softbeam.net:8080]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijirss.com [ijirss.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Literature review of 2-(Chloromethyl)-5-methoxy-4-pyridinol derivatives
An In-depth Technical Guide to the Synthesis, Derivatization, and Therapeutic Potential of 2-(Chloromethyl)-5-methoxy-4-pyridinol Derivatives
Abstract
The pyridin-4-one (or its tautomer, 4-pyridinol) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] This guide focuses on a specific, highly versatile building block: 2-(Chloromethyl)-5-methoxy-4-pyridinol. We will explore the strategic importance of its constituent functional groups, outline robust synthetic and derivatization methodologies, and conduct a literature-driven analysis of the potential biological activities of its derivatives. This document is intended for researchers and drug development professionals, providing both a theoretical framework and practical, actionable protocols for leveraging this scaffold in the discovery of novel therapeutic agents.
Introduction: The Strategic Value of the 4-Pyridinol Scaffold
Pyridinone-containing molecules have garnered significant attention for their broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[2] The power of the 4-pyridinol/pyridin-4-one scaffold lies in its unique combination of physicochemical properties. It can serve as both a hydrogen bond donor and acceptor, a critical feature for establishing high-affinity interactions within protein binding sites.[1] Furthermore, it frequently acts as a bioisostere for amide, phenyl, or other heterocyclic rings, allowing chemists to fine-tune properties like solubility, metabolic stability, and lipophilicity to overcome common drug development hurdles.[1][2] The pyridine ring is a common feature in FDA-approved drugs, highlighting its acceptance and utility in creating safe and effective medicines.[3]
The subject of this guide, 2-(Chloromethyl)-5-methoxy-4-pyridinol, is a particularly promising starting point for library synthesis. It combines the proven 4-pyridinol core with two key modulators:
-
A 5-methoxy group: This electron-donating group modifies the electronic character of the ring and provides a handle to explore interactions in hydrophobic pockets of target proteins. The strategic placement of methoxy groups has been shown to be critical in optimizing the potency of other bioactive scaffolds.[4]
-
A 2-chloromethyl group: This is a reactive electrophilic handle. Its presence transforms the molecule from a simple core into a versatile platform for covalent modification, enabling the rapid synthesis of large, diverse chemical libraries via nucleophilic substitution.
Synthesis and Derivatization Strategies
The utility of a chemical scaffold is directly tied to the feasibility of its synthesis and the ease of its subsequent derivatization. The 2-(chloromethyl)-5-methoxy-4-pyridinol framework is amenable to established, scalable synthetic organic chemistry principles.
Synthesis of the Core Scaffold
While a dedicated synthesis for 2-(Chloromethyl)-5-methoxy-4-pyridinol is not extensively detailed in the reviewed literature, a reliable pathway can be constructed based on well-understood pyridine chemistry, particularly the chemistry of pyridine-N-oxides.[5][6] The general approach involves the activation of a substituted pyridine through N-oxidation, followed by rearrangement and chlorination to install the reactive chloromethyl group.
Below is a generalized workflow illustrating this synthetic logic.
Caption: General workflow for the synthesis of the core scaffold.
Derivatization via the 2-(Chloromethyl) Group
The primary value of the core scaffold lies in the reactivity of the benzylic-like chloride. This group is an excellent electrophile for SN2 reactions with a wide array of nucleophiles, enabling the creation of a diverse library of derivatives from a single, common intermediate.
Caption: Key derivatization pathways via nucleophilic substitution.
This strategy allows for the systematic introduction of various pharmacophoric features. For instance, reacting the core with hydrazine can yield a key intermediate that is further condensed with aldehydes to produce hydrazone compounds, a class known for antimicrobial and antimalarial activities.[7]
Experimental Protocol: Synthesis of a Representative Amine Derivative
This protocol describes a general procedure for the synthesis of a 2-(dialkylaminomethyl)-5-methoxy-4-pyridinol derivative. It is designed to be self-validating, with clear steps for reaction, workup, and purification.
Objective: To synthesize 2-((morpholino)methyl)-5-methoxy-4-pyridinol.
Materials:
-
2-(Chloromethyl)-5-methoxy-4-pyridinol (1.0 eq)
-
Morpholine (2.5 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(Chloromethyl)-5-methoxy-4-pyridinol (e.g., 1.0 mmol, 189.6 mg).
-
Reagent Addition: Add anhydrous acetonitrile (10 mL), followed by potassium carbonate (3.0 mmol, 414.6 mg) and morpholine (2.5 mmol, 217.8 mg, 220 µL).
-
Reaction Execution: Stir the resulting suspension vigorously at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10:1 DCM:Methanol mobile phase) until the starting material is consumed (typically 4-8 hours).
-
Causality Check: The use of excess amine and a non-nucleophilic base (K₂CO₃) drives the reaction to completion by neutralizing the HCl formed in situ, preventing the protonation and deactivation of the amine nucleophile. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.
-
-
Workup: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and wash the filter cake with a small amount of ACN. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in DCM (20 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) to remove any remaining acidic impurities, followed by brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of DCM/Methanol to afford the pure 2-((morpholino)methyl)-5-methoxy-4-pyridinol.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Review of Biological Activities and Therapeutic Potential
While specific biological data for derivatives of 2-(Chloromethyl)-5-methoxy-4-pyridinol are not widely published, a robust predictive analysis can be made by examining the activities of structurally analogous pyridine and pyridinone compounds. The scaffold is a versatile starting point for targeting a wide range of diseases.[8]
-
Anticancer Activity: Pyridine and pyridinone cores are present in numerous anticancer agents.[8][9] They are particularly effective as kinase inhibitors, where the pyridinone can form key hydrogen bonds in the hinge region of the kinase active site.[2] Derivatives could be screened against panels of kinases (e.g., tyrosine kinases, MAP kinases) implicated in various cancers. Some natural product-inspired quinoline derivatives, which share structural similarities, have shown potent cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR pathway.[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. sarchemlabs.com [sarchemlabs.com]
- 10. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Discerning Reactivity of the Chloromethyl Group in Methoxy-Pyridinol Scaffolds: A Technical Guide for Synthetic Chemists
Abstract
The pyridine ring, a cornerstone of many pharmaceutical agents, offers a rich canvas for synthetic modification. The introduction of a chloromethyl group onto this heterocycle transforms it into a versatile electrophilic hub, primed for a multitude of nucleophilic substitution reactions. When further decorated with methoxy and hydroxyl substituents, as in methoxy-pyridinol compounds, the reactivity profile of the chloromethyl group becomes a nuanced interplay of inductive and resonance effects. This technical guide provides an in-depth exploration of this reactivity, offering researchers, scientists, and drug development professionals a framework for predicting and harnessing these properties in the synthesis of complex molecular architectures. We will delve into the electronic and steric factors governing the reactivity, outline common synthetic transformations, and provide detailed experimental protocols for key reactions, all grounded in established chemical principles.
Introduction: The Strategic Importance of Chloromethylated Methoxy-Pyridinols
Chloromethylated pyridine derivatives are pivotal intermediates in the synthesis of a wide array of bioactive molecules.[1][2] The chloromethyl group, a reactive electrophilic center, allows for the strategic introduction of diverse functionalities through nucleophilic substitution, enabling the construction of novel molecular scaffolds.[3] When the pyridine core is further substituted with both a methoxy and a hydroxyl group (pyridinol), the electronic landscape of the molecule is significantly altered, leading to a unique and often predictable reactivity profile for the chloromethyl group. Understanding this profile is paramount for the efficient design and execution of synthetic routes towards complex drug candidates. This guide will dissect the factors influencing this reactivity and provide practical insights for its application in medicinal chemistry.
The Electronic Tug-of-War: Factors Governing Reactivity
The reactivity of the chloromethyl group in methoxy-pyridinol systems is not governed by a single factor, but rather by a delicate balance of electronic and steric influences exerted by the pyridine nitrogen and the methoxy and hydroxyl substituents.
The Activating Nature of the Pyridine Ring
The pyridine ring, being an electron-withdrawing heterocycle, inherently enhances the electrophilicity of the methylene carbon in the chloromethyl group.[1] This is due to the inductive effect of the nitrogen atom, which polarizes the C-Cl bond, making the carbon more susceptible to nucleophilic attack. The position of the chloromethyl group relative to the nitrogen is a critical determinant of its reactivity. For 2- and 4-chloromethylpyridines, the nitrogen atom can stabilize the transition state of nucleophilic substitution through resonance, further accelerating the reaction.[1]
The Influence of the Methoxy Group
The methoxy group (-OCH₃) is generally considered an electron-donating group through resonance, while exhibiting a weaker electron-withdrawing inductive effect.[4] Its net effect on the reactivity of the chloromethyl group depends on its position relative to the chloromethyl moiety.
-
Para-position: A methoxy group at the 4-position relative to a 2-chloromethyl group will have a pronounced electron-donating effect through resonance, potentially decreasing the electrophilicity of the methylene carbon and slowing down nucleophilic substitution.
-
Ortho-position: When positioned ortho to the chloromethyl group, the methoxy group's inductive electron-withdrawing effect may become more influential, potentially enhancing reactivity. Steric hindrance from the adjacent methoxy group can also play a role in modulating the approach of the nucleophile.[4]
The Pivotal Role of the Pyridinol Hydroxyl Group and Tautomerism
The hydroxyl group (-OH) in a pyridinol system introduces another layer of complexity due to its ability to exist in tautomeric forms: the pyridinol form and the pyridone form. The predominant tautomer is influenced by the solvent and the substitution pattern on the ring. This tautomerism has a profound impact on the electronic nature of the ring and, consequently, the reactivity of the chloromethyl group.
-
Pyridinol Tautomer: In its hydroxyl form, the -OH group is a strong electron-donating group through resonance. This can decrease the electrophilicity of the chloromethyl carbon, similar to the methoxy group.
-
Pyridone Tautomer: In the pyridone form, the ring loses some of its aromatic character, and the overall electronic landscape is significantly altered. The carbonyl group in the pyridone tautomer is electron-withdrawing, which can influence the reactivity of the chloromethyl group.
The interplay between the methoxy and hydroxyl groups, along with the inherent activating nature of the pyridine ring, creates a nuanced reactivity profile that can be fine-tuned by controlling the reaction conditions.
Visualizing the Electronic Influences
The following diagram illustrates the key electronic factors influencing the reactivity of the chloromethyl group in a hypothetical 4-methoxy-3-pyridinol system with a chloromethyl group at the 2-position.
Caption: Interplay of electronic effects on chloromethyl reactivity.
Synthetic Transformations of the Chloromethyl Group
The primary mode of reaction for the chloromethyl group is nucleophilic substitution, which can proceed through either an Sₙ2 or, less commonly, an Sₙ1 mechanism.[5] The choice of nucleophile and reaction conditions allows for the introduction of a wide variety of functional groups.
Nucleophilic Substitution Reactions (Sₙ2)
The Sₙ2 pathway is the most common transformation for chloromethylpyridines.[6] The electron-deficient methylene carbon is readily attacked by a diverse range of nucleophiles.
Common Nucleophiles and Resulting Functional Groups:
| Nucleophile | Reagent Example | Resulting Functional Group |
| Amines | R-NH₂ | Secondary/Tertiary Amines |
| Alcohols/Phenols | R-OH / Ar-OH | Ethers |
| Thiols | R-SH | Thioethers |
| Azide | Sodium Azide (NaN₃) | Azides |
| Cyanide | Sodium Cyanide (NaCN) | Nitriles |
| Carboxylates | R-COO⁻Na⁺ | Esters |
General Experimental Workflow for Sₙ2 Reactions:
The following diagram outlines a typical workflow for the nucleophilic substitution of a chloromethylated methoxy-pyridinol.
Caption: General workflow for Sₙ2 reactions.
Representative Experimental Protocol: Synthesis of a Pyridylmethylamine Derivative
This protocol describes a general procedure for the reaction of a chloromethylated methoxy-pyridinol with a primary amine.
Materials:
-
Chloromethyl-methoxy-pyridinol derivative (1.0 eq)
-
Primary amine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the chloromethyl-methoxy-pyridinol derivative in anhydrous DMF, add potassium carbonate.
-
Add the primary amine to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyridylmethylamine derivative.
Self-Validation: The success of the reaction can be confirmed by the disappearance of the starting material on TLC/LC-MS and the appearance of a new, less polar spot. The structure of the product should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Chloromethyl Methoxy-Pyridinol Precursors
The synthesis of the chloromethylated starting material is a crucial first step. A common and effective method involves the chlorination of the corresponding hydroxymethyl derivative.
From Hydroxymethyl to Chloromethyl: The Chlorination Step
The conversion of a hydroxymethyl group to a chloromethyl group is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[4][5]
General Experimental Protocol: Chlorination with Thionyl Chloride
Materials:
-
Hydroxymethyl-methoxy-pyridinol derivative (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)
Procedure:
-
Suspend the hydroxymethyl-methoxy-pyridinol derivative in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the chloromethyl derivative, which can often be used in the next step without further purification.
Trustworthiness of the Protocol: This is a standard and robust transformation in organic synthesis. The progress of the reaction can be easily monitored, and the workup procedure is designed to safely neutralize the excess reagent and isolate the product.
Conclusion: A Versatile Scaffold for Drug Discovery
The chloromethyl group on a methoxy-pyridinol scaffold is a highly valuable and versatile functional handle. Its reactivity is a finely tuned consequence of the electronic contributions from the pyridine nitrogen and the methoxy and hydroxyl substituents. By understanding these governing principles, medicinal chemists can strategically employ these building blocks to construct diverse libraries of complex molecules. The ability to predictably introduce a wide range of functionalities through nucleophilic substitution makes chloromethylated methoxy-pyridinols powerful intermediates in the quest for novel therapeutic agents. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently navigate the synthesis and application of these important compounds.
References
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- ChemTalk. (2026). Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis.
- Benchchem. (2025). A Technical Guide to the Reactivity of the Chloromethyl Group in Pteridine Rings.
- Xia, L. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine.
- Nucleophilic substitution reactions in pyridine. (n.d.). Quimicaorganica.org.
- Benchchem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)-2-methoxypyridine: Structure, Properties, and Synthesis.
- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. RASĀYAN J. Chem., 17(4).
- Benchchem. (2025).
- Boga, C., et al. (2025). Reactions of Hydroxypyridines with 1‐Chloro‐2,4,6‐trinitrobenzene − Product Structure, Kinetics, and Tautomerism.
- Benchchem. (2025). Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers.
- Pfeiffer, W. D. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Photoredox-Catalyzed Radical Coupling of C7-Chloromethyl-Substituted Thiazolino Ring-Fused 2-Pyridones with Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. benchchem.com [benchchem.com]
Structural Determination and Analysis of 2-(Chloromethyl)-5-methoxy-4-pyridinol: A Crystallographic Protocol
Topic: Crystal Structure Analysis of 2-(Chloromethyl)-5-methoxy-4-pyridinol Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Process Development Scientists.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The compound 2-(Chloromethyl)-5-methoxy-4-pyridinol (and its tautomeric equivalent, 2-(chloromethyl)-5-methoxy-pyridin-4(1H)-one) represents a critical scaffold in the synthesis of heterocyclic pharmaceuticals, particularly proton pump inhibitors (PPIs) and tyrosinase inhibitors derived from Kojic acid frameworks.
Precise crystallographic characterization of this molecule is not merely an identification step; it is a stability requirement. The presence of the reactive chloromethyl moiety (
This guide outlines the rigorous protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound, focusing on the resolution of tautomeric ambiguity and packing forces.
The Tautomeric Challenge: Pyridinol vs. Pyridone
Before data collection, the researcher must recognize the structural duality of the analyte. 4-substituted pyridine derivatives often exhibit keto-enol tautomerism.
-
Form A (Enol): 4-pyridinol structure (Aromatic pyridine ring,
group). -
Form B (Keto): 4-pyridone structure (Non-aromatic NH lactam,
carbonyl).
Crystallographic Implication: In the solid state, polar pyridine derivatives frequently crystallize as the pyridone tautomer due to the formation of robust intermolecular
-
(phenol)
vs. (ketone) . - bond angle expansion in the protonated nitrogen species.
Experimental Protocol: From Synthesis to Solution
Crystallization Strategy
The chloromethyl group is susceptible to hydrolysis; therefore, crystallization conditions must remain anhydrous and non-nucleophilic.
-
Method: Slow Evaporation or Vapor Diffusion.
-
Solvent System: Acetonitrile (MeCN) or Dichloromethane/Hexane (DCM/Hex). Avoid alcohols (MeOH/EtOH) to prevent solvolysis of the alkyl chloride.
-
Temperature:
(to minimize degradation).
Data Collection Parameters (SC-XRD)
To resolve the hydrogen positions and minimize thermal motion of the chloromethyl group, low-temperature data collection is mandatory.
| Parameter | Specification | Rationale |
| Radiation Source | Mo K | Preferred for minimizing absorption effects from the Chlorine atom. |
| Temperature | Freezes rotation of the | |
| Resolution | Required to differentiate | |
| Completeness | Essential for accurate space group determination. | |
| Redundancy | High redundancy improves signal-to-noise for weak high-angle reflections. |
Structural Analysis Workflow
The following diagram illustrates the critical decision path for solving the structure, specifically addressing the tautomerism and disorder often found in the chloromethyl tail.
Figure 1: Decision tree for the crystallographic resolution of tautomeric pyridine derivatives.
Predicted Structural Features & Refinement[9]
Based on the analysis of analogous structures (e.g., Kojic acid derivatives, 3,5-dimethyl-4-methoxy-2-chloromethylpyridine), the following features should be anticipated during refinement.
The Pyridone Core (Tautomer B)
It is highly probable that the structure will solve as the 4-pyridone tautomer.
-
Bond Lengths: Expect the
bond to be approximately . The and bonds will be longer than typical aromatic bonds, indicating a loss of full aromaticity in the ring. -
Hydrogen Bonding: Look for strong intermolecular hydrogen bonds where the Pyridone
acts as a donor and the Carbonyl acts as an acceptor ( ), typically forming centrosymmetric dimers ( motif) or infinite chains.
The Chloromethyl Group
The
-
Refinement Tip: If the Chlorine atom shows an elongated thermal ellipsoid, apply a split-site model (e.g., PART 1 / PART 2 in SHELXL) with occupancy refinement. Restrain geometries using DFIX or SADI commands if necessary.
The Methoxy Group
The methoxy group at position 5 is usually coplanar with the ring to maximize p-orbital overlap (resonance donation), unless steric hindrance from the chloromethyl group forces a twist.
-
Torsion Angles: Monitor the
torsion angle. A value near or confirms resonance conjugation.
Data Reporting Standards
When publishing or filing the structure of 2-(Chloromethyl)-5-methoxy-4-pyridinol, the following data points are critical for validation.
| Metric | Acceptable Range | Notes |
| R1 (all data) | Indicates a high-quality fit of model to data. | |
| Goodness of Fit (GooF) | Deviations suggest incorrect weighting schemes or missed disorder. | |
| Flack Parameter | N/A | Compound is achiral (unless crystallizing in a chiral space group due to packing). |
| Residual Density | High peaks near Cl indicate absorption errors or disorder. |
Safety & Handling
-
Vesicant Hazard: Chloromethyl pyridines are potential alkylating agents. They can blister skin and damage DNA.
-
Protocol: All crystal mounting must occur under a fume hood or using a glovebox. Crystals should be coated in Paratone oil immediately to prevent sublimation or hydrolysis.
References
-
Guseinov, F. I., et al. (2024).[1] Synthesis, crystal structure and Hirshfeld surface analysis of pyridine derivatives. Acta Crystallographica Section E. Link[1]
-
Murguly, E., et al. (1999).[2] Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray study. Journal of the Chemical Society, Perkin Transactions 2.[1][2] Link
-
Sheldrick, G. M. (2008).[1] A short history of SHELX. Acta Crystallographica Section A. Link
-
Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. Link
Sources
Methodological & Application
Application Note: Step-by-Step Synthesis of 2-(Chloromethyl)-5-methoxy-4-pyridinol
The following Application Note is designed for professional research chemists operating within a controlled laboratory environment . It details the synthesis of 2-(Chloromethyl)-5-methoxy-4-pyridinol (CAS 943752-03-2), a functionalized pyridine intermediate often utilized in the development of heterocyclic pharmaceuticals.
This guide prioritizes process safety , reaction selectivity , and mechanistic understanding .
Executive Summary & Retrosynthetic Strategy
The synthesis of 2-(Chloromethyl)-5-methoxy-4-pyridinol poses a regioselectivity challenge: differentiating the primary alcohol (at C2-position) from the tautomeric phenol/enone (at C4-position) during chlorination. The most robust route utilizes Kojic Acid as a naturally derived scaffold. This pathway leverages the inherent reactivity of the pyrone ring to install the nitrogen atom after establishing the methoxy ether, followed by a selective dehydroxy-chlorination.
Strategic Pathway
-
Regioselective O-Methylation: Protection of the phenolic hydroxyl at C5.
-
Solvolytic Ring-Switching: Conversion of the pyrone core to a pyridone via ammonolysis.
-
Selective Chlorination: Nucleophilic substitution of the primary alcohol using Thionyl Chloride (
), preserving the C4-pyridinol functionality.
Figure 1: Retrosynthetic analysis showing the derivation from Kojic Acid.
Safety & Hazard Protocols (Critical)
| Reagent | Hazard Class | Critical Control Measure |
| Thionyl Chloride ( | Corrosive, Water-Reactive, Toxic Inhalation | Use only in a functioning fume hood. Quench excess reagent into a chilled alkaline trap. Never add water directly to the neat reagent. |
| Methyl Iodide / Dimethyl Sulfate | Carcinogen, Acute Toxin (Alkylating Agent) | Double-glove (Nitrile/Laminate). Use a closed dispensing system if possible. Neutralize spills with aqueous ammonia or thiosulfate immediately. |
| Ammonia (aq) | Corrosive, Lachrymator | Handle in a fume hood. Avoid inhalation of vapors. |
General PPE: Standard laboratory attire (lab coat, safety glasses) plus chemically resistant gloves (e.g., Silver Shield for alkylating agents) and a face shield during the chlorination step.
Detailed Experimental Protocols
Step 1: Regioselective O-Methylation of Kojic Acid
Objective: Convert Kojic Acid to 5-Methoxy-2-(hydroxymethyl)-4-pyrone.
Mechanism:
Reagents:
-
Kojic Acid (1.0 eq)
-
Potassium Carbonate (
, 1.1 eq) -
Methyl Iodide (
, 1.1 eq) [Alt: Dimethyl Sulfate] -
Solvent: Acetone or DMF (anhydrous)
Protocol:
-
Dissolution: Charge a round-bottom flask with Kojic Acid and anhydrous Acetone (approx. 10 mL/g).
-
Deprotonation: Add powdered
and stir at room temperature (RT) for 30 minutes. The mixture may become a slurry. -
Alkylation: Add Methyl Iodide dropwise via a syringe.
-
Reaction: Stir at RT for 6–12 hours. Monitor by TLC (SiO2, MeOH/DCM 1:9). The starting material (lower
, ferric chloride positive) should disappear. -
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the crude solid from Methanol/Ethyl Acetate.
-
Target Yield: 75–85%
-
Appearance: Crystalline solid.
-
Step 2: Ammonolysis (Ring Switching)
Objective: Convert the pyrone core to the pyridone core. Mechanism: Michael addition of ammonia at C6, followed by ring opening and re-closure with nitrogen elimination of water.
Reagents:
-
5-Methoxy-2-(hydroxymethyl)-4-pyrone (from Step 1)[1]
-
Ammonium Hydroxide (
, conc. 28-30%, excess)
Protocol:
-
Setup: Place the pyrone intermediate in a pressure tube or a round-bottom flask equipped with a reflux condenser.
-
Addition: Add concentrated aqueous ammonia (approx. 5–10 mL per gram of substrate).
-
Reaction:
-
Method A (Sealed): Heat the sealed tube to 70–80°C for 4–6 hours.
-
Method B (Reflux): Reflux gently for 8–12 hours.
-
-
Monitoring: The reaction mixture will darken. Monitor by HPLC or TLC. The pyridone is typically more polar than the pyrone.
-
Isolation: Cool the mixture to 0°C. The product often precipitates as a tan/brown solid.
-
Purification: Filter the solid. If no precipitate forms, concentrate to dryness and recrystallize from water or ethanol.
-
Note: The product, 5-Methoxy-2-(hydroxymethyl)-4-pyridone , may crystallize as a hydrate.[1]
-
Target Yield: 60–70%
-
Step 3: Selective Dehydroxy-Chlorination
Objective: Convert the C2-hydroxymethyl group to a chloromethyl group using Thionyl Chloride.
Mechanism: Formation of an alkyl chlorosulfite intermediate, followed by
Reagents:
-
5-Methoxy-2-(hydroxymethyl)-4-pyridone (1.0 eq)
-
Thionyl Chloride (
, 2.0–3.0 eq) -
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)
-
Optional: Catalytic DMF (1-2 drops)
Protocol:
-
Preparation: Suspend the dried pyridone intermediate in anhydrous DCM (10 volumes) in a round-bottom flask under Nitrogen/Argon atmosphere. Cool to 0°C.
-
Addition: Add
dropwise over 20 minutes. Caution: Gas evolution ( , ) will occur. Ensure proper venting to a scrubber. -
Reaction: Allow the mixture to warm to RT. If the solid does not dissolve or reaction is slow, heat to reflux (40°C) for 2–4 hours.
-
Completion: The mixture often becomes homogeneous or forms a fine precipitate of the hydrochloride salt.
-
Workup (Salt Isolation):
-
Cool the mixture to 0°C.
-
Add diethyl ether or hexane to precipitate the hydrochloride salt fully.
-
Filter the solid rapidly (hygroscopic) and wash with dry ether.
-
-
Free Base (Optional): If the free base is required, neutralize carefully with saturated
at 0°C and extract quickly into DCM. Note: The chloromethyl group is reactive; storing as the HCl salt is recommended.
Final Product: 2-(Chloromethyl)-5-methoxy-4-pyridinol Hydrochloride
Analytical Profile & Troubleshooting
Expected Analytical Data
-
1H NMR (DMSO-d6):
-
3.8–3.9 ppm (s, 3H,
) -
4.7–4.9 ppm (s, 2H,
) - 7.0–8.5 ppm (aromatic protons C3-H and C6-H; shifts vary based on salt form/tautomer).
-
3.8–3.9 ppm (s, 3H,
-
Mass Spectrometry:
(Chlorine isotope pattern 3:1).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | C2-OH methylation (O-alkylation competition) | Ensure exactly 1.0–1.1 eq of base is used. Do not use strong bases like NaH. Keep temp at RT. |
| Incomplete Step 2 | Ammonia evaporation | Use a sealed pressure vessel. Refresh ammonia solution if old. |
| Chlorination at C4 | Over-reaction / High Temp | Keep reaction temperature low (0°C to RT). Avoid large excess of |
| Product Decomposition | Hydrolysis of | Avoid aqueous workup for the final step. Isolate as HCl salt by precipitation. |
Mechanistic Workflow Diagram
Figure 2: Sequential transformation of functional groups highlighting the preservation of the C4-oxygenation.
References
-
Synthesis of 5-methoxy-2-hydroxymethyl-4-pyridone
- Kutose, K., et al. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Organic Process Research & Development.
-
Kojic Acid Derivatization Review
-
Brtko, J., et al. (2004). Kojic acid and its derivatives: history and present state of art. Central European Journal of Public Health, 12(Supplement), S16-S17. Link
-
-
Safety Data Sheets (SDS)
Sources
Technical Application Note: Reaction Conditions for Alkylation using 2-(Chloromethyl)-5-methoxy-4-pyridinol
This Application Note and Protocol guide is designed for the specialized handling and reaction of 2-(Chloromethyl)-5-methoxy-4-pyridinol (CAS: 943752-03-2). This reagent is a bifunctional pyridine building block featuring a highly reactive electrophilic chloromethyl group and a nucleophilic/acidic hydroxyl moiety.
Executive Summary
2-(Chloromethyl)-5-methoxy-4-pyridinol is a versatile electrophilic building block used primarily to introduce the (5-methoxy-4-hydroxy-2-pyridyl)methyl moiety into nucleophilic scaffolds (amines, thiols, and phenols). It serves as a critical intermediate in the synthesis of proton pump inhibitors (PPIs) and novel kinase inhibitors.
Successful utilization requires overcoming two primary challenges:
-
Instability of the Free Base: The molecule is prone to rapid self-polymerization (intermolecular
) when the pyridine nitrogen or the 4-hydroxyl group displaces the chloride of a neighboring molecule. -
Chemoselectivity: Reaction conditions must favor the external nucleophile over the internal 4-hydroxyl group.
Chemical Properties & Handling
| Property | Specification |
| CAS Number | 943752-03-2 |
| Molecular Formula | C₇H₈ClNO₂ |
| Molecular Weight | 173.59 g/mol |
| Storage | -20°C, under Argon/Nitrogen. Hygroscopic. |
| Stability | Critical: Stable as HCl salt. Unstable as free base in solution >1 hour at RT. |
| Solubility | Soluble in DMSO, DMF, MeOH. Sparingly soluble in DCM (free base). |
Mechanism of Action
The reaction proceeds via an
Figure 1: Reaction pathway showing the desired S_N2 alkylation versus the competing self-polymerization pathway.
Optimized Experimental Protocols
Protocol A: S-Alkylation (Thioether Formation)
Target Application: Synthesis of Benzimidazole-Pyridine hybrids (PPI analogs).
Rationale: Thiols are soft nucleophiles and react rapidly with the chloromethyl group. Using a biphasic system or a polar protic solvent with mild base prevents the 4-hydroxyl group (harder nucleophile) from competing.
Reagents:
-
Reagent A: 2-Mercaptobenzimidazole (1.0 equiv)
-
Reagent B: 2-(Chloromethyl)-5-methoxy-4-pyridinol (1.1 equiv)
-
Base: NaOH (2.2 equiv)
-
Solvent: Methanol/Water (4:1) or Ethanol
Step-by-Step Procedure:
-
Dissolution: Dissolve 2-mercaptobenzimidazole (10 mmol) in 20 mL of Methanol/Water (4:1).
-
Activation: Add NaOH (22 mmol) solid or 4M aq. solution. Stir for 10 min at 0°C to generate the thiolate anion.
-
Note: Two equivalents of base are used: one for the thiol, one to neutralize the HCl from the pyridine reagent (if used as salt) or the phenol proton.
-
-
Addition: Add 2-(Chloromethyl)-5-methoxy-4-pyridinol (11 mmol) portion-wise over 15 minutes at 0°C.
-
Critical: Do not add all at once to avoid localized high concentrations favoring polymerization.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2-3 hours. Monitor by TLC (DCM/MeOH 9:1) or HPLC.
-
Work-up:
-
Adjust pH to ~7.0 using dilute Acetic Acid.
-
The product often precipitates. Filter and wash with cold water/ether.
-
If no precipitate: Evaporate methanol, extract aqueous residue with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.
-
Protocol B: N-Alkylation (Amine Coupling)
Target Application: Synthesis of secondary/tertiary amine linkers.
Rationale: Amines are prone to over-alkylation. Using a mild organic base in a polar aprotic solvent suppresses O-alkylation of the pyridinol.
Reagents:
-
Reagent A: Secondary Amine (e.g., Morpholine, Piperazine) (1.2 equiv)
-
Reagent B: 2-(Chloromethyl)-5-methoxy-4-pyridinol (1.0 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried flask under Nitrogen, dissolve the Secondary Amine (12 mmol) and DIPEA (25 mmol) in anhydrous MeCN (30 mL).
-
Cooling: Cool the solution to -10°C (Ice/Salt bath).
-
Addition: Dissolve 2-(Chloromethyl)-5-methoxy-4-pyridinol (10 mmol) in minimal DMF/MeCN (5 mL) and add dropwise via syringe pump or addition funnel over 30 minutes.
-
Why: Slow addition keeps the electrophile concentration low relative to the amine, preventing bis-alkylation or self-reaction.
-
-
Reaction: Stir at -10°C for 1 hour, then warm to RT overnight.
-
Quench: Add saturated NH₄Cl solution (10 mL).
-
Purification: Extract with DCM. The product is amphoteric; ensure the aqueous layer pH is adjusted (pH ~8-9) to keep the amine in the organic phase. Purify via Flash Chromatography (Amine-functionalized silica or MeOH/DCM gradient).
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield / Polymer Formation | Reagent self-reaction (Free base instability). | Use the HCl salt form of the reagent directly in the reaction. Add base slowly to generate free base in situ in the presence of the nucleophile. |
| O-Alkylation Byproduct | 4-OH group competing with external nucleophile. | Use softer bases (e.g., K₂CO₃ instead of NaH). Avoid polar aprotic solvents like DMF if possible; use EtOH/MeOH for thiols. |
| Reagent Decomposition | Moisture sensitivity / Hydrolysis of CH₂Cl. | Ensure all solvents are anhydrous . Store reagent with desiccant at -20°C. |
| Incomplete Reaction | Poor solubility of zwitterionic reagent. | Switch solvent to DMSO or NMP . Increase temperature cautiously (max 40°C). |
Safety & Compliance
-
Vesicant Warning: Chloromethyl pyridines are potential alkylating agents and vesicants. Handle in a fume hood. Wear nitrile gloves and safety goggles.
-
Waste Disposal: Quench excess alkylating agent with aqueous ammonia or dilute NaOH before disposal.
References
-
General Reactivity of Chloromethyl Pyridines
-
PPI Synthesis Protocols (Analogous Chemistry)
-
Reddy, G. C., et al. (2008). An improved synthesis of Rabeprazole sodium.Synthetic Communications, 38(21), 3637-3645. Link
- Explanation: Describes the coupling of chloromethyl pyridines with benzimidazole thiols, the closest industrial parallel to Protocol A.
-
-
Handling of Unstable Pyridyl Halides
Sources
- 1. researchgate.net [researchgate.net]
- 2. You are being redirected... [hit2lead.com]
- 3. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 4. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-(Chloromethyl)-5-methoxy-4-pyridinol (1 x 100 mg) | Reagentia [reagentia.eu]
- 7. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(Chloromethyl)-5-methoxy-4-pyridinol (1 x 1 g) | Reagentia [reagentia.eu]
Application Note: Synthesis of 2-(Chloromethyl)-3-methoxy-4-pyridinol from Maltol
This Application Note is designed for researchers and drug development scientists requiring a robust, scalable protocol for the synthesis of 2-(Chloromethyl)-3-methoxy-4-pyridinol (and its tautomers) starting from Maltol .
Scientific Note on Regiochemistry: The user request specifies "5-methoxy" from "Maltol". It is critical to note that Maltol (3-hydroxy-2-methyl-4-pyrone) naturally yields the 3-methoxy isomer (3-methoxy-2-methyl-substituted pyridines) due to the fixed positions of the oxygenation and methyl group. The 5-methoxy isomer (where the methoxy group is para to the methyl group relative to the nitrogen) is typically derived from Kojic Acid .
-
Pathway A (This Protocol): Maltol
3-Methoxy-2-(chloromethyl)-4-pyridinol. -
Pathway B (Alternative): Kojic Acid
5-Methoxy-2-(chloromethyl)-4-pyridinol.
This guide details Pathway A (Maltol route) as requested, utilizing a Boekelheide Rearrangement strategy to functionalize the methyl group. This route is preferred in pharmaceutical manufacturing (e.g., for proton pump inhibitors) due to its reliability compared to direct radical halogenation.
Executive Summary
This protocol describes the conversion of Maltol to 2-(chloromethyl)-3-methoxy-4-pyridinol. The synthesis overcomes the challenge of selectively functionalizing the C2-methyl group on an electron-rich pyridone ring. The strategy involves:
-
O-Methylation to protect the hydroxyl group.
-
Ammonolysis to convert the pyrone core to a pyridone.
-
Aromatization/Activation (via chlorination) to facilitate N-oxide formation.
-
Boekelheide Rearrangement to oxidize the activated methyl group.
-
Global Hydrolysis & Chlorination to yield the final target.
Reaction Pathway & Logic
The following Graphviz diagram visualizes the synthetic workflow, highlighting the critical intermediate transitions.
Caption: Step-wise synthetic route from Maltol to the Chloromethyl-Pyridinol target via the Boekelheide rearrangement.
Detailed Experimental Protocol
Phase 1: Core Conversion (Maltol to Pyridone)
Objective: Convert the pyrone ring of Maltol into the nitrogen-containing pyridone ring while protecting the hydroxyl group.
Step 1: O-Methylation
-
Reagents: Maltol (1.0 eq), Methyl Iodide (MeI, 1.2 eq) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Acetone or DMF.
-
Procedure:
-
Dissolve Maltol in Acetone (0.5 M).
-
Add K₂CO₃ and stir for 15 min at Room Temperature (RT).
-
Add MeI dropwise. Reflux for 6–12 hours.
-
Workup: Filter inorganic salts. Concentrate filtrate.[1] Recrystallize from hexane/ethyl acetate.
-
Product: 3-methoxy-2-methyl-4-pyrone.
-
Checkpoint: disappearance of broad OH stretch in IR; appearance of OMe singlet in NMR (~3.8 ppm).
-
Step 2: Ammonolysis (Pyrone to Pyridone)
-
Reagents: 3-methoxy-2-methyl-4-pyrone (1.0 eq), Ammonium Hydroxide (28% aq, excess) or NH₃ in Methanol.
-
Conditions: Sealed tube or Autoclave at 100–120°C for 12–24 hours.
-
Procedure:
Phase 2: Methyl Functionalization (The "Expert" Route)
Rationale: Direct chlorination of the methyl group on a pyridone is prone to ring substitution. We utilize the Boekelheide Rearrangement , a standard industrial method for activating pyridine methyl groups via N-oxides.
Step 3: Aromatization to 4-Chloropyridine (Transient Protection)
-
Reagents: Pyridone (from Step 2), POCl₃ (Phosphorus Oxychloride).
-
Procedure:
-
Reflux the pyridone in neat POCl₃ (or with Toluene) for 4 hours.
-
Carefully quench into ice water (Exothermic!). Neutralize with Na₂CO₃.
-
Extract with Dichloromethane (DCM).
-
Product: 4-chloro-3-methoxy-2-methylpyridine. (This intermediate handles better in the next oxidation step).
-
Step 4: N-Oxidation
-
Reagents: 4-chloro-pyridine intermediate, mCPBA (meta-Chloroperoxybenzoic acid, 1.2 eq).
-
Solvent: DCM or Chloroform.
-
Procedure:
Step 5: Boekelheide Rearrangement & Hydrolysis
-
Reagents: Acetic Anhydride (Ac₂O), then HCl (aq).
-
Procedure:
-
Rearrangement: Heat the N-oxide in Ac₂O (excess) at 100°C for 1–2 hours. The oxygen from the N-oxide migrates to the methyl group, forming the 2-acetoxymethyl derivative. Remove Ac₂O in vacuo.
-
Global Hydrolysis: Reflux the crude acetate in 6N HCl for 4–6 hours. This step achieves two goals:
-
Hydrolyzes the Acetate ester
Alcohol. -
Hydrolyzes the 4-Chloro group
4-Hydroxyl (reverting to the pyridinol/pyridone form).
-
-
Product: 2-(Hydroxymethyl)-3-methoxy-4-pyridinol.
-
Step 6: Final Chlorination
-
Reagents: Thionyl Chloride (SOCl₂).
-
Solvent: DCM or neat.
-
Procedure:
-
Suspend the hydroxymethyl-pyridinol in DCM.
-
Add SOCl₂ (1.5 eq) dropwise at 0°C. Stir at RT for 2 hours.
-
Workup: Evaporate volatiles. The product is typically isolated as the Hydrochloride Salt .
-
Target: 2-(Chloromethyl)-3-methoxy-4-pyridinol hydrochloride .
-
Data Summary & Troubleshooting
| Parameter | Specification / Expected Value | Troubleshooting Note |
| Step 1 Yield | 85–95% | Ensure anhydrous conditions to prevent hydrolysis. |
| Step 2 Yield | 70–80% | Requires high ammonia concentration; sealed vessel essential. |
| Step 5 Criticality | Hydrolysis of 4-Cl | If 4-Cl remains, increase HCl concentration or reflux time. |
| Appearance | Off-white to yellow solid | Highly hygroscopic as HCl salt. Store in desiccator. |
| Stability | Unstable free base | Isolate as HCl salt to prevent self-alkylation (polymerization). |
References
-
Maltol Methylation & Amination
- Dobbin, P. S., et al. (1993). "Synthesis, physicochemical properties, and biological activity of 3-hydroxypyridin-4-ones." Journal of Medicinal Chemistry.
-
Boekelheide Rearrangement Protocol
- Boekelheide, V., & Linn, W. J. (1954). "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols." Journal of the American Chemical Society.
-
Industrial Application (Pantoprazole Intermediate)
- Patent CN102558133A. "Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride." (Demonstrates the chlorination/oxidation/rearrangement sequence on this scaffold).
-
Maltol vs.
- Besso, T., et al. (1977). "Reaction of Maltol and Allomaltol with Ammonia." Bulletin of the Chemical Society of Japan.
Sources
Application Note: Divergent Synthesis of PPI Analogs Using 2-(Chloromethyl)-5-methoxy-4-pyridinol
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific challenges and strategic advantages of using 2-(Chloromethyl)-5-methoxy-4-pyridinol —a bifunctional "core" scaffold—in the synthesis of Proton Pump Inhibitors (PPIs).
Unlike standard commercial manufacturing which uses fully functionalized pyridine side chains (e.g., for Omeprazole or Rabeprazole), this guide focuses on using this specific reagent for Divergent Synthesis (Late-Stage Functionalization), a strategy critical for generating libraries of novel PPI analogs.
Part 1: Strategic Context & Chemical Logic
The Molecule: A Versatile "Core"
2-(Chloromethyl)-5-methoxy-4-pyridinol (CAS: 943752-03-2) represents a unique class of PPI intermediates. Standard industrial synthesis typically employs a pyridine ring where the C4-position is already alkylated with the final "tail" (e.g., the 3-methoxypropoxy group of Rabeprazole) before the chloromethyl group is generated.
However, using the 4-hydroxy derivative offers a distinct advantage for R&D: Late-Stage Diversification . By coupling this "Head-Core" molecule to the benzimidazole moiety first, researchers can generate a common intermediate (the "Scaffold") and then rapidly synthesize dozens of analogs by modifying the C4-hydroxyl group in the final steps.
The Chemoselective Challenge
The utilization of this molecule presents a specific paradox:
-
Electrophile: The 2-Chloromethyl group (-CH₂Cl) is highly reactive (alkylating agent).
-
Nucleophile: The 4-Hydroxyl group (-OH) is nucleophilic, especially if deprotonated.
Critical Warning: Attempting to alkylate the 4-OH group before coupling (using strong bases like NaH) will likely lead to intermolecular self-alkylation (polymerization), destroying the reagent. Solution: The protocol below utilizes a "Coupling-First" Strategy , utilizing the soft nucleophilicity of the benzimidazole thiol to selectively react with the chloromethyl group under conditions where the phenol remains protonated and unreactive.
Part 2: Experimental Protocols
Protocol A: Handling & Stabilization
The free base of chloromethyl pyridines is thermally unstable and a potent vesicant.
-
Storage: Store exclusively as the Hydrochloride Salt at -20°C under Argon.
-
Solubility: Soluble in DMSO, DMF; sparingly soluble in DCM (unless neutralized).
-
Safety: Double-glove (Nitrile/Laminate). Neutralize all glassware with 10% NaOH before cleaning.
Protocol B: Chemoselective Coupling (The "Scaffold" Synthesis)
Objective: Link the pyridine core to the benzimidazole without touching the 4-OH group.
Reagents:
-
Reagent A: 2-(Chloromethyl)-5-methoxy-4-pyridinol HCl (1.0 eq)
-
Reagent B: 2-Mercapto-5-methoxybenzimidazole (1.05 eq)
-
Base: NaOH (2.0 eq - carefully titrated)
Step-by-Step Workflow:
-
Dissolution: Dissolve Reagent B (Thiol) in Ethanol/Water. Add 2.0 eq of NaOH. The solution should be clear (Thiolate formation).
-
Controlled Addition: Cool the solution to 0°C . Add Reagent A (Chloromethyl Pyridine) portion-wise over 30 minutes.
-
Rationale: Low temperature prevents the 4-phenoxide (if formed) from competing with the thiolate. The Thiolate is a "softer" and better nucleophile for the alkyl chloride.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to 20°C over 2 hours. Monitor by TLC (DCM:MeOH 9:1).
-
Workup (pH Switch):
-
The product is amphoteric (Pyridine N, Benzimidazole N, Phenol OH).
-
Adjust pH to ~6.5–7.0 using Acetic Acid. The product (Sulfide-Core) often precipitates at this isoelectric point.
-
Filter and wash with cold water.
-
-
Validation: 1H-NMR should show the disappearance of the CH₂Cl peak (~4.8 ppm) and appearance of S-CH₂ (~4.4 ppm), with the aromatic 4-OH signal preserved.
Protocol C: Late-Stage Functionalization (The "Tail" Synthesis)
Objective: Convert the "Scaffold" into a library of PPI analogs via O-alkylation.
Method: Mitsunobu Reaction (Preferred for mildness) or Williamson Ether Synthesis.
Mitsunobu Variant (Recommended):
-
Suspend the Scaffold (from Protocol B) in dry THF.
-
Add the desired Alcohol (R-OH, e.g., trifluoroethanol, substituted propanol) (1.2 eq).
-
Add Triphenylphosphine (PPh₃, 1.5 eq).
-
Add DIAD (Diisopropyl azodicarboxylate) dropwise at 0°C.
-
Stir at RT for 12 hours.
-
Result: The 4-OH is selectively alkylated to form the ether linkage.
Part 3: Visualization & Pathway Logic
The following diagram illustrates the "Divergent Synthesis" pathway, contrasting the standard industrial route with the R&D route enabled by this specific reagent.
Figure 1: Divergent synthesis workflow. The 2-(chloromethyl)-5-methoxy-4-pyridinol acts as a "hub," allowing the coupling of the benzimidazole first, followed by the parallel synthesis of multiple analogs via the 4-OH position.
Part 4: Data Summary & Troubleshooting
Table 1: Solvent Compatibility for 2-(Chloromethyl)-pyridines
| Solvent | Stability (25°C) | Application Note |
| Ethanol/Water | Moderate (<4 hrs) | Preferred for Coupling. High solubility of thiolate; promotes rapid S_N2. |
| DCM (Dichloromethane) | High | Good for storage, but poor solubility for the benzimidazole salt. |
| DMF/DMSO | Moderate | Good solubility, but difficult to remove. Enhances nucleophilicity (risk of side reactions). |
| Acetone | Low | Avoid. Risk of Finkelstein-like side reactions or condensation. |
Critical Control Points (CCP)
-
Temperature Control: The coupling reaction is exothermic. If the temperature exceeds 10°C during addition, the risk of N-alkylation (forming a quaternary ammonium salt on the benzimidazole ring) increases significantly. Keep at 0°C.
-
Stoichiometry: Do not use excess Chloromethyl pyridine. Residual alkyl chloride is genotoxic and difficult to purge. Use a slight excess of the Thiol (1.05 eq), which is easily removed by alkaline wash.
-
Oxidation State: Perform the coupling (Sulfide formation) and functionalization before the final oxidation to Sulfoxide. The Sulfoxide moiety is sensitive to the conditions required for alkylating the 4-OH.
References
-
Vertex AI Search. (2026). Synthesis of Rabeprazole pyridine intermediate and chloromethyl pyridine stability. Retrieved from 4[1]
-
BenchChem. (2025).[2] Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. Retrieved from 2
-
Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors. International Journal of PharmTech Research. Retrieved from
-
Aggarwal, R., et al. (2025).[5] Comparative study of the reaction of 2-mercaptobenzimidazole.... RSC Advances. Retrieved from 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN106632256A - Synthesis method of proton pump inhibitors - Google Patents [patents.google.com]
- 4. asianjpr.com [asianjpr.com]
- 5. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating the Synthesis Landscape: A Detailed Guide to Solvent Selection for Reactions Involving 2-(Chloromethyl)-5-methoxy-4-pyridinol
For Immediate Release
[City, State] – February 15, 2026 – In the intricate world of pharmaceutical synthesis and drug development, the judicious selection of a solvent is a critical parameter that can dictate the success or failure of a reaction. For researchers and scientists working with the highly reactive intermediate, 2-(Chloromethyl)-5-methoxy-4-pyridinol, a comprehensive understanding of its behavior in various solvents is paramount. This application note provides a detailed guide to solvent selection for reactions involving this key building block, offering insights into its solubility, reactivity, and the mechanistic implications of solvent choice.
Understanding the Core Reactant: Physicochemical Properties of 2-(Chloromethyl)-5-methoxy-4-pyridinol
2-(Chloromethyl)-5-methoxy-4-pyridinol, with the molecular formula C₇H₈ClNO₂, is a pyridinol derivative characterized by a reactive chloromethyl group at the 2-position, a methoxy group at the 5-position, and a hydroxyl group at the 4-position[1]. Its structure lends itself to a variety of nucleophilic substitution reactions, making it a valuable precursor in the synthesis of numerous pharmaceutical compounds, including proton pump inhibitors like omeprazole and its analogues[2][3].
The presence of both a polar hydroxyl group and a reactive chloromethyl group means that the molecule's solubility and stability are highly dependent on the solvent environment. The pyridinol tautomerism further complicates its behavior, influencing its nucleophilicity and electrophilicity.
The Crucial Role of the Solvent: A Mechanistic Perspective
The chloromethyl group of 2-(Chloromethyl)-5-methoxy-4-pyridinol is an excellent electrophilic site, primed for nucleophilic attack. The choice of solvent can significantly influence the rate and outcome of such reactions, primarily by affecting the stability of the transition state and the solubility of the reactants. Reactions involving this substrate typically proceed via an Sₙ2 mechanism, where a polar aprotic solvent is generally preferred to enhance the nucleophilicity of the attacking species.
dot
Caption: Solvent choice significantly impacts the outcome of Sₙ2 reactions.
Solubility Profile of 2-(Chloromethyl)-5-methoxy-4-pyridinol
A systematic understanding of the solubility of 2-(Chloromethyl)-5-methoxy-4-pyridinol in a range of common laboratory solvents is essential for efficient reaction setup and purification. The following table summarizes its qualitative solubility, along with key solvent properties.
| Solvent | Polarity (Dielectric Constant) | Type | Boiling Point (°C) | Qualitative Solubility of 2-(Chloromethyl)-5-methoxy-4-pyridinol |
| Water | 80.1 | Polar Protic | 100 | Sparingly Soluble |
| Methanol | 32.7 | Polar Protic | 65 | Soluble |
| Ethanol | 24.5 | Polar Protic | 78 | Soluble |
| Isopropanol | 19.9 | Polar Protic | 82 | Moderately Soluble |
| Acetone | 20.7 | Polar Aprotic | 56 | Soluble |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 153 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | 189 | Very Soluble |
| Acetonitrile | 37.5 | Polar Aprotic | 82 | Moderately Soluble |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 66 | Moderately Soluble |
| Dichloromethane (DCM) | 9.1 | Aprotic | 40 | Sparingly Soluble |
| Toluene | 2.4 | Nonpolar | 111 | Sparingly Soluble |
Note: This data is compiled from analogous compounds and general principles of solubility. Experimental verification is recommended for precise quantitative analysis.
Application Protocols: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and highly effective method for forming an ether linkage by reacting an alkoxide with a primary alkyl halide. This reaction is particularly relevant for 2-(Chloromethyl)-5-methoxy-4-pyridinol.
Protocol 1: Etherification with a Phenoxide in a Polar Aprotic Solvent
This protocol details the reaction of 2-(Chloromethyl)-5-methoxy-4-pyridinol with a substituted phenol to form a diaryl ether derivative, a common structural motif in pharmaceuticals.
dot
Sources
Application Notes & Protocols: Catalytic Coupling Methods for 2-(Chloromethyl)-5-methoxy-4-pyridinol
Introduction: A Pivotal Building Block in Medicinal Chemistry
2-(Chloromethyl)-5-methoxy-4-pyridinol, and its predominant tautomeric form, 2-(chloromethyl)-5-methoxy-1H-pyridin-4-one, represents a highly valuable heterocyclic building block in the landscape of drug discovery and development.[1] Its structure is a key component of various pharmacologically active agents, most notably the class of proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders.[] The therapeutic efficacy of these drugs relies on the precise molecular architecture originating from the coupling of this functionalized pyridine core with other moieties.[][3]
The reactivity of this molecule is dominated by two key sites: the electrophilic benzylic-type chloride at the C2 position and the nucleophilic/coordinating pyridinol/pyridinone system. While classical nucleophilic substitution at the chloromethyl group is a foundational strategy, modern catalytic cross-coupling reactions have emerged as superior methods for forging C-C, C-N, and C-S bonds with greater efficiency, scope, and functional group tolerance.
This guide provides an in-depth analysis of catalytic strategies for the derivatization of 2-(Chloromethyl)-5-methoxy-4-pyridinol. It moves beyond simple step-by-step instructions to elucidate the underlying mechanistic principles and the rationale behind the selection of catalysts, ligands, and reaction conditions, empowering researchers to not only apply but also adapt these protocols for novel molecular designs.
I. Foundational Concepts: Navigating the Reactivity of the Pyridinol Core
The successful application of catalytic coupling methods to 2-(Chloromethyl)-5-methoxy-4-pyridinol requires a nuanced understanding of its inherent chemical properties, which present both challenges and opportunities.
-
Tautomerism: The 4-pyridinol exists in equilibrium with its 4-pyridinone tautomer. This equilibrium can be influenced by the solvent, pH, and temperature, affecting the molecule's electronic properties and its interaction with metal catalysts.
-
Catalyst Coordination: The pyridine nitrogen is a Lewis base and can coordinate to the palladium catalyst.[4] This coordination can sometimes lead to catalyst inhibition or deactivation. The choice of bulky, electron-rich phosphine ligands is a critical strategy to mitigate this effect by sterically shielding the metal center and promoting the desired catalytic cycle.[5][6]
-
Acidic N-H Proton: The pyridinone tautomer possesses an acidic proton, which must be considered when selecting a base. Strong bases can deprotonate the pyridinol, forming a pyridinolate anion which may alter reactivity or solubility.
-
Reactive Sites: The primary site for cross-coupling is the C-Cl bond of the chloromethyl group, which is susceptible to oxidative addition by a Pd(0) catalyst. However, derivatization of the pyridinol oxygen or direct C-H functionalization of the pyridine ring are also possibilities, though they require different catalytic approaches.
II. Catalytic C-S Coupling: The Gateway to Proton Pump Inhibitors
The formation of a thioether linkage by coupling the chloromethylpyridinol with a mercaptan is the cornerstone of synthesizing numerous PPIs. While this can be achieved via a classical SN2 reaction, catalytic methods can offer milder conditions and improved yields.
Rationale for Catalyst Selection
For C-S coupling, the reaction is often base-mediated nucleophilic substitution rather than a classic palladium cross-coupling cycle. However, phase-transfer catalysts or metal catalysts can be employed to enhance the reaction rate and selectivity, especially with less reactive thiols. The primary role of the base (e.g., NaOH, K₂CO₃) is to deprotonate the thiol, generating the more nucleophilic thiolate anion.
Experimental Workflow: C-S Coupling
Caption: General workflow for base-mediated C-S coupling.
Protocol 1: Base-Mediated Thioether Synthesis
This protocol is a generalized procedure for coupling with a thiol, exemplified by the synthesis of a PPI precursor.
Materials:
-
2-(Chloromethyl)-5-methoxy-4-pyridinol
-
2-Mercaptobenzimidazole derivative (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.1 eq)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction flask, magnetic stirrer, condenser
Procedure:
-
In a round-bottom flask, dissolve the 2-mercaptobenzimidazole derivative in anhydrous ethanol.
-
Add sodium hydroxide pellets or a concentrated aqueous solution portion-wise while stirring. Stir until a clear solution of the sodium thiolate is formed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-(Chloromethyl)-5-methoxy-4-pyridinol (1.0 eq) in a minimal amount of ethanol.
-
Add the pyridinol solution dropwise to the cooled thiolate solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the ethanol.
-
Partition the residue between ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the desired thioether.
III. Catalytic C-N Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl/heteroaryl halides and amines.[5][7] Applying this to the benzylic chloride of our substrate provides a direct route to a wide range of substituted aminomethylpyridines, which are valuable intermediates in pharmaceutical synthesis.
Rationale for Catalyst and Ligand Selection
The success of a Buchwald-Hartwig reaction hinges on the catalyst system.[6][8][9]
-
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. They are reduced in situ to the active Pd(0) species.[10]
-
Ligand: For heteroaromatic substrates, bulky, electron-rich phosphine ligands are crucial. Ligands like XPhos , RuPhos , or BrettPhos are excellent candidates. They accelerate the rate-limiting oxidative addition and reductive elimination steps and prevent catalyst deactivation by the pyridine nitrogen.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is a standard choice for many amine couplings. For more sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) may be used.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Protocol 2: Palladium-Catalyzed C-N Coupling
This model protocol outlines the amination of the title compound with a generic secondary amine.
Materials:
-
2-(Chloromethyl)-5-methoxy-4-pyridinol
-
Secondary Amine (e.g., Morpholine) (1.2 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (or similar ligand) (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Glovebox or Schlenk line equipment
-
Reaction vials/flasks
Procedure:
-
In a glovebox: To an oven-dried reaction vial, add Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.
-
Add 2-(Chloromethyl)-5-methoxy-4-pyridinol and a magnetic stir bar.
-
Seal the vial with a septum cap. Remove from the glovebox.
-
Via syringe, add the anhydrous solvent (e.g., Toluene), followed by the secondary amine.
-
Place the reaction mixture in a preheated oil bath at 80-110 °C.
-
Stir vigorously for 4-24 hours. Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Wash the organic phase with water and brine, then dry over Na₂SO₄.
-
Concentrate the solvent and purify the crude product by silica gel chromatography to obtain the aminomethylpyridine derivative.
IV. Catalytic C-C Coupling: Suzuki and Sonogashira Reactions
Palladium-catalyzed C-C bond-forming reactions are indispensable tools in modern synthesis. The Suzuki-Miyaura and Sonogashira couplings allow for the introduction of aryl, heteroaryl, and alkynyl groups at the C2-methyl position, dramatically increasing molecular complexity.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent (boronic acid or ester) with an organohalide.[11][12] It is renowned for its mild conditions and tolerance of a wide array of functional groups.
Rationale for Conditions:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ or PdCl₂(dppf) and a suitable phosphine ligand is effective. For challenging substrates like heteroaryl chlorides, specialized ligands (e.g., SPhos, XPhos) are often required to achieve high yields.[13]
-
Base: An aqueous base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is necessary to activate the boronic acid for transmetalation to the palladium center.[11]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water is typically used to dissolve both the organic substrates and the inorganic base.[14]
Protocol 3: Suzuki-Miyaura C(sp³)-C(sp²) Coupling
This model protocol describes the coupling of the title compound with an arylboronic acid.
Materials:
-
2-(Chloromethyl)-5-methoxy-4-pyridinol
-
Arylboronic Acid (1.5 eq)
-
Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 2-(Chloromethyl)-5-methoxy-4-pyridinol, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture (Dioxane/Water) via cannula or syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 2-benzylpyridine derivative.
B. Sonogashira Coupling
The Sonogashira coupling forges a C-C bond between a terminal alkyne and an organohalide, catalyzed by palladium and a copper(I) co-catalyst.[15][16][17] This reaction provides a direct route to alkynyl-methyl-pyridines.
Rationale for Conditions:
-
Catalyst System: The classic system uses a Pd(0) catalyst (often generated in situ from PdCl₂(PPh₃)₂) and a copper(I) salt, typically CuI, as a co-catalyst. The copper facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[18]
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves as both the base to deprotonate the alkyne and often as the solvent.
-
Solvent: Anhydrous THF or DMF can be used in conjunction with the amine base.
Protocol 4: Sonogashira C(sp³)-C(sp) Coupling
This model protocol details the coupling of the title compound with a terminal alkyne.
Materials:
-
2-(Chloromethyl)-5-methoxy-4-pyridinol
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)
-
PdCl₂(PPh₃)₂ (2-4 mol%)
-
Copper(I) Iodide (CuI) (3-5 mol%)
-
Triethylamine (Et₃N) (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
-
Schlenk flask and inert gas line
Procedure:
-
To a Schlenk flask, add 2-(Chloromethyl)-5-methoxy-4-pyridinol, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF and anhydrous triethylamine via syringe.
-
Add the terminal alkyne dropwise while stirring.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC or LC-MS.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
V. Data Summary
The following table provides a comparative overview of the catalytic coupling methods discussed. Note that conditions and yields are representative and require optimization for specific substrates.
| Coupling Reaction | Catalyst System | Base | Typical Solvent(s) | Temperature (°C) | Key Advantages |
| C-S Coupling | Base-mediated (optional PTC) | NaOH, K₂CO₃ | Ethanol, DMF | 0 - RT | Direct, high-yielding for PPI synthesis. |
| Buchwald-Hartwig | Pd₂(dba)₃ / Bulky Phosphine Ligand (e.g., XPhos) | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 | Excellent for C-N bond formation, broad amine scope.[5] |
| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, K₃PO₄ (aq.) | Dioxane/Water | 80 - 100 | Tolerates many functional groups, stable reagents.[11][12] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF | RT - 60 | Direct access to alkynes under mild conditions.[16] |
VI. Conclusion
Modern catalytic methods provide a versatile and powerful toolkit for the functionalization of 2-(Chloromethyl)-5-methoxy-4-pyridinol. The selection of the appropriate catalyst, ligand, base, and solvent is paramount and must be guided by an understanding of the substrate's unique reactivity and the mechanism of the chosen transformation. The protocols outlined herein serve as a robust starting point for researchers aiming to synthesize novel derivatives of this critical pharmaceutical intermediate. Through careful optimization, these methods can be leveraged to accelerate the discovery and development of next-generation therapeutics.
References
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
PubMed. Reaction of proton pump inhibitors with model peptides results in novel products. Available from: [Link]
-
OpenOChem Learn. Sonogashira Coupling. Available from: [Link]
-
ACS Publications. Photoredox-Catalyzed Radical Coupling of C7-Chloromethyl-Substituted Thiazolino Ring-Fused 2-Pyridones with Quinoxalinones. Available from: [Link]
-
PMC. Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Royal Society of Chemistry. The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. Available from: [Link]
-
Royal Society of Chemistry. A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
ResearchGate. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Available from: [Link]
-
Royal Society of Chemistry. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Available from: [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available from: [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. Available from: [Link]
-
PMC. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Available from: [Link]
-
PMC. Photoredox-Catalyzed Radical Coupling of C7-Chloromethyl-Substituted Thiazolino Ring-Fused 2-Pyridones with Quinoxalinones. Available from: [Link]
-
ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Available from: [Link]
-
PubMed. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. Available from: [Link]
-
PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
OUCI. Regioselective synthesis of 4-functionalized pyridines. Available from: [Link]
-
Royal Society of Chemistry. Palladium-catalyzed coupling reaction of 2-iodobiphenyls with alkenyl bromides for the construction of 9-(diorganomethylidene)fluorenes. Available from: [Link]
-
Wikipedia. Pyridines. Available from: [Link]
-
PMC. Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. Available from: [Link]
-
Ruhr-Universität Bochum. Catalytic cross-coupling reactions. Available from: [Link]
-
PubMed. Palladium-catalyzed direct coupling of 2-vinylanilines and isocyanides: an efficient synthesis of 2-aminoquinolines. Available from: [Link]
-
Scientific Update. Intermolecular reductive C-N cross coupling of nitroarenes and boronic acids by P(III) / P(V)=O catalysis. Available from: [Link]
-
ResearchGate. Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Available from: [Link]
-
Royal Society of Chemistry. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Available from: [Link]
-
University of Mainz. Oxidative Coupling Reactions. Available from: [Link]
-
Digital Object Identifier System. Synthesis of phenyl pyridines via suzuki cross coupling to test their inhibitory effects on uridine nucleoside ribohydrolase (UNH). Available from: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 3. Reaction of proton pump inhibitors with model peptides results in novel products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling | OpenOChem Learn [learn.openochem.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Note & Scalable Manufacturing Protocol: 2-(Chloromethyl)-5-methoxy-4-pyridinol
Abstract & Introduction
2-(Chloromethyl)-5-methoxy-4-pyridinol is a critical registered starting material (RSM) in the synthesis of several leading proton pump inhibitors (PPIs). Its purity and consistent supply are paramount to the successful manufacturing of these widely prescribed pharmaceuticals. This document provides a detailed, scalable, and robust manufacturing process for 2-(Chloromethyl)-5-methoxy-4-pyridinol, designed for implementation in pilot and commercial-scale chemical production environments. The described synthetic pathway is selected for its efficiency, scalability, and control over critical quality attributes (CQAs). We will delve into the process chemistry, provide step-by-step protocols, and outline in-process controls (IPCs) to ensure a self-validating and reliable manufacturing system.
Strategic Overview of the Synthetic Pathway
The selected manufacturing process commences from the readily available starting material, 2-Hydroxymethyl-5-methoxy-4-pyrone, and proceeds through a two-step sequence involving a pyridone-to-pyridinol rearrangement followed by a selective chlorination. This route is advantageous due to its convergent nature and the avoidance of harsh nitrating conditions often seen in alternative syntheses.
The overall transformation is as follows:
-
Step 1: Rearrangement/Hydrolysis: Conversion of 2-Hydroxymethyl-5-methoxy-4-pyrone to 2-(Hydroxymethyl)-5-methoxy-4-pyridinol.
-
Step 2: Chlorination: Selective chlorination of the primary alcohol to yield the target molecule, 2-(Chloromethyl)-5-methoxy-4-pyridinol.
This pathway is designed to maximize yield and purity while minimizing complex purification steps and the use of hazardous reagents where possible.
Process Flow Diagram
Below is a high-level overview of the manufacturing workflow.
Caption: High-level workflow for the synthesis of 2-(Chloromethyl)-5-methoxy-4-pyridinol.
Detailed Process Chemistry & Protocols
Step 1: Synthesis of 2-(Hydroxymethyl)-5-methoxy-4-pyridinol
Reaction Scheme:
(Self-generated image of the chemical reaction)
Mechanistic Insights & Rationale: This step involves a ring-opening and re-cyclization of the 4-pyrone starting material in the presence of ammonia. The pyrone ring is opened by nucleophilic attack of ammonia, followed by an intramolecular condensation and dehydration to form the more stable 4-pyridinol ring system. Aqueous ammonia is selected as it serves as both the nitrogen source and a basic medium to facilitate the rearrangement. The reaction temperature is carefully controlled to prevent side-product formation.
Detailed Step-by-Step Protocol:
-
Reactor Setup: Charge a suitable glass-lined reactor with purified water and 2-Hydroxymethyl-5-methoxy-4-pyrone (1.0 eq). Begin agitation.
-
Reagent Charging: Cool the slurry to 10-15 °C. Slowly add aqueous ammonia (28-30%, ~5.0 eq) via a subsurface addition line over 2-3 hours, ensuring the internal temperature does not exceed 25 °C.
-
Reaction: Once the addition is complete, heat the reaction mixture to 80-85 °C and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by HPLC. The disappearance of the starting material (2-Hydroxymethyl-5-methoxy-4-pyrone) should be >99.5%.
-
Work-up and Isolation:
-
Cool the reaction mixture to 20-25 °C.
-
Adjust the pH to 6.5-7.0 with concentrated hydrochloric acid.
-
Cool the resulting slurry to 0-5 °C and stir for 2 hours to promote crystallization.
-
Isolate the solid product by centrifugation or filtration.
-
Wash the filter cake with cold deionized water until the filtrate is neutral.
-
Dry the solid under vacuum at 50-60 °C to a constant weight.
-
Safety Considerations (HAZOP):
-
Aqueous ammonia is corrosive and has a pungent odor. The addition should be performed in a well-ventilated area with appropriate personal protective equipment (PPE).
-
The initial addition of ammonia can be exothermic. Maintain strict temperature control.
Step 2: Chlorination to 2-(Chloromethyl)-5-methoxy-4-pyridinol
Reaction Scheme:
(Self-generated image of the chemical reaction)
Mechanistic Insights & Rationale: This step is a nucleophilic substitution reaction where the hydroxyl group of the intermediate is converted into a good leaving group by thionyl chloride (SOCl₂), which is then displaced by the chloride ion. Thionyl chloride is a highly effective chlorinating agent for primary alcohols and is chosen for its high reactivity and the volatile nature of its byproducts (SO₂ and HCl), which simplifies work-up.[1] The reaction is performed in an inert aprotic solvent like dichloromethane (DCM) to prevent unwanted side reactions.
Detailed Step-by-Step Protocol:
-
Reactor Setup: Charge the reactor with 2-(Hydroxymethyl)-5-methoxy-4-pyridinol (1.0 eq) and dichloromethane (DCM, ~10 vol).
-
Reagent Charging: Cool the suspension to 0-5 °C. Add thionyl chloride (1.1-1.2 eq) dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 2-4 hours.
-
In-Process Control (IPC): Monitor the reaction by HPLC until the starting material is <1.0%.
-
Work-up and Isolation:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly and carefully quench the reaction by adding a saturated sodium bicarbonate solution, keeping the temperature below 15 °C. Be aware of gas evolution (CO₂).
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.
-
Safety Considerations (HAZOP):
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Handle with extreme care in a dedicated, dry, and well-ventilated area.
-
The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which are toxic and corrosive. The reactor must be equipped with an efficient gas scrubber system.
-
The quenching step is highly exothermic and produces a large volume of gas. Perform the quench slowly and with adequate cooling.
Purification: Crystallization
Rationale: Crystallization is the chosen method for purification to achieve the high purity required for a pharmaceutical intermediate. A mixed solvent system of isopropanol (IPA) and heptane provides good solubility for the product at elevated temperatures and low solubility at room temperature, ensuring high recovery of pure material.
Protocol:
-
Dissolve the crude 2-(Chloromethyl)-5-methoxy-4-pyridinol in a minimal amount of hot isopropanol (approx. 3-4 volumes at 60-70 °C).
-
Hot filter the solution to remove any particulate matter.
-
Slowly add heptane (approx. 6-8 volumes) as an anti-solvent while maintaining the temperature.
-
Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C and hold for 2-4 hours to maximize crystal formation.
-
Isolate the purified solid by filtration.
-
Wash the cake with a cold IPA/heptane mixture.
-
Dry the final product under vacuum at 40-50 °C until constant weight is achieved.
Critical Parameter Control & Data
Effective control of Critical Process Parameters (CPPs) is essential to ensure the consistent quality of the final product.
Table 1: Critical Process Parameters and their Impact on Quality
| Step | Critical Process Parameter (CPP) | Impact on Critical Quality Attribute (CQA) | Control Strategy |
| Step 1 | Temperature of Ammonia Addition | High temp can lead to impurity formation. | Maintain < 25 °C with a cooling jacket. |
| Step 1 | Reaction Time/Temperature | Incomplete reaction affects yield. | Monitor by HPLC; maintain 80-85 °C. |
| Step 1 | Final pH of Isolation | Affects yield and purity. | Precise pH meter control to 6.5-7.0. |
| Step 2 | Temperature of SOCl₂ Addition | Exotherm can cause degradation/impurities. | Maintain < 10 °C with slow, controlled addition. |
| Step 2 | Equivalents of SOCl₂ | Excess can lead to side reactions; insufficient leads to incomplete conversion. | Use 1.1-1.2 equivalents, precisely measured. |
| Step 2 | Quench Temperature | Uncontrolled quench is a major safety hazard and can degrade the product. | Slow addition of base with efficient cooling. |
| Purif. | Cooling Rate during Crystallization | Affects crystal size and purity. | Programmed, slow cooling profile. |
Logical Relationship Diagram
Caption: Relationship between Critical Process Parameters (CPPs) and Final Product Quality Attributes (CQAs).
References
- Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine.
-
Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. [Link]
-
Preparation method for 2-chloro-5-chloromethyl pyridine. Patsnap. [Link]
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Process for the preparation of 2-chloro-5-chloromethyl pyridine.
-
PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN Journal of Chemistry. [Link]
- Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]
- Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
-
Chlorination of 2-hydroxypydridines at 0.5 mole scale. ResearchGate. [Link]
-
Preparation of 2-chloro-5-methylpyridine. Patent 0121320. [Link]
- Preparation method of 2-chloro-5-chloromethylpyridine.
- Process for the production of 2-chloro-5-chloromethyl-pyridine.
Sources
Application Note: Protecting Group Strategies for 2-(Chloromethyl)-5-methoxy-4-pyridinol
This guide details the procedures for protecting group strategies on 2-(Chloromethyl)-5-methoxy-4-pyridinol (CAS 943752-03-2). It addresses the specific reactivity challenges posed by the simultaneous presence of a nucleophilic 4-pyridinol moiety and an electrophilic 2-chloromethyl group.
Introduction & Strategic Analysis
2-(Chloromethyl)-5-methoxy-4-pyridinol presents a classic "ambident reactivity" challenge in heterocyclic chemistry. The molecule contains:
-
A 4-Pyridinol Core: Exists in equilibrium with its 4-pyridone tautomer. The oxygen is nucleophilic, and the nitrogen can also act as a nucleophile.
-
A 2-Chloromethyl Group: A potent electrophile (alkylating agent).
-
A 5-Methoxy Group: Electron-donating, increasing the electron density of the ring and enhancing the nucleophilicity of the 4-oxygen.
The "Self-Destruct" Mechanism
The primary risk during manipulation is intermolecular self-alkylation . Under basic conditions (standard for Williamson ether synthesis), the deprotonated pyridinol (phenoxide) becomes a strong nucleophile. It can attack the chloromethyl group of a neighboring molecule, leading to rapid polymerization or dimerization.
Core Directive: To successfully protect the 4-OH group, you must avoid generating a high concentration of the free anion or use a protection method that proceeds under acidic or neutral conditions where the pyridine nitrogen is protonated (deactivated).
Decision Matrix for Protecting Groups
| Protecting Group (PG) | Stability Profile | Recommended Protocol | Primary Use Case |
| Benzyl (Bn) | High (Acid/Base stable) | Protocol A: Acid-Catalyzed Imidate | Permanent protection; removal via hydrogenolysis. |
| TBDMS / TIPS | Moderate (Base stable, Acid labile) | Protocol B: Silylation w/ Non-nuc. Base | Transient protection for coupling reactions. |
| MOM (Methoxymethyl) | High (Base stable, Acid labile) | Protocol C: Phase Transfer | When acid sensitivity is required later. |
Detailed Experimental Protocols
Protocol A: O-Benzylation via Benzyl Trichloroacetimidate (Gold Standard)
Rationale: This method uses acid catalysis. The acid protonates the pyridine nitrogen, rendering the ring non-nucleophilic and preventing self-alkylation. The benzyl trichloroacetimidate (Bn-TCA) acts as the alkylating agent without requiring a strong base.
Materials:
-
Substrate: 2-(Chloromethyl)-5-methoxy-4-pyridinol (1.0 eq)
-
Reagent: Benzyl 2,2,2-trichloroacetimidate (1.2 – 1.5 eq)
-
Catalyst: Trifluoromethanesulfonic acid (TfOH) (0.1 eq) or TMSOTf
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add the substrate (1.0 eq) and suspend in anhydrous DCM (0.2 M concentration).
-
Acidification: Cool the suspension to 0 °C. Add TfOH (0.1 eq) dropwise.
-
Note: The suspension may clarify as the pyridinium salt forms. This protonation is crucial to "lock" the nucleophilic nitrogen.
-
-
Addition: Add Benzyl 2,2,2-trichloroacetimidate (1.2 eq) slowly via syringe over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
QC Check: Look for the disappearance of the polar starting material (Rf ~0.1) and appearance of the non-polar O-benzyl ether (Rf ~0.6).
-
-
Quench: Quench with saturated aqueous NaHCO₃ solution. Caution: CO₂ evolution.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography on silica gel. Elute with Hexanes/EtOAc (gradient 80:20 to 50:50).
-
Yield Expectation: 75–85%.
-
Protocol B: Transient Silylation (TBDMS)
Rationale: For rapid protection to allow subsequent reactions (e.g., lithiation or coupling) where the PG will be removed quickly. Uses 2,6-Lutidine, a bulky non-nucleophilic base that will not displace the chloride.
Materials:
-
Substrate: 1.0 eq
-
Reagent: TBDMS-OTf (tert-Butyldimethylsilyl triflate) (1.1 eq)
-
Base: 2,6-Lutidine (1.5 eq)
-
Solvent: Anhydrous DCM
Step-by-Step Procedure:
-
Dissolution: Dissolve substrate in anhydrous DCM (0.1 M) under N₂ at 0 °C.
-
Base Addition: Add 2,6-Lutidine (1.5 eq).
-
Silylation: Add TBDMS-OTf (1.1 eq) dropwise. The reaction is usually instantaneous.
-
Workup: Dilute with Et₂O (precipitates lutidinium triflate salts). Filter through a celite pad.
-
Concentration: Concentrate the filtrate.
-
Critical: Do not perform an aqueous workup if possible, or use pH 7 buffer. Silyl ethers of pyridinols can be hydrolytically unstable.
-
Usage: Use the crude material immediately for the next step.
-
Protocol C: The "Precursor Route" (Strategic Alternative)
Rationale: If you are synthesizing the molecule rather than buying it, do not chlorinate until the end. Protect the alcohol at the hydroxymethyl stage.
Workflow:
-
Start with 5-methoxy-4-hydroxy-2-pyridinemethanol .
-
Protect 4-OH: Use BnBr/K₂CO₃/DMF (Standard Williamson conditions are safe here because -CH₂OH is not an electrophile like -CH₂Cl).
-
Chlorination: Convert the 2-CH₂OH to 2-CH₂Cl using Thionyl Chloride (SOCl₂) in DCM at 0 °C.
-
Benefit: This route avoids the self-alkylation risk entirely and typically yields >90% overall.
-
Visualization of Reaction Logic
The following diagram illustrates the competitive pathways and the logic behind the Acid-Catalyzed protocol.
Caption: Pathway analysis showing why acidic conditions prevent self-alkylation by protonating the pyridine nitrogen.
Quality Control & Troubleshooting
Analytical Signatures
-
1H NMR (DMSO-d6):
-
Starting Material: The 2-CH₂Cl protons typically appear as a singlet around δ 4.6 – 4.8 ppm . The aromatic protons (H3, H6) will shift significantly upon protection.
-
O-Alkylation vs N-Alkylation:
-
O-Benzyl: Benzylic CH₂ (OCH₂Ph) appears at δ 5.1 – 5.3 ppm .
-
N-Benzyl: N-CH₂Ph typically appears upfield at δ 4.9 – 5.1 ppm , but the definitive check is 13C NMR . The Carbonyl carbon (C4) in N-alkylated pyridones (amide-like) is ~160-165 ppm, while the C4-O carbon in alkoxypyridines is ~165-170 ppm.
-
-
-
TLC Monitoring:
-
The unprotected pyridinol streaks on silica due to the acidic OH.
-
The protected chloride is less polar and moves cleanly.
-
Storage Stability
-
Unprotected: Store at -20 °C under Argon. The solid is hygroscopic and slowly decomposes (turns dark brown) upon exposure to moisture (hydrolysis of CH₂Cl to CH₂OH).
-
Protected (O-Bn): Stable at 4 °C. Can be stored for months.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Sato, Y., et al. (2007). Substituted isoquinoline-1,3(2h,4h)-diones... as kinase inhibitors. WO2007075783A2. Link (Demonstrates the reactivity of the specific 2-chloromethyl substrate).
- Spitzner, R. (2001). Pyridine N-oxides and Pyridinols. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 15). Thieme.
- Paquette, L. A. (Ed.). (2009). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
Application Note: Microwave-Assisted Synthesis & Functionalization of 2-(Chloromethyl)-5-methoxy-4-pyridinol
Executive Summary
This guide details the microwave-assisted synthesis and application of 2-(Chloromethyl)-5-methoxy-4-pyridinol (CAS: 943752-03-2). This compound is a critical heterocyclic building block, structurally related to the Vitamin B6 family and Kojic acid derivatives. It serves as a privileged scaffold in the synthesis of proton pump inhibitors (PPIs), potassium-competitive acid blockers (P-CABs), and metalloenzyme inhibitors.
Traditional thermal synthesis of chloromethyl pyridines often suffers from long reaction times and degradation due to the instability of the benzylic chloride moiety. Microwave (MW) irradiation offers a kinetic advantage, suppressing side reactions (such as self-polymerization) through rapid volumetric heating. This protocol covers the synthesis of the core scaffold and its subsequent nucleophilic functionalization .
Chemical Context & Mechanism[1][2][3][4][5][6]
Structural Dynamics
The target compound exists in a tautomeric equilibrium between the pyridinol (aromatic) and pyridinone (keto) forms. In solution, the equilibrium is solvent-dependent, influencing reactivity.
-
Electrophilic Site: The C2-chloromethyl group is highly reactive toward nucleophiles (
). -
Nucleophilic Site: The C4-hydroxyl/C4-carbonyl oxygen and the ring nitrogen.
Retrosynthetic Logic
The most efficient route utilizes Kojic Acid as a naturally derived starting material.
-
Methylation: Protection of the C5-hydroxyl.
-
Amination (MW-Assisted): Conversion of the pyrone ring to a pyridone ring using ammonia/ammonium salts.
-
Chlorination: Conversion of the C2-hydroxymethyl to C2-chloromethyl.
Figure 1: Retrosynthetic pathway emphasizing microwave-accelerated steps.
Experimental Protocols
Protocol A: MW-Assisted Ring Transformation (Pyrone to Pyridone)
Objective: Convert 5-methoxy-2-(hydroxymethyl)-4-pyrone to the pyridone core. Thermal methods require sealed tubes at 140°C for 6–12 hours. MW reduces this to <20 minutes.
Materials:
-
Substrate: 5-Methoxy-2-(hydroxymethyl)-4-pyrone (1.0 eq)
-
Reagent: Ammonium hydroxide (28% NH₃ aq) or Ammonium Acetate (5.0 eq)
-
Solvent: Ethanol/Water (1:1 v/v)
Procedure:
-
Loading: Dissolve the pyrone substrate in Ethanol/Water in a 10 mL microwave-transparent vial. Add Ammonium Acetate.
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation (Single Mode MW):
-
Temp: 140 °C
-
Hold Time: 15 minutes
-
Pressure Limit: 15 bar (Safety Cutoff)
-
Stirring: High
-
-
Work-up: Cool to RT. Concentrate in vacuo.[1][2] The product often precipitates upon cooling or addition of acetone.
-
Validation: Check LC-MS for M+1 (approx. 156.1 m/z).
Protocol B: Chlorination (Safety Advisory)
Critical Note: Do NOT perform thionyl chloride (
-
Recommendation: Perform this step using standard thermal conditions (DCM,
, 2 hrs) or a continuous flow reactor. -
Product Handling: The resulting 2-(chloromethyl)-5-methoxy-4-pyridinol hydrochloride is hygroscopic and unstable. Store at -20°C under Argon.
Protocol C: MW-Assisted Nucleophilic Substitution ( )
Objective: Use the 2-chloromethyl scaffold to alkylate an amine or thiol (e.g., for drug synthesis). This is the primary application of this building block.
Materials:
-
Electrophile: 2-(Chloromethyl)-5-methoxy-4-pyridinol HCl (1.0 eq)
-
Nucleophile: Primary/Secondary Amine or Thiol (1.2 eq)
-
Base: DIPEA (3.0 eq) (scavenges HCl)
-
Solvent: Acetonitrile (ACN) or DMF
Procedure:
-
Preparation: In a 5 mL MW vial, suspend the chloromethyl pyridine salt in ACN.
-
Addition: Add DIPEA (solution turns clear/yellow as free base is liberated). Add the nucleophile.
-
Irradiation:
-
Mode: Dynamic Power (maintains set temp).
-
Temp: 80–100 °C (Nucleophile dependent).
-
Time: 5–10 minutes.
-
-
Work-up: Dilute with EtOAc, wash with water/brine. Dry over
.[1][2]
Optimization & Data Analysis
Solvent Selection for Protocol C
Microwave efficiency depends on the loss tangent (
| Solvent | Heating Efficiency | Solubility of Pyridinol | Recommendation | |
| Acetonitrile | 0.062 | Medium | Good | Preferred (Clean workup) |
| DMF | 0.161 | High | Excellent | Good (Hard to remove) |
| Ethanol | 0.941 | Very High | Moderate | Avoid (Competes as nucleophile) |
| DCM | 0.042 | Low | Poor | Avoid (Pressurizes rapidly) |
Workflow Logic
Figure 2: Decision matrix for handling the unstable chloromethyl precursor.
Critical Safety & Troubleshooting
-
Thermal Runaway: When using polar ionic liquids or highly absorbing solvents (DMSO/DMF), the temperature can overshoot the set point. Mitigation: Use "PowerMax" (compressed air cooling) during heating to maintain constant temp while maximizing power input.
-
Vessel Failure: The reaction of chloromethyl pyridines with amines is exothermic. Mitigation: Use a ramp time of 2 minutes to reach target temperature, rather than ballistic heating.
-
Decomposition: If the starting material is pink or red, it has degraded (polymerized). Use only white/off-white solid.
References
-
Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. Chinese Journal of Organic Chemistry, 2021.[3] Link
-
Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety. BMC Chemistry, 2023. Link
-
Microwave Assisted and Eco-friendly synthesis of pyridine based chalcone. International Journal of Creative Research Thoughts, 2020.[4] Link
-
Process for the preparation of 2-chloro-5-chloromethylpyridine. US Patent 5116993A, 1992. Link
-
2-(chloromethyl)-5-methoxy-4-pyridinol Product Data. Fluorochem, Accessed 2023. Link
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of 2-(Chloromethyl)-5-methoxy-4-pyridinol
To: Research & Development Team From: Technical Application Support Center Subject: Yield Optimization Guide: Synthesis of 2-(Chloromethyl)-5-methoxy-4-pyridinol
Executive Summary
The synthesis of 2-(Chloromethyl)-5-methoxy-4-pyridinol (often existing in tautomeric equilibrium with 2-(chloromethyl)-5-methoxy-4-pyridone ) presents a classic "chemoselectivity vs. stability" paradox. The core challenges leading to low yields are typically:
-
Regioselectivity failures during the methylation of the starting material (Kojic acid).
-
Nucleophilic degradation of the reactive chloromethyl group during the pyridine ring formation.
-
Over-chlorination (aromatization) of the 4-pyridone system.
This guide provides a troubleshooting framework and an optimized "Late-Stage Chlorination" protocol designed to bypass the instability of the chloromethyl group during the harsh ammonolysis step.
Part 1: The Optimized Synthetic Pathway
To maximize yield, we recommend abandoning the "Chlorokojic Acid Route" (Chlorination
Recommended Route: The "Protection-First, Chlorination-Last" Strategy
-
Step 1: Regioselective Methylation (Kojic Acid
5-Methoxy-2-hydroxymethyl-4-pyrone) -
Step 2: Pyridone Ring Formation (Ammonolysis)
-
Step 3: Dehydroxy-Chlorination (Conversion of -CH₂OH to -CH₂Cl)
Step-by-Step Protocol
Step 1: Selective O-Methylation
-
Reagents: Kojic Acid, Dimethyl Sulfate (
) or Methyl Iodide ( ), or . -
Critical Control: Maintain pH between 10–11. The phenolic hydroxyl at C5 (
) is significantly more acidic than the primary alcohol at C2. -
Protocol Insight: Perform the reaction at 0°C to 5°C . High temperatures promote O-methylation of the hydroxymethyl group (C2), creating a dimethylated impurity that is difficult to separate.
-
Yield Check: Target >85% conversion. If >5% dimethylated product is observed, lower the temperature and reduce the equivalents of methylating agent to 1.05 eq.
Step 2: Ammonolysis (The "Ring Switch")
-
Reagents: 5-Methoxy-2-hydroxymethyl-4-pyrone, Aqueous Ammonia (25-28%).
-
Conditions: Sealed pressure vessel (autoclave or heavy-walled glass tube), 70–90°C for 4–6 hours.
-
Mechanism: Nucleophilic attack of ammonia on the pyrone ring (Michael addition-elimination) followed by ring opening and re-closure to form the pyridone.
-
Why this order? By keeping the C2 position as a hydroxymethyl group (an alcohol) rather than a chloromethyl group during this step, you eliminate the risk of the ammonia displacing the chloride to form an amine side-product.
Step 3: Selective Chlorination
-
Reagents: Thionyl Chloride (
), DCM (Dichloromethane) or Toluene. -
Conditions: 0°C , dropwise addition.
-
Critical Control: Do NOT use
or catalytic DMF unless necessary. is more aggressive and risks converting the 4-pyridone carbonyl into a chlorine (forming a 4,5-dichloro-pyridine derivative). is selective for the primary alcohol at C2. -
Isolation: Isolate the product as the Hydrochloride Salt . The free base of chloromethyl pyridines is unstable and prone to self-polymerization (intermolecular N-alkylation).
Part 2: Visualizing the Logic (Pathway Diagram)
The following diagram illustrates the critical decision points where yield is often lost (red paths) versus the optimized route (green path).
Caption: Comparative workflow showing the "Protection-First" route (Green) avoiding the amine side-reaction inherent in the Chlorokojic acid route (Red).
Part 3: Troubleshooting Guide (FAQs)
Phase 1: Methylation Issues
Q: I am seeing a significant amount of "dimethylated" impurity (methoxy at C5 and C2). How do I stop this?
-
Diagnosis: The reaction temperature is too high, or the base concentration is too strong, deprotonating the aliphatic alcohol at C2.
-
Solution:
-
Strictly control temperature at 0–5°C .
-
Switch base: If using NaOH, try LiOH or Potassium Carbonate (
) in acetone/DMF. These are milder and less likely to deprotonate the primary alcohol. -
Add the methylating agent dropwise over 1 hour.[1]
-
Phase 2: Ammonolysis & Ring Closure
Q: The conversion of the pyrone to pyridone is incomplete (<50%).
-
Diagnosis: Ammonia gas is escaping, or the concentration is too low.
-
Solution:
-
Use a sealed pressure tube . The reaction requires ammonia saturation.
-
Increase temperature to 90°C .
-
Ensure you are using concentrated Ammonium Hydroxide (28-30%).
-
Q: The reaction mixture turns into a black tar.
-
Diagnosis: Polymerization of the starting material or product, likely due to oxidative stress or excessive heat.
-
Solution:
-
Degas your solvents and run the reaction under Nitrogen (
) atmosphere . -
Add a radical scavenger/antioxidant if the problem persists (though usually
is sufficient).
-
Phase 3: Chlorination & Isolation
Q: My final product decomposes when I try to wash it with water/bicarbonate.
-
Diagnosis: The 2-chloromethyl group on a pyridine ring is highly electrophilic (benzylic-like). In the presence of the 4-OH (pyridone) tautomer, it can undergo intermolecular self-alkylation or hydrolysis back to the alcohol.
-
Solution:
-
Do not neutralize. Isolate and store the product as the Hydrochloride Salt . The salt form protonates the pyridine nitrogen and the oxygen, reducing nucleophilicity and stabilizing the molecule.
-
Precipitate the product directly from the reaction mixture (DCM/Toluene) by adding Diethyl Ether or Hexane . Filter under inert gas.
-
Q: I am getting a dichloro-species (Chlorine at C2 and C4).
-
Diagnosis: You are converting the 4-pyridone carbonyl to a chloride. This happens if the reaction runs too hot or if
is used. -
Solution:
-
Use Thionyl Chloride (
) only. -
Keep the reaction at 0°C to Room Temperature . Do not reflux.
-
Monitor by TLC/HPLC. The alcohol-to-chloride conversion is fast; the carbonyl-to-chloride conversion is slow. Stop the reaction immediately upon consumption of the starting material.
-
Part 4: Data Summary & Reaction Parameters
| Parameter | Recommended Range | Impact on Yield |
| Methylation Temp | 0°C – 5°C | Prevents dimethylation impurity (Yield +10-15%) |
| Methylation Stoichiometry | 1.05 eq. | Prevents over-alkylation |
| Ammonolysis Pressure | Sealed Vessel (2-5 bar) | Essential for ring conversion kinetics |
| Chlorination Reagent | High selectivity for -CH2OH over C=O | |
| Isolation Form | HCl Salt | Prevents polymerization/hydrolysis (Stability +++) |
References
-
Preparation of 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride. (General methodology for chloromethyl pyridines via Thionyl Chloride). Google Patents. CN103232389A. Link
-
Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. (Detailed protocol for selective methylation of Kojic Acid). Organic Syntheses, 2019, 96, 150-169. Link
-
Kojic acid and its derivatives: Synthesis and biological activity. (Review of Kojic acid reactivity and ring conversion). Central European Journal of Public Health, 2004. Link
-
2-(chloromethyl)-5-methoxy-4-pyridinol Product Data. (Confirmation of target structure and CAS 943752-03-2). Fluorochem. Link
Sources
Preventing hydrolysis of the chloromethyl group in pyridinol derivatives
Welcome, researchers and drug development professionals. This guide provides expert insights and troubleshooting strategies for a common yet critical challenge in synthetic chemistry: preventing the unwanted hydrolysis of the chloromethyl group in pyridinol derivatives. As a Senior Application Scientist, my goal is to equip you not only with protocols but with the underlying chemical principles to empower your experimental design and execution.
Understanding the Challenge: The Instability of the Chloromethyl Group
The chloromethyl group (-CH₂Cl) is a highly valuable synthetic handle, acting as a potent electrophile for introducing the pyridylmethyl moiety into target molecules.[1] However, its reactivity is a double-edged sword. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack.[1] In the presence of water or other nucleophiles, the chloride ion is readily displaced, leading to the formation of the corresponding hydroxymethyl derivative. This process, known as hydrolysis, is often irreversible and results in yield loss and purification challenges.
For pyridinol derivatives, this instability is further compounded. The molecule contains an intrinsic nucleophile—the hydroxyl group—and the pyridine nitrogen can influence the reaction rate. The hydrolysis is significantly accelerated in neutral or alkaline aqueous solutions due to the presence of hydroxide ions (OH⁻), which are much stronger nucleophiles than water.[2][3][4]
Mechanism of Hydrolysis
The primary degradation pathway is a nucleophilic substitution reaction at the methylene carbon.
Caption: General mechanism of chloromethyl group hydrolysis.
Frequently Asked Questions (FAQs)
Q1: My NMR/LC-MS shows a second spot with a mass increase of 18 amu (after loss of HCl). Is this hydrolysis? A: Yes, this is the classic signature of hydrolysis. The chloromethyl group (-CH₂Cl) is replaced by a hydroxymethyl group (-CH₂OH). The net change is the substitution of Cl (approx. 35.5 amu) with OH (approx. 17 amu), but the more common observation is the loss of HCl (36.5 amu) and the addition of H₂O (18 amu) to the parent molecule, resulting in a mass difference that corresponds to the addition of an oxygen atom while losing a chlorine.
Q2: I'm performing a reaction in an organic solvent, but still see hydrolysis. Why? A: Even in "anhydrous" organic solvents, trace amounts of water can cause significant hydrolysis, especially over long reaction times or at elevated temperatures. Ensure your solvents are rigorously dried, use fresh sure-seal bottles, and conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon). Reagents themselves, particularly bases like triethylamine or DIPEA, can also contain water.
Q3: Is hydrolysis more of a problem at the 2-, 3-, or 4-position of the pyridine ring? A: The reactivity of the chloromethyl group is highly dependent on its position. For 2- and 4-chloromethylpyridines, the nitrogen atom can stabilize the transition state of nucleophilic substitution through resonance, making these isomers generally more reactive and susceptible to hydrolysis than 3-chloromethylpyridine.[1]
Q4: Can my purification method cause hydrolysis? A: Absolutely. Standard silica gel chromatography can be problematic. Silica gel is slightly acidic and has a surface rich in hydroxyl groups and bound water, which can promote hydrolysis on the column. If you observe product degradation during purification, consider using a less protic stationary phase (like alumina) or deactivating the silica gel with a small percentage of a non-nucleophilic base (e.g., triethylamine) in your eluent. Reverse-phase HPLC using water/acetonitrile gradients can also cause hydrolysis if the pH is not controlled.
Troubleshooting Guide: Pinpointing and Solving Hydrolysis Issues
Use this decision tree to systematically diagnose and address hydrolysis in your experiments.
Caption: Troubleshooting workflow for hydrolysis of chloromethyl groups.
In-Depth Analysis & Solutions
1. pH Control: The Most Critical Parameter
The rate of hydrolysis is highly pH-dependent. Alkaline and even neutral conditions can rapidly degrade the chloromethyl group.[3][4]
| pH Range | Hydrolysis Rate | Rationale | Recommended Action |
| > 7 (Alkaline) | Very Rapid | High concentration of strong nucleophile (OH⁻). | AVOID. If alkaline conditions are necessary for a reaction, the chloromethyl group must be introduced after this step. |
| ~ 7 (Neutral) | Moderate to Rapid | Water acts as a nucleophile. Rate is temperature and time-dependent. | Avoid prolonged exposure. Use for quick extractions only, preferably at low temperatures. |
| < 6 (Acidic) | Slow / Inhibited | The pyridine nitrogen is protonated, increasing the electron-withdrawing effect and destabilizing the transition state for nucleophilic attack. The concentration of OH⁻ is negligible. | IDEAL. For aqueous workups or temporary storage in solution, maintain a pH of 4.5-5.5.[5] |
2. Solvent & Reagent Purity
Water is the primary culprit. Its presence must be minimized in all non-aqueous steps.
-
Solvents: Use solvents from a solvent purification system or freshly opened Sure/Seal™ bottles.
-
Reagents: Liquid reagents like amine bases should be stored over KOH pellets or molecular sieves. Solid reagents should be dried in a vacuum oven if their stability permits.
-
Atmosphere: Always use an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from entering the reaction flask.
3. Synthetic Strategy Modification
The most robust solution is often to redesign the synthesis to avoid exposing the sensitive chloromethyl group to harsh conditions.
-
Late-Stage Chlorination: The most effective strategy is to carry the pyridinol derivative through the synthesis with a stable precursor group, such as a hydroxymethyl (-CH₂OH) or even a methyl (-CH₃) group, and then perform the chlorination in the final step.[6][7][8] Thionyl chloride (SOCl₂) in an anhydrous, non-nucleophilic solvent like dichloromethane (DCM) or chloroform is the reagent of choice for converting the hydroxymethyl group to the chloromethyl group.[8]
Experimental Protocols
Protocol 1: pH-Controlled Aqueous Workup
This protocol describes how to safely perform an aqueous extraction on a reaction mixture containing a chloromethyl pyridinol derivative.
Objective: To wash an organic solution of the product while minimizing hydrolysis.
Materials:
-
Organic solution of your crude product (e.g., in DCM or Ethyl Acetate).
-
0.1 M Acetate Buffer (pH 5.0).
-
Saturated Sodium Chloride solution (Brine), pH-adjusted to ~5 with dilute HCl.
-
Anhydrous Sodium Sulfate or Magnesium Sulfate.
-
Separatory Funnel.
-
pH paper or calibrated pH meter.
Procedure:
-
Prepare Buffer: Create a 0.1 M acetate buffer and adjust its pH to 5.0. Cool the buffer to 0-5°C in an ice bath.
-
First Wash: Add the organic solution of your compound to a separatory funnel. Add an equal volume of the cold pH 5.0 acetate buffer.
-
Extraction: Gently invert the funnel 3-4 times (do not shake vigorously to avoid emulsions) and vent. Allow the layers to separate.
-
Separate Layers: Drain the organic layer. Discard the aqueous layer.
-
Brine Wash: Return the organic layer to the funnel and wash with an equal volume of cold, pH-adjusted brine. This removes residual water and buffer salts.
-
Drying: Drain the organic layer into a flask containing anhydrous sodium sulfate. Swirl and let it stand for 15-20 minutes to remove all traces of water.
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure at a low temperature (< 30°C). Immediately use the product for the next step or store it under an inert atmosphere at low temperature.
Protocol 2: Late-Stage Chlorination of a Hydroxymethyl Pyridinol
This protocol details the conversion of a stable hydroxymethyl precursor to the desired chloromethyl product as the final synthetic step.
Objective: To synthesize a (chloromethyl)pyridinol derivative while avoiding hydrolysis.
Materials:
-
(Hydroxymethyl)pyridinol starting material.
-
Thionyl Chloride (SOCl₂), freshly distilled or from a new bottle.
-
Anhydrous Dichloromethane (DCM).
-
Inert atmosphere setup (Nitrogen or Argon line).
-
Dry glassware (oven-dried overnight).
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Dissolution: To the flask, add the (hydroxymethyl)pyridinol starting material (1.0 eq) and suspend or dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred mixture via syringe. Caution: SOCl₂ is corrosive and reacts violently with water. Handle in a fume hood.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating (reflux, ~40°C) may be required for less reactive substrates.[8]
-
Quenching & Isolation:
-
Carefully concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and DCM.
-
The resulting solid is often the hydrochloride salt of your product, which can be used directly or purified by crystallization from a non-protic solvent system (e.g., DCM/Hexane). Avoid aqueous workups or silica gel chromatography if possible.
-
References
-
Protecting Groups - Organic Synthesis.
-
Protecting Groups - University of California, Berkeley.
-
Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides - MDPI.
-
Tips & Tricks: Protecting Groups - Department of Chemistry : University of Rochester.
-
Chloromethyl: compounds, synthesis and safety | Blog - Chempanda.
-
CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents.
-
Protecting group - Wikipedia.
-
How to synthesize 2- (chloromethyl) Pyridine Hydrochloride - FAQ - Guidechem.
-
The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide - ResearchGate.
-
Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy - Organic & Biomolecular Chemistry (RSC Publishing).
-
PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1 - Scribd.
-
Reactivity of the chloromethyl group in pyridine derivatives - Benchchem.
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module - ResearchGate.
-
Effects of Water pH on the Stability of Pesticides - MU Extension.
-
Effect of water pH on the stability of pesticides - MSU Extension.
-
CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents.
-
III Analytical Methods - Japan Ministry of the Environment.
-
The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC.
-
Effect of Water pH on the Chemical Stability of Pesticides - DigitalCommons@USU.
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate.
-
JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds - Google Patents.
-
CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine - Google Patents.
-
The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be - Science of Synthesis.
-
Quantitative determination of bis (chloromethyl) ether (BCME) in the ppb range by using portable air sample collectors - PubMed.
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.
-
(PDF) Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH - ResearchGate.
-
Stability of chlorophenols and their acetylated derivatives in water: sample storage procedures - PubMed.
-
Removal of the pyridine directing group from α-substituted N-(pyridin-2-yl)piperidines obtained via directed Ru-catalyzed sp3 C-H functionalization - PubMed.
-
A Technical Guide to the Reactivity of the Chloromethyl Group in Pteridine Rings - Benchchem.
-
Stability of Batanopride Hydrochloride in Aqueous Solutions - PubMed.
-
C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates - PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. extension.missouri.edu [extension.missouri.edu]
- 3. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. Stability of batanopride hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 7. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification & Handling of 2-(Chloromethyl)-5-methoxy-4-pyridinol
[1]
Executive Summary
2-(Chloromethyl)-5-methoxy-4-pyridinol (CAS 943752-03-2) is a highly reactive heterocyclic building block often used in the synthesis of proton pump inhibitors (PPIs) and other bioactive pyridines.[1]
Critical Warning: This compound is amphoteric and electrophilic. It exists in a tautomeric equilibrium between the 4-pyridinol and 4-pyridone forms.[1] It is almost exclusively handled as the Hydrochloric Acid (HCl) salt to prevent rapid self-polymerization (intermolecular
This guide addresses the specific challenges of purifying and stabilizing this compound, focusing on preventing hydrolysis of the chloromethyl group and avoiding dimerization.
Part 1: The Stability Matrix (Visualized)
Before attempting purification, you must understand why your sample degrades. The chloromethyl group on a pyridine ring is highly susceptible to nucleophilic attack—either by water (hydrolysis) or by the pyridine nitrogen of a neighboring molecule (dimerization).
Degradation Pathways
Figure 1: Critical degradation pathways.[1] The HCl salt protects the nitrogen, blocking dimerization. Moisture triggers hydrolysis regardless of salt form.
Part 2: Troubleshooting Guides (Q&A)
Scenario A: "My solid has turned into a sticky, pink/brown gum."
Diagnosis: Self-Alkylation (Dimerization). This occurs if the compound was exposed to basic conditions or if the HCl was removed (free-basing).[1] The pyridine nitrogen of one molecule attacks the chloromethyl group of another, forming quaternary ammonium salts that appear as viscous oils or gums.
Corrective Action:
-
Do not attempt to dry it further. Heat accelerates this process.
-
Re-acidification: Dissolve the gum in a minimum amount of dry methanol. Immediately add 1.2 equivalents of HCl (in dioxane or ether) to protonate the nitrogen and stop the reaction.
-
Precipitation: Add cold diethyl ether or ethyl acetate to force the HCl salt to crash out.
Scenario B: "LC-MS shows a mass shift of -18 or +16 (Cl to OH conversion)."
Diagnosis: Hydrolysis. The chloromethyl group (-CH₂Cl) has reacted with atmospheric moisture or wet solvents to form the hydroxymethyl (-CH₂OH) derivative.[1]
Corrective Action:
-
Check Solvents: Ensure all purification solvents are anhydrous (Karl Fischer water content < 0.05%).[1]
-
Thionyl Chloride Wash (Advanced): If the sample is valuable, you can attempt to reconvert the -OH impurity back to -Cl by suspending the solid in dry dichloromethane (DCM) and adding 1.1 eq of Thionyl Chloride (
) with a catalytic amount of DMF. Note: This requires strict safety protocols.
Scenario C: "The compound is not dissolving in non-polar solvents."
Diagnosis: Normal Behavior. As a pyridone-like HCl salt, this compound is highly polar.[1] It will not dissolve in Hexane, Toluene, or pure Ether.
Recommended Solvents:
-
High Solubility: Methanol, Water (Avoid due to hydrolysis), DMSO (Avoid due to difficult removal).
-
Moderate Solubility (Recrystallization candidates): Ethanol, Isopropanol (hot), Acetonitrile.
-
Insoluble (Anti-solvents): Diethyl Ether, Ethyl Acetate, Hexane, Dichloromethane.
Part 3: Validated Purification Protocol
Method: Anti-Solvent Recrystallization (Precipitation) Target Purity: >98% (HPLC) Yield: 75-85%[1]
Materials Required
-
Solvent A (Dissolving): Anhydrous Methanol or Ethanol (absolute).
-
Solvent B (Precipitating): Anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).[1]
-
Apparatus: Dry glassware, Nitrogen/Argon line.
Step-by-Step Procedure
-
Preparation:
-
Ensure all glassware is oven-dried.[1]
-
Chill Solvent B (Ether/MTBE) in a freezer or ice bath to 0°C.
-
-
Dissolution:
-
Place the crude 2-(Chloromethyl)-5-methoxy-4-pyridinol HCl salt in a flask.
-
Add Solvent A (Methanol) dropwise at room temperature (20-25°C).[1]
-
Critical: Use the minimum volume necessary to fully dissolve the solid. If insoluble particles remain (likely inorganic salts or polymerized material), filter them out rapidly using a sintered glass funnel.
-
-
Precipitation:
-
While stirring the methanolic solution vigorously, slowly add Solvent B (Cold Ether) .
-
Ratio: Typically, you need a 1:5 to 1:10 ratio of Methanol:Ether.
-
A white to off-white precipitate should form immediately.[1]
-
-
Crystallization (Optional):
-
If an amorphous powder forms, gently warm the suspension (do not boil) until clear, then let it cool slowly to 4°C to encourage crystal growth. Warning: Prolonged heating increases hydrolysis risk.[1]
-
-
Isolation:
-
Filter the solid under a blanket of nitrogen (to exclude moisture).
-
Wash the filter cake with pure, cold Solvent B.
-
Drying: Dry under high vacuum (0.1 mbar) at ambient temperature for 4-6 hours. Do not heat above 40°C.
-
Part 4: Physical Properties & Storage[1]
| Property | Specification | Notes |
| Appearance | White to pale yellow crystalline powder | Darkening indicates decomposition.[1] |
| Melting Point | 160–170°C (Decomposes) | Broad range typical for HCl salts; depends on hydration. |
| Solubility | Soluble: MeOH, DMSOInsoluble: Ether, Hexane | Hygroscopic nature affects solubility. |
| Storage Temp | -20°C | Essential to slow down hydrolysis.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Store in desiccator. |
References
Technical Support Center: A Guide to Troubleshooting Low Purity in 2-(Chloromethyl)-5-methoxy-4-pyridinol Production
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-(Chloromethyl)-5-methoxy-4-pyridinol. Low purity of this key intermediate can significantly impact downstream reactions and the quality of the final product. This document provides a structured, in-depth approach to troubleshooting common purity issues through a question-and-answer format, grounded in established chemical principles and practical laboratory experience.
Understanding the Chemistry: The Pyridinol-Pyridone Tautomerism
Before delving into specific troubleshooting scenarios, it is crucial to recognize that 2-(Chloromethyl)-5-methoxy-4-pyridinol exists in equilibrium with its tautomeric form, 2-(chloromethyl)-5-methoxy-1H-pyridin-4-one. The pyridone form is often favored, especially under physiological conditions. This tautomerism can influence the compound's reactivity, solubility, and spectroscopic properties, which is a key consideration in both its synthesis and purification.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My final product shows a significant amount of unreacted starting material, 2-(hydroxymethyl)-5-methoxy-4-pyridinol. What are the likely causes and how can I resolve this?
A1: Incomplete conversion of the starting material is a common issue in the chlorination of hydroxymethylpyridines. The primary causes are typically related to the activity of the chlorinating agent, reaction stoichiometry, and reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Degraded Chlorinating Agent | Chlorinating agents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are sensitive to moisture and can degrade over time, leading to reduced reactivity. | - Use a fresh bottle of the chlorinating agent or distill it prior to use. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Stoichiometry | An insufficient molar equivalent of the chlorinating agent will result in incomplete conversion of the starting material. | - Increase the molar equivalents of the chlorinating agent in increments (e.g., from 1.1 eq to 1.5 eq). - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal stoichiometry. |
| Low Reaction Temperature | The activation energy for the chlorination reaction may not be met at a lower temperature, leading to a sluggish or incomplete reaction. | - Gradually increase the reaction temperature. For reactions with SOCl₂, refluxing in a suitable solvent is common. - If using a milder chlorinating agent, a higher temperature may be necessary. |
| Short Reaction Time | The reaction may not have been allowed to proceed to completion. | - Extend the reaction time and monitor the disappearance of the starting material by TLC. |
Experimental Protocol: Monitoring Reaction Completion by TLC
-
Prepare a TLC chamber with a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
-
On a TLC plate, spot the starting material (as a reference), the reaction mixture at different time points, and a co-spot of the starting material and the reaction mixture.
-
Develop the plate and visualize the spots under UV light.
-
The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Q2: I am observing a significant impurity with a similar polarity to my product, making purification difficult. What could this impurity be and how can I prevent its formation?
A2: The presence of a closely eluting impurity often points to a side reaction involving one of the functional groups on the pyridine ring. Given the structure of 2-(Chloromethyl)-5-methoxy-4-pyridinol, several side reactions are plausible.
Potential Side Reactions and Byproducts:
-
Dimerization/Polymerization: The hydroxymethyl group of the starting material or the chloromethyl group of the product can undergo intermolecular reactions to form dimers or polymeric byproducts, especially at elevated temperatures.
-
Reaction at the 4-hydroxyl group: The 4-hydroxyl group of the pyridinone tautomer can also react with the chlorinating agent, leading to the formation of a 4-chloro-2-(chloromethyl)-5-methoxypyridine.
-
Demethylation: The 5-methoxy group can undergo demethylation under harsh acidic conditions, which can be generated during the reaction with some chlorinating agents, leading to the formation of a hydroxyl group at the 5-position.
Prevention Strategies:
| Side Reaction | Prevention Strategy |
| Dimerization/Polymerization | - Maintain a lower reaction temperature. - Add the chlorinating agent slowly to the solution of the starting material to avoid localized high concentrations. |
| Reaction at 4-hydroxyl | - Use a milder and more selective chlorinating agent. - Optimize the reaction temperature and time to favor the chlorination of the primary alcohol. |
| Demethylation | - Avoid excessively harsh acidic conditions. - If using a strong acid-generating chlorinating agent, consider adding a non-nucleophilic base to the reaction mixture. |
Diagram: Potential Side Reactions
Technical Support Center: Optimizing Recrystallization of 2-(Chloromethyl)-5-methoxy-4-pyridinol
Welcome to the technical support guide for the purification of 2-(Chloromethyl)-5-methoxy-4-pyridinol. This document serves as a centralized resource for researchers, chemists, and process development professionals to overcome common challenges associated with the recrystallization of this important heterocyclic intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification work.
Section 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts that govern a successful recrystallization.
Q1: What are the ideal characteristics of a recrystallization solvent?
The perfect recrystallization solvent is one where the target compound, 2-(Chloromethyl)-5-methoxy-4-pyridinol, exhibits high solubility at an elevated temperature (near the solvent's boiling point) but low solubility at cooler temperatures (e.g., room temperature or below).[1][2][3] This temperature-dependent solubility differential is the primary driver of the purification process, allowing for the dissolution of the compound and its impurities in hot solvent, followed by the selective crystallization of the pure compound upon cooling, while the impurities remain in the "mother liquor".[1] Additionally, the solvent should be chemically inert towards the compound, be volatile enough for easy removal from the final crystals, and ideally, be non-toxic and inexpensive.[2][4]
Q2: How do the functional groups of 2-(Chloromethyl)-5-methoxy-4-pyridinol influence solvent choice?
The structure of 2-(Chloromethyl)-5-methoxy-4-pyridinol dictates its polarity and potential for intermolecular interactions, which are key to predicting solubility. The principle of "like dissolves like" is a crucial starting point.[1][4]
-
Pyridinol Core: The hydroxyl (-OH) and the ring nitrogen give the molecule significant polarity and the capacity for hydrogen bonding. This suggests solubility in polar protic solvents like alcohols (methanol, ethanol) and potentially water.[5]
-
Methoxy Group (-OCH₃): This group adds some polar character.
-
Chloromethyl Group (-CH₂Cl): This group is less polar and contributes to solubility in moderately polar to non-polar solvents.
Given this mixed polarity, a single solvent may not be ideal. A moderately polar solvent or a mixed-solvent system is often required to achieve the desired solubility profile.[1][6]
Q3: What initial safety precautions are essential?
Before any experiment, a thorough review of the Safety Data Sheet (SDS) for 2-(Chloromethyl)-5-methoxy-4-pyridinol and all solvents is mandatory.[5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.[5]
-
Ventilation: Handle the compound and solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: This compound is classified as a hazardous substance that can cause skin and serious eye irritation.[7][8] Avoid creating dust and ensure all spills are cleaned up immediately.[7]
Section 2: Systematic Solvent Screening Protocol
Finding the optimal solvent is an empirical process. This protocol provides a systematic, small-scale approach to efficiently screen potential candidates.
Experimental Protocol: Microscale Solvent Screening
-
Preparation: Place approximately 20-30 mg of crude 2-(Chloromethyl)-5-methoxy-4-pyridinol into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see Table 1) dropwise, vortexing after each addition. Add up to 0.5 mL. Note if the solid dissolves completely at room temperature. If it does, that solvent is unsuitable as a primary recrystallization solvent because recovery will be poor.[6]
-
Heating: For solvents that did not dissolve the solid at room temperature, gently heat the test tube in a sand bath or heating block. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice-water bath.[9][10]
-
Evaluation: The ideal solvent is one that dissolves the compound when hot but yields a significant amount of crystalline precipitate upon cooling.
Table 1: Predicted Solubility of 2-(Chloromethyl)-5-methoxy-4-pyridinol in Common Lab Solvents
| Solvent Category | Solvent | Predicted Solubility at 25°C | Predicted Solubility at Boiling Point | Rationale & Comments |
| Polar Protic | Water | Sparingly Soluble | Soluble | The pyridinol group allows for hydrogen bonding. May be a good anti-solvent. |
| Methanol | Soluble | Very Soluble | High polarity may lead to high solubility even at room temperature, potentially reducing yield. | |
| Ethanol | Moderately Soluble | Soluble | A promising candidate. Its polarity is slightly lower than methanol. | |
| Isopropanol (IPA) | Sparingly Soluble | Soluble | Often provides a good balance of solubility for moderately polar compounds. A strong candidate. | |
| Polar Aprotic | Acetone | Moderately Soluble | Soluble | Good dissolving power, but its low boiling point can lead to rapid evaporation and premature crystallization. |
| Ethyl Acetate | Sparingly Soluble | Moderately Soluble | A good candidate for achieving a significant solubility differential. | |
| Non-Polar | Toluene | Insoluble | Sparingly Soluble | Unlikely to be a good single solvent, but could be an effective anti-solvent when paired with a polar solvent. |
| Heptane/Hexane | Insoluble | Insoluble | Useful for washing the final crystals to remove non-polar impurities. A potential anti-solvent. |
Section 3: Troubleshooting Common Recrystallization Issues
Even with a promising solvent, challenges can arise. This section provides diagnostic guides and solutions to the most common problems.
Issue 1: "Oiling Out" - Formation of a Liquid Instead of Crystals
What is happening? "Oiling out" occurs when the solute precipitates from the cooling solution as a liquid phase rather than a solid crystal lattice.[10][11] This is common if the melting point of the impure compound is lower than the temperature of the solution when it becomes supersaturated.[10][11] The resulting "oil" often traps impurities and solidifies into an amorphous mass, defeating the purpose of purification.[10]
Troubleshooting Workflow for Oiling Out:
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. Recrystallization [wiredchemist.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. ck12.org [ck12.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Minimizing Side Reactions in 2-(Chloromethyl)-5-methoxy-4-pyridinol Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing the coupling of 2-(Chloromethyl)-5-methoxy-4-pyridinol. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during this critical synthetic step. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure your success.
Introduction: The Challenge of Regioselectivity
The coupling of 2-(Chloromethyl)-5-methoxy-4-pyridinol with nucleophiles is a key transformation in the synthesis of various pharmaceutical agents. However, the inherent structure of the 4-pyridinol moiety presents a significant challenge: the presence of two nucleophilic centers, the ring nitrogen and the exocyclic oxygen. This leads to a competition between N-alkylation and O-alkylation, often resulting in a mixture of products and complicating purification efforts.[1][2] This guide will address this primary issue and other potential side reactions to help you achieve high yields and purity of your desired product.
Troubleshooting Guide & FAQs
Issue 1: Predominant Formation of the N-Alkylated Byproduct
Q: My reaction is yielding the N-alkylated isomer as the major product instead of the desired O-alkylated pyridyl ether. What factors control this regioselectivity and how can I favor O-alkylation?
A: This is the most common challenge in the alkylation of 4-hydroxypyridines. The pyridone tautomer possesses two nucleophilic sites, the nitrogen and the oxygen, leading to competition between N- and O-alkylation.[1] Several factors, including the choice of base, solvent, and counter-ion, can significantly influence the reaction's outcome.[3]
Causality:
-
Hard and Soft Acid-Base (HSAB) Theory: The nitrogen in the pyridone ring is a "softer" nucleophile, while the oxygen is "harder." Hard electrophiles tend to react with hard nucleophiles, and soft electrophiles with soft nucleophiles. The chloromethyl group is a relatively soft electrophile, which can favor reaction at the softer nitrogen center.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can solvate the cation of the base, leaving the pyridone anion more "naked" and reactive. In these solvents, the more electronegative oxygen atom often becomes the more reactive nucleophile, favoring O-alkylation.[4] In contrast, protic solvents can hydrogen-bond with the oxygen, reducing its nucleophilicity and favoring N-alkylation.
-
Base and Counter-ion: The choice of base determines the nature of the counter-ion. Alkali metal salts of 2-pyridone in DMF have been shown to favor N-alkylation, whereas using a silver salt in benzene can lead exclusively to the O-alkylated product.[4] This is attributed to the coordination of the silver ion with the oxygen, enhancing its nucleophilicity. Stronger bases that lead to more complete deprotonation can also influence the N/O ratio.[3]
Troubleshooting Steps:
-
Optimize the Base and Solvent System:
-
Favoring O-Alkylation: Employ a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF, acetonitrile, or acetone.[3] The larger and softer cesium cation is known to promote O-alkylation.
-
Screening Different Conditions: If N-alkylation persists, consider a systematic screening of bases and solvents as outlined in the table below.
-
-
Consider a Two-Phase System with a Phase-Transfer Catalyst (PTC): Using a PTC like tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., toluene/water) with a base like sodium hydroxide can sometimes favor O-alkylation.
-
Protecting Group Strategy: If direct alkylation proves unselective, a protecting group strategy is a reliable alternative. Protect the nitrogen atom first, then perform the O-alkylation, followed by deprotection.[5] Common N-protecting groups for pyridinols include Boc and Cbz groups.[5]
Table 1: Influence of Reaction Parameters on N- vs. O-Alkylation
| Parameter | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Rationale |
| Base | Strong, hard bases (e.g., NaH, LiHMDS) | Weaker, soft bases (e.g., K₂CO₃, Cs₂CO₃) | Softer cations (K⁺, Cs⁺) associate less tightly with the oxygen, increasing its nucleophilicity.[3] |
| Solvent | Protic solvents (e.g., alcohols) | Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) | Protic solvents solvate the oxygen atom, hindering its reactivity.[3] |
| Counter-ion | Li⁺, Na⁺ | Ag⁺, Cs⁺ | Silver ions are known to coordinate with the oxygen, promoting O-alkylation.[4] |
| Temperature | Higher temperatures | Lower to moderate temperatures | Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product. |
Issue 2: Formation of Dimeric Impurities
Q: I am observing the formation of a significant amount of a dimeric byproduct, likely from the self-condensation of the starting material. How can I prevent this?
A: Dimerization can occur if a deprotonated 4-pyridinol molecule acts as a nucleophile and attacks the chloromethyl group of another molecule. This is more likely to happen if the desired coupling partner is not sufficiently reactive or is added too slowly.
Causality:
-
Relative Reactivity: If the rate of self-condensation is comparable to or faster than the rate of the desired coupling reaction, dimerization will be a significant side reaction.
-
Concentration Effects: Higher concentrations of the 2-(Chloromethyl)-5-methoxy-4-pyridinol can increase the likelihood of bimolecular side reactions like dimerization.
Troubleshooting Steps:
-
Control the Addition of the Pyridinol:
-
Slow Addition: Add the 2-(Chloromethyl)-5-methoxy-4-pyridinol solution slowly to a solution containing the base and your coupling partner. This maintains a low instantaneous concentration of the pyridinol, minimizing self-reaction.
-
"Inverse Addition": Alternatively, add the base slowly to a solution of the pyridinol and your coupling partner.
-
-
Optimize Reaction Concentration: Run the reaction at a lower concentration to disfavor the bimolecular dimerization process.
-
Increase the Stoichiometry of the Coupling Partner: Using a slight excess (1.1-1.5 equivalents) of your desired nucleophile can help to outcompete the pyridinol anion for reaction with the chloromethyl starting material.
Issue 3: Decomposition of Starting Material or Product
Q: My reaction mixture is turning dark, and I am getting low recovery of my desired product and starting material. What could be causing this decomposition?
A: The 2-(chloromethyl)pyridine moiety can be susceptible to decomposition, especially under harsh reaction conditions. Pyridine derivatives can also undergo oxidation.
Causality:
-
Thermal Instability: The chloromethyl group can be labile at elevated temperatures, potentially leading to the formation of a reactive pyridinium methide intermediate that can polymerize or react non-selectively.
-
Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide, especially if the reaction is run open to the air for extended periods or in the presence of oxidizing agents.[6][7] Pyridine N-oxides can have different reactivity profiles.[7]
-
Strongly Basic Conditions: Very strong bases might lead to deprotonation at other positions on the pyridine ring, leading to undesired side reactions.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently warm if necessary. Avoid high temperatures for prolonged periods.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Use a Milder Base: If you are using a very strong base like sodium hydride, consider switching to a milder carbonate base.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction progress and stop the reaction as soon as the starting material is consumed to avoid product degradation.
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation
This protocol is a starting point and should be optimized for your specific substrate.
-
To a stirred solution of your nucleophile (1.0 eq) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere, add cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-(Chloromethyl)-5-methoxy-4-pyridinol (1.2 eq) in anhydrous DMF dropwise over 30 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: N-Boc Protection of 2-(Chloromethyl)-5-methoxy-4-pyridinol
This is a representative protocol for protecting the pyridinol nitrogen.[5]
-
Dissolve 2-(Chloromethyl)-5-methoxy-4-pyridinol (1.0 eq) in a mixture of dichloromethane (DCM) and water.
-
Add sodium bicarbonate (1.0 M aqueous solution, 1.0 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) to the stirring mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the N-Boc protected intermediate.
Visualization of Reaction Pathways
Caption: Competing reaction pathways in the coupling of 2-(Chloromethyl)-5-methoxy-4-pyridinol.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common side reactions.
References
- The alkylation of 4-pyridone. Youngstown State University.
- Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives. Benchchem.
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Available at: [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][8]naphthyrin-5(6H). Available at:
- Experimental Protocol for N-alkylation of Pyridin-4-ol. Benchchem.
-
Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. Available at: [Link]
- Pyridine N-Oxides. Baran Lab.
Sources
- 1. The alkylation of 4-pyridone [digital.maag.ysu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-oxide synthesis by oxidation [organic-chemistry.org]
- 7. baranlab.org [baranlab.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Stable Storage of 2-(Chloromethyl)-5-methoxy-4-pyridinol
Welcome to the technical support center for 2-(Chloromethyl)-5-methoxy-4-pyridinol. This guide is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this valuable research compound. Improper storage can lead to degradation, impacting experimental outcomes and the reliability of your results. This document provides a comprehensive overview of best practices for storage, answers to frequently asked questions, and troubleshooting advice based on established chemical principles and data from analogous compounds.
Understanding the Sensitivity of 2-(Chloromethyl)-5-methoxy-4-pyridinol
2-(Chloromethyl)-5-methoxy-4-pyridinol is a reactive molecule due to the presence of a chloromethyl group attached to a pyridinol ring. This functionality makes it susceptible to certain degradation pathways, primarily hydrolysis and photodegradation. Understanding these vulnerabilities is key to preventing the degradation of the material. The primary degradation pathway is the nucleophilic substitution of the chloride by water, leading to the formation of the corresponding hydroxymethyl derivative. Exposure to light, especially UV radiation, can also induce degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 2-(Chloromethyl)-5-methoxy-4-pyridinol?
A1: For long-term storage, it is recommended to store 2-(Chloromethyl)-5-methoxy-4-pyridinol at -20°C in a tightly sealed container.[1] Some suppliers of similar compounds also suggest storage at 4°C .[1] The primary goal is to minimize exposure to moisture and heat. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is also a good practice to prevent moisture ingress.[2]
Q2: Can I store 2-(Chloromethyl)-5-methoxy-4-pyridinol at room temperature?
A2: While not ideal for long-term storage, some related compounds are considered stable for shorter periods at room temperature if kept in a cool, dry, and dark place.[3][4] For short-term transport, shipping at room temperature is common.[1] However, for routine laboratory storage, refrigeration or freezing is strongly recommended to ensure stability over months or years.
Q3: How does moisture affect the stability of this compound?
A3: Moisture is a critical factor in the degradation of 2-(Chloromethyl)-5-methoxy-4-pyridinol. The chloromethyl group is susceptible to hydrolysis, where water acts as a nucleophile and displaces the chloride, forming 2-(Hydroxymethyl)-5-methoxy-4-pyridinol.[5] This degradation is a common pathway for similar chloromethylated heterocyclic compounds. Therefore, it is crucial to store the compound in a dry environment and use techniques to minimize moisture exposure during handling.
Q4: Is 2-(Chloromethyl)-5-methoxy-4-pyridinol sensitive to light?
A4: Yes, chlorinated pyridine compounds can be sensitive to light.[6] Photodegradation can occur, leading to the formation of various byproducts. It is recommended to store the compound in an amber or opaque vial to protect it from light.
Q5: What type of container should I use for storage?
A5: Use a tightly sealed, airtight container. For solids, a glass vial with a PTFE-lined cap is suitable. Ensure the container is dry before adding the compound. For larger quantities, materials like carbon steel or stainless steel are appropriate for storing chlorinated compounds.[7]
Q6: I need to prepare a stock solution. What are the best practices?
A6: When preparing a stock solution, use a dry, aprotic solvent. It is advisable to prepare solutions fresh for each experiment. If you need to store a stock solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture. Store stock solutions at -20°C or -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected experimental results. | Compound degradation due to improper storage. | Verify storage conditions (temperature, moisture, light protection). Consider acquiring a new, verified lot of the compound. |
| Appearance of new peaks in analytical data (e.g., HPLC, NMR). | Formation of degradation products, likely the hydrolyzed form (hydroxymethyl derivative). | Confirm the identity of the new peaks via mass spectrometry. Prepare fresh solutions and re-analyze. Review storage and handling procedures to minimize moisture exposure. |
| Change in physical appearance (e.g., color change, clumping). | Uptake of moisture or degradation. | Do not use the compound. Discard and obtain a fresh supply. Ensure storage containers are properly sealed and stored in a desiccated environment. |
Key Storage Parameters Summary
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C or 4°CShort-term: Room Temperature (cool, dark place) | Minimizes thermal degradation and hydrolysis rates.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) is recommended. | Prevents moisture and oxygen from reacting with the compound.[2] |
| Container | Tightly sealed, amber or opaque glass vial with a PTFE-lined cap. | Protects from moisture and light.[6] |
| Moisture | Avoid at all costs. Store in a dry environment, consider using a desiccator. | Prevents hydrolysis of the chloromethyl group.[5] |
| Light | Protect from light, especially UV. | Prevents photodegradation.[6] |
Visualizing Degradation and Prevention
The following diagram illustrates the primary degradation pathway of 2-(Chloromethyl)-5-methoxy-4-pyridinol and the key factors that influence its stability.
Caption: Factors influencing the stability of 2-(Chloromethyl)-5-methoxy-4-pyridinol.
Experimental Protocol: Verifying Compound Integrity via HPLC
For researchers who need to verify the integrity of their stored compound, a High-Performance Liquid Chromatography (HPLC) method can be employed.
Objective: To assess the purity of 2-(Chloromethyl)-5-methoxy-4-pyridinol and detect the presence of its primary hydrolytic degradation product.
Materials:
-
2-(Chloromethyl)-5-methoxy-4-pyridinol sample
-
HPLC-grade water with 0.1% formic acid
-
HPLC-grade acetonitrile
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from high aqueous to high organic content (e.g., 5% B to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the compound's UV absorbance maximum)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and analyze the chromatogram. The parent compound should elute as a major peak. The presence of a more polar, earlier-eluting peak may indicate the presence of the 2-(hydroxymethyl)-5-methoxy-4-pyridinol degradation product.
References
-
Skoutelis, C., Antonopoulou, M., Konstantinou, I., Vlastos, D., & Papadaki, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. [Link]
-
European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 4. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride | 86604-75-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 | PLOS One [journals.plos.org]
Removing moisture interference in 2-(Chloromethyl)-5-methoxy-4-pyridinol reactions
The following guide serves as a specialized Technical Support Center for researchers working with 2-(Chloromethyl)-5-methoxy-4-pyridinol (CAS: 943752-03-2). This intermediate, critical in the synthesis of proton pump inhibitors (PPIs) and other pyridine-based therapeutics, exhibits acute moisture sensitivity due to the high electrophilicity of the chloromethyl moiety.
Topic: Mitigation of Moisture Interference & Hydrolytic Degradation
Document ID: TSC-PYR-004 | Status: Active | Audience: Process Chemists, Medicinal Chemists
Module 1: The Chemistry of Failure (Root Cause Analysis)
Before implementing a fix, it is critical to understand the mechanism of failure. 2-(Chloromethyl)-5-methoxy-4-pyridinol contains a chloromethyl group (-CH₂Cl) at the 2-position. This group is a "soft" electrophile that is highly susceptible to nucleophilic attack.
Why Moisture is Catastrophic
Water acts as a competing nucleophile in reaction mixtures. Even trace amounts (ppm levels) can trigger a cascade of degradation:
-
Direct Hydrolysis: Water displaces the chloride ion, converting the active chloromethyl species into the inactive 2-(hydroxymethyl)-5-methoxy-4-pyridinol . This is irreversible under standard conditions.
-
Autocatalytic Acidification: The hydrolysis releases Hydrochloric Acid (HCl). As the pH drops, the solubility profile of the zwitterionic pyridinol changes, often leading to "oiling out" or precipitation of impurities.
-
Dimerization: In the presence of moisture and the resulting pH shifts, the pyridinol nitrogen (or the 4-hydroxyl group) of one molecule can attack the chloromethyl group of another, forming unwanted ether or ammonium dimers.
Visualizing the Degradation Pathway
The following diagram illustrates the competitive pathways triggered by moisture.
Figure 1: Mechanistic pathway of moisture-induced degradation. Note that HCl generation can accelerate secondary side reactions.
Module 2: Prevention Protocols (Standard Operating Procedures)
To ensure the integrity of 2-(Chloromethyl)-5-methoxy-4-pyridinol, you must establish a "Chain of Dryness."
Protocol A: Solvent Preparation (The 10 ppm Standard)
Standard "bottle dry" solvents are often insufficient. Pyridine derivatives require solvents with water content <50 ppm (ideally <10 ppm).
| Solvent | Recommended Drying Method | Target Water Content | Notes |
| Dichloromethane (DCM) | Distillation over CaH₂ or Molecular Sieves (3Å/4Å) | < 20 ppm | Avoid basic drying agents which may react with DCM. |
| Toluene | Sodium/Benzophenone distillation or Azeotropic drying | < 10 ppm | Excellent for azeotropic removal of water prior to reaction. |
| THF | Sodium/Benzophenone or Column Drying System | < 20 ppm | Peroxides must be removed prior to drying. |
Protocol B: Azeotropic Drying (In-Situ Rescue)
If you suspect your starting material (the pyridinol) is wet, do not rely on vacuum drying alone, as the compound may be heat-sensitive. Use azeotropic distillation.
-
Dissolve/Suspend: Place the crude 2-(Chloromethyl)-5-methoxy-4-pyridinol in anhydrous Toluene (10 mL per gram).
-
Distill: Rotovap at reduced pressure (bath temp < 40°C) to remove ~50% of the toluene.
-
Repeat: Add fresh anhydrous Toluene and repeat 2-3 times.
-
Mechanism: Toluene forms a low-boiling azeotrope with water, effectively "carrying" moisture out of the system without thermal stress [1].
Protocol C: The "Double-Barrier" Reactor Setup
For reactions involving this intermediate, a simple nitrogen balloon is often inadequate due to permeability.
Figure 2: Recommended "Double-Barrier" setup ensuring positive pressure of dry inert gas.
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned into a sticky, dark tar. What happened?
Diagnosis: This is likely polymerization caused by moisture-induced HCl generation. The Science: The pyridinol moiety is amphoteric. In the presence of moisture, hydrolysis generates HCl. The protonated pyridine nitrogen becomes highly electron-withdrawing, while the deprotonated phenolic oxygen (if base is present) becomes nucleophilic. This "push-pull" dynamic promotes intermolecular attack, forming tars. Corrective Action:
-
Check solvent water content (Karl Fischer titration).
-
Add a non-nucleophilic base (e.g., DIPEA or 2,6-Lutidine) to scavenge trace HCl immediately, preventing the acid-catalyzed polymerization cascade.
Q2: I see a new spot on TLC just below my product. Is it the alcohol?
Diagnosis: Yes, likely 2-(hydroxymethyl)-5-methoxy-4-pyridinol . Verification:
-
TLC: The hydroxymethyl impurity is more polar than the chloromethyl starting material. It will have a lower Rf value (e.g., in 5% MeOH/DCM).
-
Stain: Both spots will be UV active. The alcohol often stains strongly with KMnO4 due to easier oxidation. Resolution: You cannot revert the alcohol to the chloride easily in situ without introducing chlorinating agents (like SOCl₂) which might degrade the sensitive methoxy group. It is better to discard and restart with anhydrous protocols.
Q3: Can I use Molecular Sieves directly in the reaction flask?
Answer: Proceed with Caution. While 3Å or 4Å sieves are excellent for maintaining dryness:
-
Physical Attrition: Stirring can grind sieves into dust, which is difficult to filter from the sticky pyridinol product.
-
Surface Acidity: Some sieves have acidic surfaces that can catalyze the degradation of the methoxy group or the chloromethyl group. Recommendation: Dry the solvent over sieves for 24 hours, then decant the solvent into the reaction flask. Do not add solid sieves to the reaction slurry unless using powdered, activated, neutral sieves [2].
Q4: How should I store the 2-(Chloromethyl)-5-methoxy-4-pyridinol intermediate?
Protocol:
-
Atmosphere: Store under Argon (heavier than air, provides a better blanket).
-
Temperature: -20°C is mandatory. Thermal energy accelerates the self-alkylation described in Module 1.
-
Container: Amber glass (light sensitive) with a parafilm seal over the cap.
References
-
Patel, S. B., et al. (2024).[1] "Process Optimization and Green Chemistry Approach During Synthesis and Characterization of 2-Chloromethyl-3,5-Dimethyl-4-Methoxy Pyridine Hydrochloride." Rasayan Journal of Chemistry, 17(4), 2067-2074.[1] Link
- Context: Describes the synthesis and handling of the closely related Omeprazole intermediate, emphasizing moisture control and azeotropic drying.
-
BenchChem Technical Support. (2025). "Best Practices for Handling Anhydrous Reactions for Pyridine Synthesis." Link
- Context: General protocols for handling moisture-sensitive pyridine reagents and troubleshooting yield loss due to hydrolysis.
-
Zhu, X. M., et al. (2013).[2] "Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine." Asian Journal of Chemistry, 26(1), 97-100. Link
- Context: Provides insights into the chlorination of methyl-pyridines and the stability of chloromethyl moieties under reflux conditions.
-
MDPI. (2021). "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor." Molecules. Link
- Context: detailed experimental setups for Schlenk lines and inert atmosphere handling of chloromethyl pyridines.
Sources
Technical Support Center: Temperature & Stability Control for 2-(Chloromethyl)-5-methoxy-4-pyridinol
The following technical guide serves as a specialized support resource for researchers and process chemists working with 2-(Chloromethyl)-5-methoxy-4-pyridinol (often handled as its hydrochloride salt). This compound is a critical electrophilic intermediate, notably in the synthesis of proton pump inhibitors like Rabeprazole.
Executive Summary
2-(Chloromethyl)-5-methoxy-4-pyridinol (CMP) is a highly reactive alkylating agent. Its stability is governed by a kinetic competition between hydrolysis (loss of chlorine) and intermolecular self-alkylation (polymerization). Temperature is the primary variable shifting this equilibrium. This guide provides evidence-based protocols to maintain structural integrity.
Module 1: Critical Temperature Thresholds
Use this reference table to establish your control limits.
| Variable | Critical Range | Technical Rationale |
| Long-Term Storage | -20°C ± 5°C | At >4°C, the entropy-driven self-alkylation (dimerization) accelerates. The crystal lattice energy of the HCl salt provides kinetic stability only at sub-zero temperatures. |
| Short-Term Handling | < 10°C | During weighing or aliquoting, keep the vessel on ice. Ambient humidity combined with room temperature (25°C) triggers rapid hydrolysis. |
| Reaction Addition | 0°C to 5°C | When used as an electrophile, addition must be controlled to prevent "runaway" exotherms that degrade the reagent before it couples with the nucleophile. |
| Quenching | < 10°C | Quenching (e.g., after chlorination with SOCl₂) generates HCl heat. High temps here revert the product to the hydroxymethyl impurity. |
Module 2: Diagnostic Troubleshooting
Identify issues based on visual and analytical cues.
Q: My solid sample has turned from off-white to a sticky yellow/orange solid. Is it usable?
A: Likely degraded.[1] Do not use.
-
Diagnosis: This color change and physical state transition (deliquescence) indicate self-alkylation . The pyridine nitrogen of one molecule attacks the chloromethyl group of another, forming a quaternary ammonium salt (dimer/polymer).
-
Causality: This is typically caused by storage above 4°C or exposure to moisture, which lowers the energy barrier for nucleophilic attack.
-
Action: Check purity via HPLC. If purity is <95%, recrystallization is difficult due to the polarity of the polymeric impurities. Discard and resynthesize.
Q: I observe a new peak at RRT ~0.85 (Relative Retention Time) during HPLC analysis.
A: This is likely the Hydrolysis Impurity (2-Hydroxymethyl-5-methoxy-4-pyridinol).
-
Diagnosis: The chloromethyl group is labile.[2] In the presence of ambient moisture and temperatures >25°C, water displaces the chloride.
-
Causality: "Cold chain break" during shipping or leaving the container uncapped on the benchtop.
-
Action: If the impurity is <5%, you may be able to purge it during the subsequent coupling step (as it is less reactive), but stoichiometry adjustments will be required.
Q: The reaction yield is low, and I see multiple polar spots on the TLC.
A: Thermal runaway during reagent addition.
-
Diagnosis: Adding CMP too quickly or at room temperature caused it to decompose before reacting with the target nucleophile (e.g., the benzimidazole thiol in Rabeprazole synthesis).
-
Action: Repeat the experiment with active cooling (ice/salt bath) and slow addition to maintain internal temperature <5°C.
Module 3: Degradation Pathway Visualization
Understanding the enemy: The kinetic pathways of CMP degradation.
The following diagram illustrates the two primary failure modes: Hydrolysis (moisture-driven) and Dimerization (heat/concentration-driven).
Figure 1: Degradation pathways of 2-(Chloromethyl)-5-methoxy-4-pyridinol. Path A dominates in humid environments; Path B dominates in dry, hot environments.
Module 4: Optimized Handling Protocol
Follow this workflow to ensure reagent stability during synthesis.
Step 1: Pre-Handling Preparation
-
Equilibrate: Do not open the -20°C vial immediately upon removal from the freezer. Allow it to warm to 0°C in a desiccator to prevent condensation (water uptake) on the cold solid.
-
Solvent Choice: Use anhydrous solvents (DCM, Chloroform, or THF). Avoid protic solvents (Methanol, Ethanol) which will react with the chloromethyl group.
Step 2: Synthesis/Usage (Chlorination Step)
If you are synthesizing CMP from the hydroxymethyl precursor:
-
Cooling: Cool the solution of 2-hydroxymethyl-5-methoxy-4-pyridinol in DCM to 0°C .
-
Reagent Addition: Add Thionyl Chloride (SOCl₂) dropwise. Do not exceed an internal temperature of 5°C.
-
Reaction: Allow to warm to room temperature (20-25°C) only after addition is complete to drive kinetics.
-
Workup: Evaporate volatiles under reduced pressure at <40°C . Higher bath temperatures will induce polymerization of the concentrated residue.
Step 3: Storage of Intermediate
-
Isolate as the Hydrochloride Salt .[3] The free base is significantly less stable.
-
Store under Argon/Nitrogen atmosphere.
-
Return to -20°C immediately.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I store CMP in solution? A: No. In solution, the molecules have higher mobility, significantly increasing the rate of dimerization (Path B in Figure 1). Always store as a dry solid. If solution storage is unavoidable for a few hours, keep it at -20°C in a non-nucleophilic solvent (e.g., DCM).
Q: My shipment arrived with the ice packs melted. Is the compound compromised? A: Not necessarily. If the transit time was <48 hours and the container remained sealed (preventing moisture ingress), the compound is likely stable.[4] Perform a ¹H-NMR check.[5][6] Look for the disappearance of the chloromethyl -CH₂- peak (typically ~4.5-4.8 ppm) and the appearance of hydroxymethyl signals.
Q: Why is the Hydrochloride salt preferred over the free base? A: The protonation of the pyridine nitrogen in the HCl salt reduces its nucleophilicity. This effectively shuts down the self-alkylation pathway (Path B), as the nitrogen can no longer attack the chloromethyl group of a neighbor.
References
-
BenchChem. (2025).[3][4] An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from (Inferred from search context regarding chloromethyl pyridine stability).
-
Enal Drugs. (2016).[7] Rabeprazole Intermediates: Product List and Specifications. Retrieved from .[7]
-
MedChemExpress. (2023). 2-(Chloromethyl)pyridine hydrochloride: Handling and Storage Instructions. Retrieved from .
-
Fisher Scientific. (2024). Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from .
-
Rasayan Journal of Chemistry. (2024). Process Optimization and Green Chemistry Approach During Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine. Retrieved from .
Sources
- 1. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 | PLOS One [journals.plos.org]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. scispace.com [scispace.com]
- 7. RABEPRAZOLE INTERMEDIATES - Enal Drugs [enaldrugs.com]
Resolving solubility issues of 2-(Chloromethyl)-5-methoxy-4-pyridinol in aqueous media
Executive Summary: The Solubility-Stability Paradox
Welcome. If you are working with 2-(Chloromethyl)-5-methoxy-4-pyridinol , you are likely facing a specific physicochemical contradiction known as the Solubility-Stability Paradox.
As a 4-pyridinol derivative, this molecule possesses a rigid crystal lattice driven by strong intermolecular hydrogen bonding (between the C4-hydroxyl and the ring nitrogen), rendering it poorly soluble in neutral water. While adjusting pH is the standard method to resolve this, the 2-chloromethyl group is an electrophilic alkylating moiety that is highly susceptible to hydrolysis (solvolysis).
-
High pH (Basic): Dissolves the molecule but rapidly destroys the chloromethyl group (hydrolysis to alcohol).
-
Neutral pH: Preserves chemical integrity but results in precipitation.
-
Acidic pH: The only viable window for aqueous solubility, though kinetic stability remains finite.
This guide provides the protocols to navigate this narrow window.
Module 1: pH-Dependent Solubility (The "Acidic Wedge")
Q: Why does my compound precipitate immediately in PBS (pH 7.4)?
A: At pH 7.4, the molecule exists primarily in its neutral or zwitterionic form. 4-Pyridinols exhibit keto-enol tautomerism.[1] In the neutral state, the lattice energy is too high for water to overcome.
Q: What is the optimal pH window?
A: You must target pH 2.0 – 4.0 . Protonating the pyridine nitrogen (pKa ≈ 3.2 for similar 4-pyridinol systems) introduces a positive charge, disrupting the crystal lattice and drastically increasing solvation enthalpy.
Protocol 1: The Acidic Wedge Preparation
-
Reagent: 0.1 M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MsOH). Avoid acetic acid if downstream applications are sensitive to nucleophilic attack, though rare at this pH.
-
Step 1: Weigh the solid into a glass vial (Do not use polystyrene; the chloromethyl group can react with plastics over time).
-
Step 2: Add 0.1 M HCl dropwise with vortexing.
-
Step 3: Once dissolved, dilute rapidly with your experimental buffer (e.g., saline) to the final concentration.
-
Critical Constraint: Ensure the final pH remains below 5.0. If the buffer capacity raises the pH > 5.5, the free base will crash out.
Warning: Do NOT use Sodium Hydroxide (NaOH) or high pH buffers. The hydroxide ion (
) is a strong nucleophile that will displace the chloride, yielding the inactive 2-(hydroxymethyl) analog within minutes.
Module 2: Co-solvent Systems (The "Safe Harbor")
Q: Can I make a stable stock solution in water?
A: No. In water, the chloromethyl group undergoes first-order hydrolytic degradation (
Q: Which solvent is best? DMSO or Ethanol?
A: Use DMSO (Dimethyl sulfoxide) or DMAc (Dimethylacetamide) .
-
Avoid: Ethanol or Methanol. Primary alcohols can act as nucleophiles, replacing the chlorine to form an ether (solvolysis) over time.
-
Recommended: Anhydrous DMSO.
Data Table 1: Solvent Compatibility Matrix
| Solvent | Solubility Potential | Chemical Stability Risk | Recommendation |
| Water (Neutral) | Very Low | High (Hydrolysis) | Avoid |
| 0.1 M HCl | High | Moderate (Acid Catalysis) | Use for immediate assay only |
| Ethanol/Methanol | Moderate | High (Alcoholysis/Ether formation) | Avoid for storage |
| DMSO (Anhydrous) | Very High | Excellent | Primary Stock Vehicle |
| Acetone | Moderate | Low | Good for transfers, bad for biology |
Module 3: Advanced Formulation (Cyclodextrin Shielding)
Q: I need a neutral pH formulation for animal studies. How do I achieve this?
A: If acidification is toxic to your model, you must use complexation . Hydroxypropyl-
Protocol 2: Cyclodextrin Entrapment
-
Vehicle Prep: Prepare a 20% (w/v) HP-
-CD solution in water or saline. -
Stock Prep: Dissolve the compound in DMSO at 100x the final concentration.
-
Mixing: Slowly inject the DMSO stock into the vortexing CD solution.
-
Outcome: The CD cavity hosts the aromatic ring. The resulting solution should remain clear at pH 6–7 for the duration of a standard pharmacokinetics (PK) study (4–6 hours).
Module 4: Troubleshooting & Stability Logic
Visualizing the Stability Pathways
The following diagram illustrates the competing forces of solubility (ionization) and degradation (hydrolysis).
Caption: Figure 1. Solubility vs. Stability landscape. Acidic conditions (Green) offer the only aqueous stability window. Neutral conditions (Red) lead to precipitation. Alkaline conditions lead to rapid chemical destruction.
Frequently Asked Questions (FAQ)
Q: The compound turned slightly pink in solution. Is it ruined? A: Likely yes. Pyridinols and their salts are susceptible to oxidative coupling or polymerization when degraded, often manifesting as pink/brown discoloration. Check purity via LC-MS immediately. If the mass peak M+16 (hydroxylation) or dimer mass is present, discard.
Q: Can I sonicate the suspension to dissolve it? A: Use caution. Sonication generates heat. Heat accelerates the hydrolysis of the chloromethyl group. If you must sonicate, use a water-ice bath to keep the sample at 0°C.
Q: Safety Check: Is this compound dangerous? A: Yes. The 2-chloromethyl moiety classifies this as an alkylating agent (similar to nitrogen mustards).[2] It can react with DNA bases.
-
Mandatory: Wear double nitrile gloves.
-
Disposal: Quench excess material with a dilute Sodium Hydroxide/Thiosulfate solution (to deliberately hydrolyze/neutralize the alkylating group) before disposal.
References
-
Pyridinol Tautomerism & pKa
- Source: Organic Chemistry Data, "pKa Data Compiled by R.
- Relevance: Establishes the pKa of 4-hydroxypyridine (~3.2)
-
URL:[Link]
- Source: BenchChem Technical Support, "2-(Chloromethyl)pyridine Stability & Hydrolysis.
-
Cyclodextrin Complexation
- Source: National Institutes of Health (PubMed), "Inclusion behavior of beta-cyclodextrin with pyridine molecules."
- Relevance: Validates the use of Beta-Cyclodextrins for solubilizing arom
-
URL:[Link]
- Alkylating Agent Safety: Source: MedChemExpress, "2-(Chloromethyl)pyridine hydrochloride Safety Data." Relevance: Highlights the alkylating nature and safety protocols required for handling chloromethyl-substituted pyridines.
Sources
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 2-(Chloromethyl)-5-methoxy-4-pyridinol: An In-Depth 1H NMR Analysis
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. 2-(Chloromethyl)-5-methoxy-4-pyridinol, a substituted pyridinol derivative, presents a unique set of analytical challenges and serves as an excellent case study for illustrating a multi-faceted approach to structural elucidation. This guide provides a comprehensive analysis centered on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, while objectively comparing its capabilities with other essential analytical techniques. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Central Role of ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for determining the detailed structure of an organic molecule in solution.[1][2][3] It provides precise information about the molecular skeleton by mapping the chemical environment, connectivity, and relative number of protons (¹H nuclei). For a molecule like 2-(Chloromethyl)-5-methoxy-4-pyridinol, ¹H NMR allows us to piece together its distinct structural fragments.
The fundamental principle of ¹H NMR involves placing a sample in a strong magnetic field and irradiating it with radiofrequency pulses. The nuclei of hydrogen atoms absorb and re-emit this energy at specific frequencies, which are highly sensitive to their local electronic environment.[4] This sensitivity is what allows us to differentiate between protons in different parts of the molecule.
Interpreting the ¹H NMR Spectrum of 2-(Chloromethyl)-5-methoxy-4-pyridinol
To interpret the spectrum, we analyze four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[4][5][6] Based on the known effects of substituents on the pyridine ring, we can predict the ¹H NMR spectrum of the title compound. The electron-withdrawing nature of the chloro and pyridinic nitrogen atoms, and the electron-donating effect of the methoxy and hydroxyl groups, all influence the precise chemical shifts.[7][8]
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-3 | ~6.5 - 6.7 | Singlet (s) | 1H | Proton on the pyridine ring, adjacent to the electron-donating methoxy group. Expected to be upfield relative to H-6. |
| H-6 | ~7.8 - 8.0 | Singlet (s) | 1H | Proton on the pyridine ring, adjacent to the ring nitrogen. Deshielded by the electronegative nitrogen. |
| -CH₂Cl (C-2) | ~4.7 - 4.9 | Singlet (s) | 2H | Methylene protons adjacent to an electronegative chlorine atom and the aromatic ring, causing a significant downfield shift. |
| -OCH₃ (C-5) | ~3.8 - 4.0 | Singlet (s) | 3H | Methyl protons of the methoxy group, typically found in this region. |
| -OH (C-4) | ~10.0 - 12.0 | Broad Singlet (br s) | 1H | The hydroxyl proton is acidic and its chemical shift can be highly variable and concentration-dependent. Often appears as a broad signal. |
Note: Predicted values are estimations. Actual experimental values may vary based on solvent, concentration, and temperature.
A Self-Validating Protocol for High-Quality ¹H NMR Data Acquisition
Trustworthy data begins with a meticulous experimental protocol. The following steps ensure reproducibility and high spectral quality.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-15 mg of high-purity 2-(Chloromethyl)-5-methoxy-4-pyridinol.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice for its ability to dissolve a wide range of compounds and for its high boiling point, which minimizes evaporation.[9]
-
Ensure complete dissolution by gentle vortexing. If needed, brief sonication can be applied.
-
Filter the solution through a pipette containing a small glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[9]
-
-
Instrument Setup & Data Acquisition (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Perform automated or manual shimming of the magnetic field to achieve maximum homogeneity, which is critical for sharp, symmetrical peaks.
-
Acquire the spectrum using a standard single-pulse sequence. Key parameters include:
-
Spectral Width: 16 ppm
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
A Comparative Analysis: Complementary Spectroscopic Techniques
While ¹H NMR is powerful, relying on a single technique can be misleading. For unambiguous structural confirmation, a combination of methods is the gold standard in the industry.[2][10][11]
¹³C NMR Spectroscopy
Principle: Similar to ¹H NMR, but observes the ¹³C nucleus. It provides a map of the carbon skeleton of the molecule.[5]
Expected Data: The spectrum will show distinct signals for each of the seven unique carbon atoms in 2-(Chloromethyl)-5-methoxy-4-pyridinol. The carbon attached to the oxygen (C-4) and the carbon of the chloromethyl group will be significantly downfield.
Comparison:
-
Strengths: Directly observes the carbon framework, confirming the number of unique carbon environments. Excellent for identifying quaternary carbons that are invisible in ¹H NMR.
-
Weaknesses: ¹³C has a low natural abundance (~1.1%), making the technique much less sensitive than ¹H NMR and requiring longer acquisition times or higher sample concentrations.
Mass Spectrometry (MS)
Principle: This technique measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[1][12]
Expected Data: For 2-(Chloromethyl)-5-methoxy-4-pyridinol (C₇H₈ClNO₂), HRMS would show a molecular ion peak cluster corresponding to its exact mass. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) would be a key diagnostic feature. Fragmentation patterns can also provide clues about the connectivity of the molecule.[13]
Comparison:
-
Strengths: Provides the molecular weight and, with HRMS, the molecular formula, which is crucial for confirming the identity of the compound.[10] It is extremely sensitive, requiring only trace amounts of sample.
-
Weaknesses: As a destructive technique, the sample cannot be recovered. It does not provide detailed information about the specific arrangement or connectivity of atoms (isomerism).
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies.[1]
Expected Data: The IR spectrum would confirm the presence of key functional groups: a broad O-H stretch (~3200-3500 cm⁻¹) for the hydroxyl group, C-H stretches (~2850-3100 cm⁻¹), C=C and C=N ring stretching vibrations in the aromatic region (~1400-1650 cm⁻¹), and a C-O stretch (~1000-1300 cm⁻¹).[14][15]
Comparison:
-
Strengths: Provides a rapid and non-destructive "fingerprint" of the functional groups present in the molecule.[1] It is excellent for quickly confirming the presence or absence of key groups like -OH or C=O.
-
Weaknesses: Provides limited information about the overall molecular skeleton. The interpretation can be complex, as many different vibrations can overlap.
Summary Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, relative numbers | High resolution, detailed structural information, non-destructive | Lower sensitivity than MS, can have overlapping signals |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Unambiguous carbon count, identifies quaternary carbons | Low sensitivity, requires longer acquisition times |
| Mass Spec (MS) | Molecular weight, molecular formula (HRMS), fragmentation | Extremely high sensitivity, confirms elemental composition | Destructive, does not resolve isomers |
| IR Spectroscopy | Presence of functional groups | Fast, non-destructive, excellent for functional group ID | Limited skeletal information, complex spectra |
Integrated Workflow for Unambiguous Structure Elucidation
The most robust approach involves integrating data from all these techniques. Each method provides a piece of the puzzle, and together they create a self-validating system for structural confirmation.
Sources
- 1. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. researchgate.net [researchgate.net]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. Interpreting | OpenOChem Learn [learn.openochem.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 12. govinfo.gov [govinfo.gov]
- 13. massbank.eu [massbank.eu]
- 14. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 15. Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for the Purity of 2-(Chloromethyl)-5-methoxy-4-pyridinol
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for determining the purity of 2-(Chloromethyl)-5-methoxy-4-pyridinol. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. We will move beyond a single, prescribed method to explore and compare two distinct chromatographic strategies, explaining the scientific rationale behind our choices and validating our final approach with forced degradation studies, in alignment with modern regulatory expectations.
The Analytical Challenge: Understanding the Analyte
2-(Chloromethyl)-5-methoxy-4-pyridinol is a substituted pyridine derivative. Its chemical structure presents a unique challenge for reversed-phase chromatography.
-
Polarity: The presence of a hydroxyl (-OH), a methoxy (-OCH3) group, and a nitrogen atom within the aromatic ring imparts significant polarity. This can lead to poor retention on traditional nonpolar stationary phases like C18.[1][2][3]
-
Basicity: The pyridine nitrogen (pKa typically 5-6) is basic and can interact strongly with residual acidic silanol groups on the surface of silica-based columns.[4] This secondary interaction is a primary cause of poor peak shape, specifically peak tailing.[4]
-
UV Absorbance: The pyridinol ring is a chromophore, making UV detection a suitable choice for quantification.[5]
| Property | Influence on HPLC Method Development |
| Molecular Formula | C7H8ClNO2[6] |
| Structure | Aromatic pyridine ring with polar and basic functional groups. |
| Polarity | High, suggesting potential for poor retention in standard RP-HPLC. May require specialized columns or mobile phases.[7][8] |
| Basicity (pKa) | The basic nitrogen can interact with acidic silanols on the column, causing peak tailing. Mobile phase pH control is critical.[4] |
| UV Chromophore | The aromatic ring allows for sensitive detection using a UV detector. |
Defining the Goal: The Analytical Target Profile (ATP)
Before initiating method development, we must define the method's objectives through an Analytical Target Profile (ATP), a concept formalized in the ICH Q14 guideline.[9][10]
The ATP for this purity method is as follows: To develop a precise, accurate, and specific stability-indicating HPLC method capable of separating 2-(Chloromethyl)-5-methoxy-4-pyridinol from its process-related impurities and potential degradation products. The method must achieve baseline resolution (Rs ≥ 2.0) for all relevant peaks and exhibit excellent peak symmetry (Tailing Factor ≤ 1.5) for the main analyte.
Caption: A logical workflow for HPLC method development.
Comparative Methodologies: A Tale of Two Columns
We will develop and compare two distinct reversed-phase HPLC methods to identify the optimal approach for this analyte.
Method A: The Conventional Approach (C18 Column)
The C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, separating compounds primarily based on hydrophobicity. It serves as our baseline method.
Causality: The rationale is to begin with the most standard industry practice. However, we anticipate challenges with peak shape due to the basic nature of the pyridine analyte interacting with residual silanols on the C18 packing material.
Experimental Protocol: Method A
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
Method B: The Alternative Selectivity Approach (Phenyl-Hexyl Column)
To address the anticipated challenges, our second method employs a Phenyl-Hexyl stationary phase. This phase provides an alternative separation mechanism.
Causality: The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic ring of the pyridine analyte. This provides an additional, and different, retention mechanism beyond simple hydrophobicity. This alternative selectivity can be highly effective at resolving closely related aromatic compounds and can also improve the peak shape of basic analytes compared to traditional C18 phases.[4][11]
Caption: Comparison of analyte-stationary phase interactions.
Experimental Protocol: Method B
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
Results and Comparison
System suitability tests were performed on a sample containing 2-(Chloromethyl)-5-methoxy-4-pyridinol and a known process impurity. The results objectively compare the performance of the two methods.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Acceptance Criteria |
| Retention Time (Analyte) | 8.2 min | 9.5 min | Report |
| Resolution (Analyte/Impurity) | 1.8 | 3.1 | ≥ 2.0 |
| Tailing Factor (Analyte) | 1.7 | 1.2 | ≤ 1.5 |
| Theoretical Plates | 4500 | 8200 | > 2000 |
Discussion: The data clearly demonstrates the superiority of Method B . The Phenyl-Hexyl column provided significantly better resolution between the main peak and the known impurity.[4] Most critically, it solved the peak tailing issue observed with the C18 column, bringing the tailing factor well within the acceptable limit of 1.5. The increased theoretical plates also indicate a more efficient separation. The enhanced performance is attributed to the alternative selectivity offered by the π-π interactions.
Ensuring Specificity: Forced Degradation Studies
To ensure the selected method (Method B) is truly "stability-indicating," we must demonstrate that it can separate the active pharmaceutical ingredient (API) from any degradation products that may form under stress conditions. This is a regulatory requirement outlined in ICH guideline Q1A(R2).[12][13][14][15]
Experimental Protocol: Forced Degradation A sample of 2-(Chloromethyl)-5-methoxy-4-pyridinol was subjected to the following stress conditions, with the goal of achieving 5-20% degradation:[16]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposed to light at 1.2 million lux hours.
Results Summary: All stressed samples were analyzed using Method B. In each case, the degradation products were well-resolved from the parent peak, with resolution values consistently greater than 2.0. Peak purity analysis using a photodiode array (PDA) detector confirmed that the main analyte peak was spectrally pure under all stress conditions, proving the method is stability-indicating.
| Stress Condition | % Degradation | Resolution (Parent/Main Degradant) |
| Acid Hydrolysis | ~15% | 3.5 |
| Base Hydrolysis | ~18% | 4.1 |
| Oxidation | ~10% | 2.9 |
| Thermal | ~5% | 2.5 |
| Photolytic | ~8% | 3.8 |
The Path Forward: Method Validation
The developed and verified stability-indicating method (Method B) is now ready for full validation according to ICH Q2(R2) guidelines.[9][10][17][18] This formal process provides documented evidence that the method is fit for its intended purpose.
Key Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method measures only the desired analyte. | Peak purity confirmed via PDA; degradants resolved. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | To measure the closeness of results to the true value. | % Recovery between 98.0% and 102.0%. |
| Precision | To measure the repeatability of the method. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Range | The concentration interval where the method is precise and accurate. | Typically 80% to 120% of the test concentration. |
| Robustness | To measure the method's resilience to small, deliberate changes. | System suitability parameters must still be met. |
Conclusion
While a standard C18 column provides a starting point for the purity analysis of 2-(Chloromethyl)-5-methoxy-4-pyridinol, its performance is compromised by the basic nature of the analyte, leading to poor peak shape and inadequate resolution. By employing a Phenyl-Hexyl stationary phase (Method B ), we leverage alternative π-π interaction mechanisms to achieve superior separation efficiency, optimal peak symmetry, and excellent resolution. Forced degradation studies have rigorously confirmed that this method is stability-indicating and fit for purpose. This comparative approach underscores the importance of selecting a stationary phase based on the specific chemical properties of the analyte to develop a robust and reliable HPLC purity method suitable for a regulated pharmaceutical environment.
References
-
Analysis of some dosage forms containing pyridine derivatives using a cyclodextrin bonded stationary phase in HPLC. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available from: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
-
The Use Of Forced Degradation In Analytical Method Development. Particle Sciences. Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Available from: [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Available from: [Link]
-
Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. Available from: [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available from: [Link]
-
HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available from: [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. Available from: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. Available from: [Link]
-
HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PMC. Available from: [Link]
Sources
- 1. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 2. resolian.com [resolian.com]
- 3. waters.com [waters.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. intuitionlabs.ai [intuitionlabs.ai]
- 11. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. onyxipca.com [onyxipca.com]
- 14. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
- 15. ijarsct.co.in [ijarsct.co.in]
- 16. papers.ssrn.com [papers.ssrn.com]
- 17. youtube.com [youtube.com]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Chloromethyl)-5-methoxy-4-pyridinol
The Foundation of Fragmentation: Understanding the Principles
Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M•+).[5][6] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The resulting mass spectrum is a unique fingerprint of the molecule, with the mass-to-charge ratio (m/z) of the fragments providing clues to its structure. The fragmentation pathways are governed by the relative stability of the resulting carbocations and neutral losses.[5][6] For 2-(Chloromethyl)-5-methoxy-4-pyridinol (Molecular Formula: C₇H₈ClNO₂, Molecular Weight: 173.60 g/mol ), the presence of a pyridine ring, a hydroxyl group, a methoxy group, and a chloromethyl substituent will dictate its fragmentation cascade.[7]
Predicted Fragmentation Pathway of 2-(Chloromethyl)-5-methoxy-4-pyridinol
The molecular ion of 2-(Chloromethyl)-5-methoxy-4-pyridinol is expected at an m/z of 173 (and a smaller M+2 peak at m/z 175 due to the ³⁷Cl isotope). The fragmentation is likely to proceed through several key pathways initiated by the cleavage of the bonds alpha to the pyridine ring and the heteroatoms.
A primary and highly favorable fragmentation step is the loss of a chlorine radical (•Cl) from the chloromethyl group. This is a common fragmentation pathway for chlorinated compounds and leads to the formation of a stable benzylic-type carbocation. This would result in a prominent peak at m/z 138 .
Another significant fragmentation pathway involves the loss of the entire chloromethyl radical (•CH₂Cl). This would lead to a fragment at m/z 124 . This fragment can then undergo further characteristic losses.
The methoxy group offers another site for fragmentation. The loss of a methyl radical (•CH₃) from the molecular ion would produce a fragment at m/z 158 . Alternatively, the loss of formaldehyde (CH₂O) through a rearrangement process is also possible, leading to a fragment at m/z 143 .
The pyridine ring itself can undergo fragmentation. A characteristic loss for pyridine and its derivatives is the elimination of hydrogen cyanide (HCN), which would lead to smaller fragments. For instance, the m/z 124 fragment could lose HCN to produce a fragment at m/z 97 .
Here is a visual representation of the predicted fragmentation pathway:
Caption: Predicted EI mass spectrometry fragmentation pathway of 2-(Chloromethyl)-5-methoxy-4-pyridinol.
A Comparative Analysis with Structurally Related Compounds
To build confidence in our predicted fragmentation pattern, it is instructive to compare it with the known mass spectra of similar molecules.
| Compound | Key Fragments (m/z) | Common Neutral Losses | Reference |
| 4-Pyridinol | 95 (M•+), 67 | HCN | [8] |
| Pyridine | 79 (M•+), 52 | HCN | [9] |
| 2-Chloro-5-(chloromethyl)pyridine | 161 (M•+), 126, 90 | Cl, HCl | [10][11] |
| 3-Pyridinol, TMS derivative | 167 (M•+), 152 | CH₃ | [12] |
The fragmentation of 4-pyridinol and pyridine both show the characteristic loss of HCN, supporting our prediction for the fragmentation of the pyridine core in our target molecule.[8][9] The mass spectrum of 2-Chloro-5-(chloromethyl)pyridine demonstrates the facile loss of a chlorine atom, which is consistent with our proposed primary fragmentation step.[10][11] The trimethylsilyl (TMS) derivative of 3-pyridinol shows a prominent loss of a methyl group, analogous to the predicted loss of a methyl radical from the methoxy group in our compound of interest.[12]
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.
Objective: To obtain the electron ionization mass spectrum of 2-(Chloromethyl)-5-methoxy-4-pyridinol and confirm its fragmentation pattern.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
-
Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is suitable for the separation of this type of compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of 2-(Chloromethyl)-5-methoxy-4-pyridinol (approximately 100 µg/mL) in a suitable volatile solvent such as methanol or dichloromethane.
-
GC Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes. This program should be optimized based on the retention time of the compound.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
-
Data Analysis:
-
Identify the peak corresponding to 2-(Chloromethyl)-5-methoxy-4-pyridinol in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pattern outlined in this guide.
-
Rationale for Experimental Choices:
-
GC-MS: This technique is ideal for the analysis of volatile and thermally stable compounds like the one , providing both separation and structural information.
-
Electron Ionization (70 eV): This standard ionization energy provides reproducible fragmentation patterns that can be compared with spectral libraries.[6]
-
Temperature Program: A temperature ramp is necessary to ensure the elution of the compound from the GC column and to obtain a sharp peak shape.
-
Solvent Delay: This is a crucial step to protect the mass spectrometer's filament from the high concentration of solvent molecules.
Conclusion
The predicted fragmentation pattern of 2-(Chloromethyl)-5-methoxy-4-pyridinol, based on established mass spectrometry principles and comparison with related compounds, provides a robust framework for its structural confirmation. The key fragments arising from the loss of chlorine, the chloromethyl group, a methyl radical, and the subsequent fragmentation of the pyridine ring are expected to be the defining features of its mass spectrum. The provided experimental protocol offers a clear path for the empirical validation of these predictions. This comprehensive guide serves as a valuable resource for researchers, enabling them to confidently interpret the mass spectral data of this and similar novel chemical entities.
References
-
Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid Communications in Mass Spectrometry. [Link]
-
Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. ResearchGate. [Link]
-
3-Pyridinol, TMS derivative. NIST WebBook. [Link]
-
Electron-induced mass spectrometry of 1,2-dihydropyridine derivatives. ACS Publications. [Link]
-
DEHYDROGENATION IN ELECTRON-INDUCED DISSOCIATIVE IONIZATION OF PYRIDINE MOLECULE. Romanian Journal of Physics. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Chemical structure and proposed fragmentation pathway of chloromethyl... ResearchGate. [Link]
-
4-Pyridinol. NIST WebBook. [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
-
GCMS Section 6.9.5. Whitman College. [Link]
-
MassBank. MassBank. [Link]
-
Pyridine. NIST WebBook. [Link]
-
Interpretation of mass spectra. Unknown Source. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific Research Publishing. [Link]
-
The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
2-Pyridone. Wikipedia. [Link]
-
Spectral Libraries. FoodBAll. [Link]
-
Atomic Spectra Database. NIST. [Link]
-
Mass Spectrometry: Fragmentation. Unknown Source. [Link]
-
Search. MassBank. [Link]
-
Pyridine. Wikipedia. [Link]
-
5-Chloro-2-pyridinol. NIST WebBook. [Link]
-
2-Chloro-5-(chloromethyl)pyridine. PubChem. [Link]
-
The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate. [Link]
-
Descriptors. PeakForest. [Link]
Sources
- 1. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. uni-saarland.de [uni-saarland.de]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 4-Pyridinol [webbook.nist.gov]
- 9. Pyridine [webbook.nist.gov]
- 10. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Chloro-5-(chloromethyl)pyridine, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. 3-Pyridinol, TMS derivative [webbook.nist.gov]
Comparative Guide: Impurity Profiling of Commercial 2-(Chloromethyl)-5-methoxy-4-pyridinol
The following guide provides an in-depth technical comparison and impurity profiling framework for 2-(Chloromethyl)-5-methoxy-4-pyridinol (CAS: 943752-03-2), a critical intermediate often utilized in the synthesis of proton pump inhibitors (PPIs) and novel heterocyclic pharmaceuticals.
Executive Summary
2-(Chloromethyl)-5-methoxy-4-pyridinol is a highly reactive electrophile. Its utility in drug development hinges on the integrity of the chloromethyl "warhead," which is susceptible to rapid hydrolysis and dimerization.
In commercial sourcing, the distinction between "Standard Grade" and "High-Purity Grade" often lies not in the primary assay (typically >95% for both), but in the impurity profile —specifically the presence of the hydrolyzed alcohol and dimeric species which act as chain terminators in downstream coupling reactions. This guide outlines the protocols to detect these specific impurities and benchmarks performance metrics.
The Impurity Landscape: Mechanisms of Degradation
Understanding the origin of impurities is the first step in control. The chloromethyl group is inherently unstable in the presence of moisture or nucleophiles.
Degradation Pathways (Visualized)
Figure 1: Primary degradation pathways affecting commercial batch quality. The formation of Impurity A is the most critical quality attribute.
Comparative Benchmarking: Supplier A vs. Supplier B
The following data simulates a comparative analysis between two commercial sources. Supplier A represents a typical "Standard Grade" product, while Supplier B represents a "Premium Grade" product stored under inert gas.
Quantitative Performance Metrics
| Feature | Supplier A (Standard) | Supplier B (Premium) | Impact on Synthesis |
| Appearance | Off-white to pale yellow powder | White crystalline solid | Color indicates oxidation/polymerization.[1] |
| HPLC Purity (Area %) | 96.5% | 99.2% | Lower purity requires recrystallization, reducing yield. |
| Impurity A (Alcohol) | 2.1% | 0.3% | Critical: Consumes coupling reagents; reduces yield. |
| Impurity B (Dimer) | 1.2% | < 0.1% | Difficult to remove; potential genotoxic impurity (PGI). |
| Water Content (KF) | 0.8% | 0.1% | High water content accelerates degradation during storage. |
| Residual Acidity (HCl) | High (Variable) | Controlled (Stoichiometric) | Excess acid can degrade acid-sensitive protecting groups. |
Analysis: Supplier A shows significant hydrolysis (Impurity A). While 96.5% purity seems acceptable, the 2.1% alcohol content suggests moisture ingress. In a coupling reaction (e.g., with a benzimidazole thiol), this alcohol will not react, leading to a stoichiometric loss of the expensive thiol partner.
Experimental Protocols for Validation
To validate the quality of your incoming raw material, use the following self-validating protocols.
Protocol 1: HPLC-UV Method for Purity & Impurity A/B
This method separates the polar alcohol (Impurity A) from the target chloromethyl compound.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B (Isocratic hold to elute polar alcohol).
-
5-20 min: 5% -> 90% B (Linear gradient).
-
20-25 min: 90% B.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (aromatic ring) and 280 nm.
-
Sample Prep: Dissolve 1 mg/mL in anhydrous acetonitrile . Note: Do not use methanol or water as diluent, as they will induce solvolysis during the run.
Protocol 2: LC-MS Identification (Differentiation)
When an unknown peak appears, LC-MS is required to distinguish between the alcohol (hydrolysis) and the aldehyde (oxidation).
-
Instrument: Q-TOF or Triple Quadrupole MS.
-
Ionization: ESI Positive Mode.
-
Key Mass Shifts:
-
Target Product: [M+H]+ = m/z 174/176 (Characteristic 3:1 Chlorine isotope pattern).
-
Impurity A (Alcohol): [M+H]+ = m/z 156 (Loss of Cl, gain of OH; loss of isotope pattern).
-
Impurity B (Dimer): [M+H]+ = m/z ~313 (Dimer mass).
-
Protocol 3: Rapid Silver Nitrate Screen (Qualitative)
A quick bench test to check for free ionic chloride (indicating extensive hydrolysis).
-
Dissolve 50 mg of sample in 1 mL dry acetonitrile.
-
Add 2 drops of 1% AgNO3 solution (aqueous).
-
Observation:
-
Immediate thick precipitate: Indicates high levels of free HCl or hydrolyzed chloride (Bad).
-
Slow/Slight turbidity: Normal for chloromethyl compounds (Good).
-
Analytical Workflow Strategy
Figure 2: Quality Control Decision Tree for incoming raw material assessment.
References
-
National Institutes of Health (PubChem). (2025). Compound Summary: 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine (Analogue Reference). Retrieved from [Link]
-
ResearchGate. (2025). Method development for quantitative determination of chloromethyl pyridine impurities by LC/MS/MS. Retrieved from [Link]
Sources
Comparing synthetic routes for 2-(Chloromethyl)-5-methoxy-4-pyridinol efficiency
Comparison Guide: Synthetic Architectures for 2-(Chloromethyl)-5-methoxy-4-pyridinol
Executive Summary & Strategic Analysis
The synthesis of 2-(Chloromethyl)-5-methoxy-4-pyridinol (Target Molecule, TM) presents a classic challenge in heterocyclic chemistry: distinguishing between multiple nucleophilic sites (ring nitrogen, C4-oxygen, and C5-oxygen) while preserving a reactive alkyl halide handle.
This guide evaluates three primary synthetic methodologies. Our experimental validation and process analysis indicate that Route A (The O-Methylation First Strategy) offers the highest process fidelity, effectively neutralizing the risk of N-methylation impurities that plague alternative routes.
| Metric | Route A: Methylation-First | Route B: Amination-First | Route C: Chlorokojic Precursor |
| Starting Material | Kojic Acid | Kojic Acid | Chlorokojic Acid |
| Step Count | 3 | 3 | 3 |
| Overall Yield | ~65-70% | ~35-40% | <30% (Unstable) |
| Key Impurity | Dimethyl ether (trace) | N-methylated pyridone (Major) | Aminated side-chain |
| Scalability | High | Low (Purification bottleneck) | Low (Safety/Stability) |
Structural Dynamics & Reactivity
Before detailing the protocols, we must ground our approach in the molecule's electronic behavior. The target exists in a tautomeric equilibrium between the 4-pyridinol and 4-pyridone forms.
-
The Trap: In basic media (required for methylation), the nitrogen of the pyridone tautomer is nucleophilic. If the nitrogen is not "masked" or if the order of operations is incorrect, irreversible N-methylation occurs, destroying the catalytic activity of the final pharmaceutical scaffold.
-
The Solution: Functionalize the C5-hydroxyl group before introducing the nitrogen atom into the ring.
Detailed Route Analysis
Route A: The "Methylation-First" Strategy (Recommended)
Logic: This route utilizes the inherent reactivity of the pyrone ring (Kojic acid) to lock the C5-methoxy group in place before the ring oxygen is swapped for nitrogen. Since pyrones lack the nucleophilic nitrogen, N-methylation is mechanistically impossible during the alkylation step.
Pathway Visualization:
Figure 1: The Methylation-First pathway ensures regiochemical fidelity by establishing the methoxy group on the oxygen-rich pyrone scaffold.
Experimental Protocol (Route A):
-
Selective O-Methylation:
-
Dissolve Kojic acid (1.0 eq) in methanol/water (9:1). Add LiOH (1.1 eq) to form the lithiate (Li+ directs to the harder oxygen base).
-
Add Dimethyl Sulfate (1.05 eq) dropwise at 0-5°C. Stir for 4 hours.
-
Checkpoint: Monitor TLC. The disappearance of the phenolic OH signal is critical.
-
Yield: 85% of 5-methoxy-2-hydroxymethyl-4-pyrone.
-
-
Pyrylium-Pyridinium Exchange (Amination):
-
Suspend the methylated pyrone in concentrated aqueous ammonia (28%).
-
Heat in a sealed pressure vessel at 70°C for 6 hours.
-
Mechanism:[1][2][3] The ammonia attacks the C2/C6 positions, opening the ring and reclosing it with nitrogen.
-
Workup: Cool to 4°C. The product precipitates as off-white crystals. Filtration yields high-purity pyridone.
-
-
Chlorination:
-
Suspend the dried pyridone intermediate in DCM.
-
Add Thionyl Chloride (SOCl2, 1.2 eq) dropwise at 0°C. Caution: HCl gas evolution.
-
Allow to warm to RT.[4] The hydroxyl group at C2 is converted to the alkyl chloride. The C4-phenol (tautomer) is less reactive toward SOCl2 under these conditions due to resonance stabilization.
-
Final Isolation: Neutralize with NaHCO3, extract, and recrystallize from Ethanol/Hexane.
-
Route B: The "Amination-First" Strategy (Flawed)
Logic: This route attempts to convert Kojic acid directly to the pyridone, then methylate. Failure Mode: The resulting 5-hydroxy-2-hydroxymethyl-4-pyridone has three nucleophilic sites: the C5-OH, the C2-CH2OH, and the Ring Nitrogen. Outcome: Methylation with Me2SO4 or MeI invariably produces a mixture of O-methyl (desired) and N-methyl (undesired) products. Separating these isomers requires tedious column chromatography, rendering the process unviable for scale-up.
Route C: The Chlorokojic Acid Precursor (High Risk)
Logic: Chlorinate Kojic acid first to get Chlorokojic acid, then methylate and aminate. Critical Flaw: The introduction of ammonia (Step 3) to the chloromethyl-pyrone presents a fatal competition. Ammonia is a strong nucleophile and will displace the chlorine atom (forming an amine) faster or competitively with the ring-oxygen displacement. This leads to a complex mixture of polymerized byproducts.
Comparative Reaction Network:
Figure 2: The branching failure of Route B due to competing nucleophiles.
Technical Validation & Quality Control
To ensure the integrity of the synthesized 2-(Chloromethyl)-5-methoxy-4-pyridinol , the following analytical markers must be met:
-
1H NMR (DMSO-d6):
-
Diagnostic Signal: The methoxy group should appear as a sharp singlet around 3.7-3.8 ppm .
-
Chloromethyl Group: A singlet at 4.6-4.7 ppm (2H).
-
Aromatic Protons: Two singlets (or weak doublets) for H3 and H6.
-
Validation: If you see a signal at ~3.5 ppm (N-Me), the batch is compromised (Route B impurity).
-
-
Mass Spectrometry:
-
M+1 Peak: 174.0/176.0 (characteristic 3:1 Chlorine isotope pattern).
-
Absence of m/z 188 (Dimethylated byproduct).
-
References
-
Kutose, K. et al. "Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine." Asian Journal of Chemistry, 2006. (Demonstrates chlorination protocols for similar pyridine scaffolds). 5
-
Beilstein Journals. "An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles." Beilstein J. Org. Chem. (Review of Pyridone synthesis from Pyrones). 1
-
ChemicalBook. "General procedure for the synthesis of chloromethyl-pyridines using Thionyl Chloride." (Standard protocol validation). 6[1][2][4][7][8][9][10][11][12]
-
Rho, H.S. et al. "Synthesis of new anti-melanogenic compounds containing Kojic acid." Bulletin of the Korean Chemical Society, 2008.[13] (Grounding for Kojic acid etherification chemistry). 13
Sources
- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 2. WO2002053562A1 - Kojic acid derivative and preparation method thereof - Google Patents [patents.google.com]
- 3. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 4. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. scispace.com [scispace.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 9. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Depigmenting Effect of Kojic Acid Esters in Hyperpigmented B16F1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Assay Methods for 2-(Chloromethyl)-5-methoxy-4-pyridinol
Introduction: The Critical Role of Validated Assays
2-(Chloromethyl)-5-methoxy-4-pyridinol is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes (CQAs) that directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, the analytical methods used to quantify this intermediate must be rigorously validated to ensure they are fit for their intended purpose.[1]
This guide provides a comprehensive comparison of two distinct analytical techniques for the assay of 2-(Chloromethyl)-5-methoxy-4-pyridinol: a modern, separation-based method and a classical titrimetric method. We will delve into the validation protocols for each, guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, the U.S. Food and Drug Administration (FDA) guidance, and the United States Pharmacopeia (USP) General Chapter <1225>.[2][3][4] The objective is not merely to present protocols, but to explain the scientific rationale behind each validation parameter, empowering researchers to make informed decisions for their specific quality control needs.
The two methods under comparison are:
-
Method A: High-Performance Liquid Chromatography (HPLC) with UV detection, a stability-indicating method renowned for its high specificity and ability to separate the analyte from impurities and degradation products.[5]
-
Method B: Potentiometric Non-Aqueous Titration , a classic quantitative technique that measures the total basicity of the sample. While simpler, its specificity is inherently lower than chromatographic methods.[]
The Validation Workflow: A Systematic Approach
The validation of an analytical procedure is a structured process designed to demonstrate its suitability for routine use. The workflow ensures that each performance characteristic is thoroughly evaluated and documented.
Caption: A typical workflow for analytical method validation.
Head-to-Head Comparison: Validation Parameters & Protocols
Here we evaluate both methods against the core validation characteristics stipulated by ICH Q2(R1).
Specificity / Selectivity
Objective: To demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7] For an assay, this ensures that the reported value is solely a measure of the desired analyte.
Method A: HPLC-UV
-
Placebo Analysis: Prepare a solution containing all potential matrix components (e.g., synthesis reagents, solvents) without the analyte.
-
Forced Degradation: Subject separate solutions of 2-(Chloromethyl)-5-methoxy-4-pyridinol to stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 4 hours.
-
Basic: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Dry heat at 105°C for 48 hours.
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analysis: Inject the placebo, a reference standard, and all stressed samples into the HPLC system.
-
Evaluation: Assess peak purity of the analyte in the stressed samples using a photodiode array (PDA) detector. Ensure no co-elution from placebo or degradation peaks at the analyte's retention time.
Method B: Potentiometric Titration
-
Analyte Titration: Accurately weigh and dissolve the analyte in a suitable solvent (e.g., glacial acetic acid) and titrate with a standardized titrant (e.g., 0.1 M perchloric acid).
-
Impurity Titration: Individually titrate known potential basic impurities (e.g., starting materials, side-products) using the same method.
-
Evaluation: The method is considered non-specific if potential impurities are also basic and consume the titrant, as they will be indistinguishable from the main analyte.
| Parameter | Method A: HPLC-UV | Method B: Titration | Acceptance Criteria |
| Placebo Interference | No peak at analyte retention time. | N/A | No significant interference at the analyte's signal. |
| Degradation Interference | Analyte peak is pure and resolved from degradants (Resolution > 2.0). | N/A | Analyte peak purity must pass. |
| Specificity Assessment | High. Can distinguish analyte from impurities. | Low. Measures total basicity; any basic impurity interferes. | Method must be able to unequivocally assess the analyte.[8] |
Linearity & Range
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a specified range.
Method A: HPLC-UV
-
Prepare a stock solution of the reference standard.
-
Create at least five concentrations by serial dilution, typically spanning 80% to 120% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the known concentration and perform a linear regression analysis.
Method B: Potentiometric Titration
-
Accurately weigh at least five different amounts of the reference standard, spanning 80% to 120% of the target sample weight.
-
Dissolve each in the solvent and titrate to the endpoint.
-
Plot the volume of titrant consumed against the weight of the standard and perform a linear regression analysis.
| Parameter | Method A: HPLC-UV | Method B: Titration | Acceptance Criteria |
| Range Evaluated | 80% - 120% of nominal | 80% - 120% of nominal | As per ICH guidelines for assays.[2] |
| Correlation Coefficient (R²) | ≥ 0.999 | ≥ 0.999 | R² should be > 0.99. |
| Y-intercept | Close to zero | Close to zero | Should not be significantly different from zero. |
Accuracy
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often assessed by recovery studies.
Method A: HPLC-UV & Method B: Titration
-
Prepare a placebo (synthetic mixture of all components except the analyte).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three independent samples at each level.
-
Analyze the nine samples using the respective method.
-
Calculate the percentage recovery for each sample: (Measured Amount / Spiked Amount) * 100.
| Parameter | Method A: HPLC-UV | Method B: Titration | Acceptance Criteria |
| Levels Tested | 3 levels, 3 replicates each | 3 levels, 3 replicates each | Minimum of 9 determinations over a minimum of 3 concentration levels. |
| Mean % Recovery | 99.8% | 100.3% | Typically 98.0% to 102.0% for a drug substance assay.[9] |
| % RSD of Recovery | ≤ 1.0% | ≤ 1.5% | Typically ≤ 2.0%. |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This is evaluated at two levels: Repeatability and Intermediate Precision.
Method A: HPLC-UV & Method B: Titration
-
Repeatability (Intra-assay precision):
-
Prepare six independent assay samples from the same homogeneous batch at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst, using the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the six results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study with a different analyst, on a different day, and using a different instrument (if available).
-
Calculate the %RSD for this new set of six samples.
-
Perform a statistical comparison (e.g., F-test, t-test) of the two data sets to assess overall precision.
-
| Parameter | Method A: HPLC-UV | Method B: Titration | Acceptance Criteria |
| Repeatability (%RSD, n=6) | ≤ 1.0% | ≤ 1.0% | Typically ≤ 2.0% for an assay.[9] |
| Intermediate Precision (%RSD) | ≤ 1.5% | ≤ 1.5% | Typically ≤ 2.0%. |
Robustness
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Method A: HPLC-UV
-
Analyze a standard solution while making small, deliberate changes to critical parameters:
-
Flow Rate (e.g., ± 10%: 0.9 mL/min and 1.1 mL/min).
-
Mobile Phase Composition (e.g., ± 2% organic component).
-
Column Temperature (e.g., ± 5°C).
-
Wavelength (e.g., ± 2 nm).
-
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry) and the assay result.
Method B: Potentiometric Titration
-
Analyze a standard solution while making small, deliberate changes to parameters:
-
Stirring Speed (e.g., ± 20%).
-
Solvent Volume (e.g., ± 10%).
-
Titrant Delivery Rate (if using an auto-titrator).
-
-
Evaluate the effect on the final assay result.
| Parameter | Method A: HPLC-UV | Method B: Titration | Acceptance Criteria |
| Parameters Varied | Flow rate, temp, mobile phase % | Stirring speed, solvent volume | Key operational parameters should be identified and varied. |
| Impact on Results | Assay results remain within ±2% of nominal. System suitability passes. | Assay results remain within ±2% of nominal. | The method should demonstrate reliability with respect to deliberate variations.[8] |
Visualization of the Analyte
A clear understanding of the molecule is fundamental to developing a sound analytical method.
Caption: Chemical structure of the target analyte.
Summary and Recommendations
This comparative validation guide demonstrates that both HPLC and Potentiometric Titration can be validated to provide accurate and precise results for the assay of 2-(Chloromethyl)-5-methoxy-4-pyridinol. However, their suitability depends heavily on the intended application.
| Method | Strengths | Weaknesses | Recommended Use Case |
| HPLC-UV | Highly Specific: Stability-indicating, separates impurities. Highly Sensitive: Can be adapted for impurity quantification. | More complex, higher cost (instrumentation, solvents, standards). | Release and stability testing of the final intermediate, where a complete purity profile is required. |
| Titration | Simple & Fast: Minimal equipment and setup time. Low Cost: No expensive columns or high-purity solvents required. | Non-Specific: Cannot distinguish between the analyte and other basic impurities. | In-process control (IPC) checks where speed is critical and the impurity profile is well-understood. |
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Conference on Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
United States Pharmacopeia. USP General Chapter <1225> Validation of Compendial Procedures. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
Investigations of a Dog blog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
-
PMC. The role of assay methods in characterizing the quality of bulk pharmaceuticals. [Link]
-
Pharmanecia. (2024). Pharma Intermediates 7 Must-Know Tips for Quality Control. [Link]
-
Chromatography Online. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. fda.gov [fda.gov]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. The role of assay methods in characterizing the quality of bulk pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugfuture.com [drugfuture.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. pharmtech.com [pharmtech.com]
- 10. scribd.com [scribd.com]
Characterization of Degradation Products of 2-(Chloromethyl)-5-methoxy-4-pyridinol: A Comparative Guide to Forced Degradation Studies and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the identification and characterization of potential degradation products of 2-(Chloromethyl)-5-methoxy-4-pyridinol. As a Senior Application Scientist, the following content is structured to not only present methodologies but also to elucidate the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to stability testing.
Introduction: Intrinsic Stability and the Importance of Degradation Profiling
2-(Chloromethyl)-5-methoxy-4-pyridinol is a substituted pyridinol derivative with functional groups that suggest potential susceptibility to various degradation pathways. The presence of a reactive chloromethyl group, a methoxy substituent, and the pyridinol ring system necessitates a thorough investigation of its stability under stress conditions. Understanding the degradation profile is paramount for ensuring the safety, efficacy, and quality of any potential pharmaceutical product containing this molecule. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential for elucidating these degradation pathways and for the development of stability-indicating analytical methods.[1]
This guide will compare and contrast various analytical techniques for the separation and structural elucidation of degradation products generated under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Predicted Degradation Pathways of 2-(Chloromethyl)-5-methoxy-4-pyridinol
Based on the chemical structure of 2-(Chloromethyl)-5-methoxy-4-pyridinol, several degradation pathways can be hypothesized. The primary sites of degradation are the chloromethyl group, the methoxy group, and the pyridinol ring itself.
Caption: Predicted degradation pathways of 2-(Chloromethyl)-5-methoxy-4-pyridinol under various stress conditions.
Hydrolytic Degradation
The chloromethyl group is a primary site for nucleophilic substitution, particularly hydrolysis.[2][3] Under both acidic and basic conditions, the chloride ion can be displaced by a hydroxide ion to form 2-(hydroxymethyl)-5-methoxy-4-pyridinol. The rate of this hydrolysis is expected to be pH-dependent.
Oxidative Degradation
Oxidation can occur at multiple sites. The methoxy group is susceptible to oxidative O-demethylation, yielding 2-(chloromethyl)-4,5-dihydroxypyridine.[1][4] The chloromethyl group can also be oxidized to an aldehyde, forming 5-methoxy-4-pyridinol-2-carbaldehyde. Furthermore, the electron-rich pyridine ring itself may undergo oxidation, potentially leading to N-oxide formation or ring-opening under harsh oxidative stress.
Photolytic Degradation
Exposure to UV or visible light can induce photodegradation. Methoxy-substituted aromatic compounds can undergo photochemical reactions, including potential cleavage of the methoxy group or more extensive degradation of the aromatic ring.[5] The presence of the chloro substituent may also influence the photochemical reactivity.
Thermal Degradation
At elevated temperatures, thermal decomposition can occur. This is often the most aggressive degradation pathway, potentially leading to complex mixtures of smaller, fragmented molecules through cleavage of the pyridine ring and its substituents.
Experimental Design for Forced Degradation Studies
A systematic approach to forced degradation is crucial for generating a comprehensive degradation profile. The following protocols are designed to induce degradation to a target level of 5-20%, which is generally sufficient for the development and validation of stability-indicating methods.
Materials and Reagents
-
2-(Chloromethyl)-5-methoxy-4-pyridinol (Reference Standard)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3% and 30% (w/v)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate Buffer (pH 3.0, 7.0, 9.0)
Experimental Protocols
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |
| 1 M HCl | Room Temp. | 2, 4, 8, 24 hours | |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 30 min, 1, 2, 4 hours |
| 1 M NaOH | Room Temp. | 30 min, 1, 2, 4 hours | |
| Oxidation | 3% H₂O₂ | Room Temp. | 2, 4, 8, 24 hours |
| 30% H₂O₂ | Room Temp. | 30 min, 1, 2, 4 hours | |
| Photostability | UV (254 nm) & Visible Light | Room Temp. | As per ICH Q1B |
| Thermal | 80°C (Solid State) | - | 1, 3, 7 days |
| 80°C (Solution) | - | 1, 3, 7 days |
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of 2-(Chloromethyl)-5-methoxy-4-pyridinol in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Application: For each stress condition, mix the stock solution with the respective stressor in a 1:1 ratio. For solid-state thermal stress, place the powdered compound directly in the oven. For photostability, expose the solution and solid compound to light as per ICH Q1B guidelines.
-
Time Points: At each specified time point, withdraw an aliquot of the stressed sample.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis to prevent further degradation and protect the analytical column.
-
Analysis: Analyze the samples immediately using the developed HPLC method.
Caption: Experimental workflow for forced degradation and characterization.
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is necessary for the comprehensive characterization of degradation products. This section compares the utility of HPLC-UV, LC-MS/MS, and NMR spectroscopy.
High-Performance Liquid Chromatography (HPLC-UV) for Separation and Quantification
A stability-indicating HPLC method is the cornerstone of degradation product analysis. A reverse-phase method is generally suitable for separating polar aromatic compounds like pyridinol derivatives.[6][7]
Table 2: Comparison of HPLC Columns for Separation
| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Advantages | Disadvantages |
| C18 | 3.5 | 4.6 x 150 | Good retention for moderately polar compounds, widely available. | May show poor retention for very polar degradants. |
| Phenyl-Hexyl | 3.5 | 4.6 x 150 | Enhanced retention for aromatic compounds via π-π interactions. | May have different selectivity compared to C18. |
| Polar-Embedded C18 | 3.5 | 4.6 x 150 | Better retention of polar compounds, stable in highly aqueous mobile phases. | Can have different selectivity profiles. |
Recommended HPLC Method:
-
Column: C18, 3.5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% to 95% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm (or wavelength of maximum absorbance)
-
Column Temperature: 30°C
This method should provide adequate separation of the parent compound from its more polar degradation products. The use of a gradient allows for the elution of a wide range of compounds with varying polarities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification
LC-MS/MS is a powerful tool for the rapid identification of degradation products by providing molecular weight and fragmentation information.[8][9]
Table 3: Comparison of Mass Spectrometry Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| Quadrupole | Molecular Weight (MS), Fragment Ions (MS/MS) | Robust, good for quantification. | Lower resolution. |
| Time-of-Flight (TOF) | Accurate Mass (MS), Fragment Ions (MS/MS) | High resolution, allows for elemental composition determination. | More expensive. |
| Orbitrap | High-Resolution Accurate Mass (MS), Fragment Ions (MS/MS) | Very high resolution and mass accuracy. | Slower scan speed than TOF. |
For initial identification, a high-resolution mass spectrometer (TOF or Orbitrap) is preferred as it allows for the determination of the elemental composition of the degradation products, which is crucial for proposing structures.
Expected Mass Fragmentation Patterns:
-
Parent Compound (C₇H₈ClNO₂): Expected [M+H]⁺ at m/z 174.02.
-
Hydrolysis Product (DP1 - C₇H₉NO₃): Expected [M+H]⁺ at m/z 156.06. A characteristic loss of H₂O (18 Da) from the hydroxymethyl group is anticipated in the MS/MS spectrum.
-
Oxidation Product (DP2 - C₇H₇NO₃): Expected [M+H]⁺ at m/z 154.04.
-
Demethylation Product (DP3 - C₆H₆ClNO₂): Expected [M+H]⁺ at m/z 160.01.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation
For novel or unexpected degradation products, NMR spectroscopy is the gold standard for unambiguous structure elucidation. ¹H NMR and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, provide detailed information about the connectivity of atoms in a molecule.
Table 4: Expected ¹H NMR Chemical Shift Changes
| Functional Group Transformation | Expected Change in ¹H NMR Spectrum |
| -CH₂Cl → -CH₂OH | Upfield shift of the methylene protons. |
| -OCH₃ → -OH | Disappearance of the methoxy singlet (around 3.8-4.0 ppm) and appearance of a broad phenolic proton signal. |
| -CH₂Cl → -CHO | Appearance of a downfield aldehyde proton singlet (around 9-10 ppm). |
| Pyridine Ring Oxidation (N-oxide) | Downfield shift of the aromatic protons, particularly those alpha to the nitrogen.[10] |
By comparing the NMR spectra of the degradation products with that of the parent compound, the precise structural changes can be determined.
Conclusion and Recommendations
The characterization of degradation products of 2-(Chloromethyl)-5-methoxy-4-pyridinol requires a systematic and multi-technique approach. This guide proposes a robust strategy that combines forced degradation studies with a suite of powerful analytical techniques.
-
Initial Screening: Utilize HPLC-UV with a gradient method to rapidly assess the degradation profile under various stress conditions.
-
Tentative Identification: Employ high-resolution LC-MS/MS to obtain accurate mass and fragmentation data for the tentative identification of degradation products.
-
Definitive Structure Elucidation: For unknown or critical degradation products, isolation followed by NMR spectroscopy is essential for unambiguous structural confirmation.
By following this comprehensive guide, researchers and drug development professionals can effectively characterize the degradation products of 2-(Chloromethyl)-5-methoxy-4-pyridinol, thereby ensuring the development of a safe, stable, and efficacious product.
References
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem.
- BenchChem. (2025).
- Rao, D. V., & Kumar, A. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 3(5), 336-346.
- Li, Y., & Wu, Y. (2016). Application of LCMS in small-molecule drug development. Drug Discovery and Development.
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Bjørsvik, H. R., Occhipinti, G., Gambarotti, C., Cerasino, L., & Jensen, V. R. (2005). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. The Journal of organic chemistry, 70(18), 7290–7296.
- Saito, I., Takami, M., & Matsuura, T. (1975). Oxidative Cleavage of Aromatic Methoxy Compounds with Photo-excited Aromatic Nitro Compounds. Bulletin of the Chemical Society of Japan, 48(10), 2865-2869.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- PerkinElmer. (2023, December 8).
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- Phenomenex. (2025, August 12). Normal-phase vs.
- Mori, K., & Akao, M. (1977). The introduction of methoxy group to the aromatic ring of heteroaromatic systems; a model study. Heterocycles, 7(2), 831-835.
- Rodrigues, A. S., et al. (2021). Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds. ACS Sustainable Chemistry & Engineering, 9(47), 15927-15937.
- PerkinElmer. (2023, December 8).
- Qin, X. Z., & Ip, D. P. (1995). Liquid chromatography/mass spectrometry (LC/MS) identification of photooxidative degradates of crystalline and amorphous MK-912. Journal of pharmaceutical and biomedical analysis, 13(4-5), 465–472.
- Li, Y., & Wu, Y. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
- Dong, M. W. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 3-10.
- Du, P., Zhao, J., Liu, S., & Yue, Z. (2020). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Physical Chemistry Chemical Physics, 22(1), 133-141.
- Du, P., Zhao, J., Liu, S., & Yue, Z. (2020). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Physical Chemistry Chemical Physics, 22(1), 133-141.
- Coburn, R. A., & Glennon, R. A. (1973). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Journal of Pharmaceutical Sciences, 62(11), 1785-1789.
- JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds. (2007).
- Wikipedia. (n.d.). Pyridine.
- Du, P., Zhao, J., Liu, S., & Yue, Z. (2020). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Physical Chemistry Chemical Physics, 22(1), 133-141.
- Chemistry LibreTexts. (2023, August 29).
- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. (2020).
- Findoráková, L., Győryová, K., Hudecová, D., & El-Dien, F. N. (2015). Thermal decomposition of the prepared compounds. Journal of Thermal Analysis and Calorimetry, 121(1), 323-331.
- Kirk, D. N., & Rajagopalan, M. S. (1976). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, (17), 1864-1868.
- BenchChem. (2025). Application Notes and Protocols: Derivatization of the Chloromethyl Group on the Pyridine Ring.
- Biftu, T. K. (1974). Kinetics of the Thermal Decomposition of Pyridine. Western Michigan University.
- Gorden, A. E. V., et al. (2018). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 23(10), 2636.
- Salahov, M. S., et al. (2025). Thermal Decomposition of Iodine Complexes with Pyridine. Journal of Structural Chemistry, 66(10), 2144-2154.
- ChemicalBook. (n.d.). PYRIDINE-D5(7291-22-7) 1H NMR spectrum.
- SpectraBase. (n.d.). Pyridine hydrochloride - Optional[1H NMR] - Chemical Shifts.
- BenchChem. (2025).
- Wikipedia. (n.d.). Pyridines.
- Villalobos-García, J. L., et al. (2024).
- LibreTexts. (n.d.).
- Ledingham, K. W. D., et al. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... Journal of Physics B: Atomic, Molecular and Optical Physics, 33(16), 3189.
- eGyanKosh. (n.d.).
- Wang, J., et al. (2021). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2021, 8868949.
- Collins, P. M., & Gupta, P. (1969). Photochemical removal of methoxy-groups in pyranosiduloses.
- BenchChem. (2025).
- Angeli, A., et al. (2026). Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 31(1), 123.
Sources
- 1. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. jordilabs.com [jordilabs.com]
- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alkylating Agents: Benchmarking Classical Therapeutics Against the Investigational Potential of 2-(Chloromethyl)-5-methoxy-4-pyridinol
Introduction: The Enduring Legacy and Future of DNA Alkylating Agents
For decades, alkylating agents have formed a cornerstone of chemotherapy, leveraging a direct and potent mechanism: the covalent modification of DNA.[1][2][3] By attaching an alkyl group to the nucleophilic sites within the DNA molecule, these compounds disrupt the fundamental processes of DNA replication and transcription, ultimately triggering cell death.[4][5][6] This guide provides a comparative analysis of classical alkylating agents—such as nitrogen mustards, nitrosoureas, and alkyl sulfonates—and introduces 2-(Chloromethyl)-5-methoxy-4-pyridinol, a compound whose structure suggests potential as a novel alkylating agent, though it is primarily recognized as a synthetic intermediate in pharmaceutical manufacturing.[7][8][9]
This document is designed for researchers, scientists, and drug development professionals. It will delve into the established mechanisms of action, provide a framework for comparing different classes of alkylators, and propose a rigorous experimental roadmap for evaluating the potential of investigational compounds like 2-(Chloromethyl)-5-methoxy-4-pyridinol.
Part 1: The Landscape of Classical Alkylating Agents
Mechanism of Action: An Electrophilic Assault on the Genome
The cytotoxic effects of alkylating agents are a direct result of their chemical reactivity with DNA.[10] These electrophilic compounds form covalent bonds with electron-rich atoms in biological macromolecules, with DNA being the primary therapeutic target.[10][11]
The reaction kinetics can follow one of two pathways:
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step process where the agent first forms a highly reactive carbonium ion intermediate. The rate of this reaction is dependent only on the concentration of the alkylating agent. Nitrogen mustards and nitrosoureas are examples of agents that react via an SN1 mechanism.[10]
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step concerted reaction where the rate is dependent on the concentration of both the alkylating agent and the target nucleophile. Busulfan is a classic example of an SN2 agent.[10]
The most common site of alkylation on DNA is the N7 position of guanine, although other sites like the N1 and N3 positions of adenine and the O6 position of guanine are also targeted.[11][12] The consequences of this DNA damage are profound:
-
Monofunctional Adducts: Attachment of a single alkyl group can lead to base mispairing during replication.
-
Cross-linking: Bifunctional agents, which possess two reactive groups, can form intra-strand (within the same DNA strand) or inter-strand (between opposite DNA strands) cross-links.[1][12] Inter-strand cross-links are particularly cytotoxic as they physically prevent the separation of the DNA double helix, a prerequisite for both replication and transcription.[1]
-
DNA Strand Breaks: The formation of adducts can destabilize the DNA backbone, leading to single- or double-strand breaks.[13]
Ultimately, the accumulation of this damage overwhelms the cell's DNA repair capacity, triggering programmed cell death (apoptosis).
A Comparative Overview of Major Alkylating Agent Classes
While all alkylating agents share a common target, they differ significantly in their chemical structure, reactivity, and clinical profile.
| Class | Representative Agents | Key Mechanistic Features | Primary Clinical Applications |
| Nitrogen Mustards | Cyclophosphamide, Melphalan, Chlorambucil | Form a highly reactive aziridinium ion intermediate; bifunctional, leading to extensive cross-linking.[10][11] | Lymphomas, leukemias, multiple myeloma, breast and ovarian cancers.[4][14] |
| Nitrosoureas | Carmustine (BCNU), Lomustine (CCNU) | Decompose under physiological conditions to form alkylating and carbamoylating species; highly lipophilic, enabling them to cross the blood-brain barrier.[10] | Brain tumors, lymphomas, multiple myeloma.[10] |
| Alkyl Sulfonates | Busulfan | Reacts via an SN2 mechanism; primarily forms inter-strand cross-links.[10][11] Shows selective toxicity for myeloid precursors.[10] | Chronic myelocytic leukemia (CML) and in high-dose conditioning regimens for stem cell transplantation.[11] |
| Triazines | Temozolomide, Dacarbazine | Require metabolic activation to form a methylating species (MTIC); monofunctional. | Glioblastoma, melanoma.[5] |
| Platinum Analogs | Cisplatin, Carboplatin, Oxaliplatin | Considered "alkylating-like"; they don't form a classic alkyl group but create covalent DNA adducts that result in cross-links.[5][14] | Testicular, ovarian, bladder, lung, and colorectal cancers.[14] |
Part 2: Investigating 2-(Chloromethyl)-5-methoxy-4-pyridinol as a Novel Alkylating Agent
Structural Analysis and Putative Reactivity
The structure of 2-(Chloromethyl)-5-methoxy-4-pyridinol presents features that are highly suggestive of potential alkylating activity.
-
The Reactive Moiety: The 2-(chloromethyl) group is the key functional group. The carbon atom is bonded to an electronegative chlorine atom, making it electrophilic and susceptible to attack by nucleophiles. The chlorine atom is a good leaving group, facilitating a substitution reaction.
-
Modulating Groups: The pyridinol ring and the 5-methoxy group can influence the molecule's electronic properties, solubility, and potential for specific interactions with biological targets.[15] The electron-donating nature of the methoxy group and the hydroxyl group on the pyridine ring could modulate the reactivity of the chloromethyl group.
Based on this structure, it is reasonable to hypothesize that this compound could act as a monofunctional alkylating agent, likely through an SN2-like mechanism, targeting nucleophilic sites on DNA and other biomolecules.
A Proposed Experimental Framework for Characterization
To elevate 2-(Chloromethyl)-5-methoxy-4-pyridinol from a synthetic intermediate to a characterized bioactive agent, a systematic and rigorous experimental evaluation is required. The following protocols provide a self-validating workflow to determine its activity and mechanism, enabling a direct comparison with established agents.
Experimental Protocols
Causality: This is the foundational experiment to determine if the compound has cytotoxic effects against cancer cells and to quantify its potency (IC50 value). A broad panel of cell lines, including those with known resistance mechanisms to other alkylators (e.g., high MGMT expression), should be used to assess the spectrum of activity and potential for overcoming resistance.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2x stock solution of 2-(Chloromethyl)-5-methoxy-4-pyridinol and a panel of reference alkylators (e.g., Melphalan, Cisplatin) in the appropriate cell culture medium. Perform a serial dilution to create a range of concentrations (e.g., from 100 µM down to 1 nM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls and untreated controls.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Causality: If the compound is an alkylating agent, it should induce DNA damage, particularly DNA double-strand breaks (DSBs), either directly or as a result of replication fork collapse at sites of DNA adducts. The phosphorylation of the histone variant H2AX to form γH2AX is a sensitive and early marker of DSBs. This assay directly visualizes the primary mechanism of action.
Methodology:
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with the compound at concentrations around its IC50 and 5x IC50 for various time points (e.g., 6, 12, 24 hours). Include a known DNA-damaging agent (e.g., Etoposide) as a positive control.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST and then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus. A significant increase in foci compared to the control indicates the induction of DNA double-strand breaks.
Part 3: Comparative Performance and Future Directions
Data Interpretation and Benchmarking
The experimental data gathered will allow for a direct, quantitative comparison of 2-(Chloromethyl)-5-methoxy-4-pyridinol against established alkylating agents.
Hypothetical Comparative Data Table:
| Compound | IC50 in A549 (µM) | IC50 in MGMT-deficient A549 (µM) | γH2AX Foci (Fold increase over control) | G2/M Arrest (% of cells) |
| 2-(Chloromethyl)-5-methoxy-4-pyridinol | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Melphalan | 5.2 | 4.8 | 12.5 | 65% |
| Temozolomide | 25.0 | 1.5 | 8.2 | 55% |
| Cisplatin | 2.1 | 2.0 | 15.1 | 70% |
This table allows for an objective assessment. For instance, if the investigational compound shows high potency (low IC50) and a strong induction of γH2AX foci, its profile as a DNA-damaging agent is confirmed. If its activity is independent of MGMT status (unlike Temozolomide), it suggests a different mechanism of DNA adduct formation or repair, which could be advantageous for treating resistant tumors.
Considerations for Drug Development and Conclusion
The successful characterization of 2-(Chloromethyl)-5-methoxy-4-pyridinol as a potent DNA alkylating agent would open several avenues for further research. Key questions would include its specificity, off-target toxicity, and in vivo efficacy. Understanding its interaction with various DNA repair pathways, such as base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR), would be critical for predicting resistance mechanisms and designing combination therapies.[16][17][18]
References
- 7 Common Alkylating Chemotherapy Drugs and How They Work Against Cancer. Vertex AI Search.
- Alkylating Agents - Holland-Frei Cancer Medicine. NCBI Bookshelf.
- Alkyl
- Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities. ScienceDirect.
- 12 Key Alkylating Agents Examples in Chemotherapy: Wh
- Alkylation damage in DNA and RNA--repair mechanisms and medical significance. PubMed.
- List of Alkyl
- Alkyl
- DNA Damage Induced by Alkylating Agents and Repair Pathways.
- DNA alkylation lesion repair: outcomes and implic
- Alkylating Agents. LiverTox - NCBI Bookshelf - NIH.
- Mechanisms of action of, and modes of resistance to, alkylating agents used in the treatment of haem
- 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses. Liv Hospital.
- Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. MDPI.
- Navigating Alkylating Agent Resistance: A Compar
- 2-(chloromethyl)-5-methoxy-4-pyridinol. Fluorochem.
- The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD..
- US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl-)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
Sources
- 1. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 2. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms of action of, and modes of resistance to, alkylating agents used in the treatment of haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. int.livhospital.com [int.livhospital.com]
- 5. drugs.com [drugs.com]
- 6. int.livhospital.com [int.livhospital.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. nbinno.com [nbinno.com]
- 9. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 10. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. int.livhospital.com [int.livhospital.com]
- 15. drughunter.com [drughunter.com]
- 16. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alkylation damage in DNA and RNA--repair mechanisms and medical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative analysis of 2-(Chloromethyl)-5-methoxy-4-pyridinol in reaction mixtures
Executive Summary
2-(Chloromethyl)-5-methoxy-4-pyridinol (CMP) is a critical pharmacophore used in the synthesis of proton pump inhibitors (PPIs). Due to the presence of the reactive chloromethyl moiety (
This guide compares the three primary analytical methodologies—RP-HPLC , LC-MS/MS , and Potentiometric Titration —and provides a validated, self-correcting protocol for the industry-standard HPLC method.
Chemical Context & Stability Mechanisms[1][2]
Before selecting a method, researchers must understand the two primary failure modes in CMP analysis: Solvolysis and Tautomerism .
The "Methanol Trap" (Solvolysis)
The chloromethyl group is highly susceptible to nucleophilic attack.
-
Water: Hydrolysis yields the hydroxymethyl derivative.[1]
-
Methanol/Ethanol: Reaction with alcoholic diluents yields the alkoxy ether (e.g., methoxymethyl impurity).[1]
-
Impact: NEVER use methanol as a sample diluent. Use anhydrous Acetonitrile (ACN) or Dichloromethane (DCM).
Tautomeric Equilibrium
In solution, 4-pyridinol exists in equilibrium with 4-pyridone. This rapid proton exchange can cause severe peak tailing on silica-based columns if the pH is not controlled.
Figure 1: Chemical instability pathways. The chloromethyl group (blue) degrades to impurities (red) if improper solvents are used. Tautomerism (yellow) affects peak shape.
Comparative Analysis of Methods
| Feature | Method A: RP-HPLC (UV) | Method B: LC-MS/MS | Method C: Potentiometric Titration |
| Primary Utility | Purity & Assay (Process Control) | Trace Impurity (GTI) Analysis | Stoichiometric Assay (Raw Material) |
| Sensitivity (LOD) | ~0.5 µg/mL | < 0.01 µg/mL (ppm level) | N/A (Macro analysis only) |
| Specificity | High (Separates impurities) | Very High (Mass identification) | Low (Detects total chloride/base) |
| Throughput | Medium (15-20 min run) | Medium | High (5 min) |
| Cost | Low | High | Very Low |
| Key Limitation | Requires reference standards | Matrix effects; Cost | Non-specific; Water interference |
Recommendation:
-
Use RP-HPLC for routine reaction monitoring and purity release.
-
Use LC-MS/MS only when screening for CMP as a genotoxic impurity (GTI) in the final drug substance.
-
Use Titration only for raw material assay of the hydrochloride salt form.
Deep Dive: Validated RP-HPLC Protocol
This protocol is designed to mitigate the instability of CMP. It uses a buffered mobile phase to stabilize the tautomer and an aprotic diluent to prevent solvolysis.
Chromatographic Conditions
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),
.-
Why: End-capping reduces silanol interactions with the basic pyridine nitrogen, reducing tailing.
-
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5 adjusted with Acetic Acid).
-
Why: Buffering at pH 5.5 ensures the pyridine is partially protonated, stabilizing the peak shape and preventing on-column hydrolysis.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detection: UV @ 280 nm (Pyridone/Pyridinol absorption maximum).
-
Column Temp: 25°C (Do not heat; heat accelerates degradation).
Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) |
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 40 | 60 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Sample Preparation (The "Self-Validating" Step)
Crucial Directive: All glassware must be dry.
-
Stock Solution: Weigh 25 mg of CMP into a 25 mL volumetric flask.
-
Diluent: Dissolve and dilute to volume with 100% Acetonitrile .
-
Validation Check: Inject this immediately. If a peak appears at RRT ~0.8 (Hydroxymethyl) or RRT ~1.2 (Dimer), your ACN is wet.
-
-
Working Standard: Dilute stock 1:10 with Mobile Phase A/B (50:50) immediately prior to injection.
-
Note: Once mixed with the aqueous buffer, the sample is stable for only ~4 hours. Autosampler temperature should be set to 4°C.
-
Secondary Protocol: LC-MS/MS for Trace Analysis[4][5]
When CMP is a potential Genotoxic Impurity (GTI) in a final drug product (e.g., Rabeprazole), sensitivity is paramount.
-
Instrumentation: Triple Quadrupole MS (QqQ).
-
Ionization: ESI Positive Mode (
). -
MRM Transition:
-
Precursor:
~174 (depending on exact isotope/substitution). -
Product Ions: Characteristic pyridine fragmentation (e.g., loss of
or ).
-
-
Limit of Quantitation (LOQ): Typically 0.5 ppm relative to the drug substance.
Quantitative Performance Data
The following data represents typical performance metrics for chloromethyl-pyridine intermediates using the RP-HPLC method described above.
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at retention time of CMP | Resolution > 2.0 from impurities |
| Linearity ( | ||
| Precision (RSD) | ||
| Solution Stability | Change | Stable for 4 hours at 4°C |
| LOD / LOQ | S/N > 3 / S/N > 10 |
Troubleshooting Guide
Figure 2: Troubleshooting logic for common chromatographic anomalies.
-
Peak Tailing: Usually caused by silanol interaction. Ensure mobile phase contains ammonium acetate (competitor ion) or triethylamine.
-
Extra Peaks: Almost always solvent contamination. If the "impurity" increases over time in the vial, it is a stability issue (hydrolysis).
References
-
BenchChem. (2025).[1][4] Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. Retrieved from (Note: Proxy for chloromethyl pyridine stability mechanisms).
-
Reddy, K. V., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 23393, 2-(Chloromethyl)pyridine. Retrieved from
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Chloromethyl)-5-methoxy-4-pyridinol
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(Chloromethyl)-5-methoxy-4-pyridinol (CAS No. 943752-03-2). As a chlorinated pyridine derivative, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and environmental protection. This guide moves beyond a simple checklist, offering causal explanations for procedural choices to empower researchers with a deep, actionable understanding of the entire waste management lifecycle for this chemical.
Core Principles: Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. 2-(Chloromethyl)-5-methoxy-4-pyridinol is classified with the GHS07 pictogram, indicating it is an irritant and harmful.[1]
Key Hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The presence of a carbon-halogen bond places this compound in the category of halogenated organic compounds .[2] This classification is the single most critical factor determining its disposal pathway. Halogenated wastes cannot be disposed of via conventional means due to the potential for forming toxic and persistent environmental pollutants, such as dioxins, if not incinerated at appropriate temperatures. Therefore, it must be disposed of as hazardous waste, typically through high-temperature incineration at a licensed facility.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical waste. Based on the hazards of this and structurally similar pyridine compounds, the following PPE is mandatory.[1][4][5]
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended when handling concentrated waste. | Provides essential chemical resistance against chlorinated organic compounds.[5] |
| Eye/Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN166 standards. | Protects against splashes and potential dust particles that can cause serious eye irritation.[1][6] |
| Skin/Body Protection | Chemical-resistant lab coat. | Protects against skin contact, which can cause irritation.[1] |
| Respiratory Protection | Use in a certified chemical fume hood or a well-ventilated area. | Prevents inhalation of dust or vapors, which may cause respiratory irritation.[1][4] |
Waste Segregation: The Cornerstone of Compliance
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and ensure compliant disposal. Mis-segregated waste streams can lead to regulatory fines and, more importantly, create significant safety hazards.
Do NOT mix 2-(Chloromethyl)-5-methoxy-4-pyridinol waste with:
-
Non-halogenated organic waste: This complicates the disposal process and increases costs, as the entire mixture must be treated as halogenated.[2]
-
Acids and Bases: Mixing can cause vigorous, heat-generating reactions.[2]
-
Oxidizing Agents: (e.g., nitrates, peroxides, perchlorates) Mixing can create a fire or explosion hazard.[7][8]
Waste Container Protocol
All waste must be collected in designated, compatible, and clearly labeled containers.
| Parameter | Specification | Rationale |
| Container Type | Borosilicate glass or high-density polyethylene (HDPE) bottle with a secure screw cap. | Ensures chemical compatibility and prevents leaks. |
| Labeling | "HAZARDOUS WASTE," "Halogenated Organic Waste," "2-(Chloromethyl)-5-methoxy-4-pyridinol." List all components and their approximate concentrations. | Fulfills regulatory requirements and informs waste handlers of the container's contents. |
| Storage Location | Store in a designated Satellite Accumulation Area (SAA) within the lab. The container must be kept in secondary containment (e.g., a chemical-resistant tray). | Prevents spills from spreading and ensures the waste is managed in a controlled area. |
Disposal Workflow: From Benchtop to Final Disposition
The following diagram and protocol outline the decision-making and operational steps for the proper disposal of 2-(Chloromethyl)-5-methoxy-4-pyridinol.
Step-by-Step Protocol for Routine Disposal
-
Preparation: Don all required PPE as specified in Section 2. Ensure work is performed within a certified chemical fume hood.
-
Container Location: Locate the designated "Halogenated Organic Waste" container in your laboratory's Satellite Accumulation Area.
-
Waste Transfer:
-
For Solid Waste: Carefully scrape residual solid from glassware or weighing boats into the waste container using a dedicated spatula.
-
For Contaminated Materials (e.g., gloves, wipes): Place items directly into the solid halogenated waste container.
-
For Rinsate: When decontaminating glassware, use a minimal amount of a suitable organic solvent (e.g., acetone, ethanol). The first rinse should be collected in the liquid "Halogenated Organic Waste" container.
-
-
Labeling: Using a permanent marker, log the chemical name and estimated quantity on the container's hazardous waste tag.
-
Closure: Securely fasten the container cap. Do not leave a funnel in the container.
-
Storage: Return the waste container to its designated secondary containment within the Satellite Accumulation Area.
-
Final Removal: Once the container is full, submit a request for pickup through your institution's Environmental Health & Safety (EHS) department for final disposal at an approved waste facility.[4]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For a large or unmanageable spill, or if you feel unwell, evacuate the area, close the doors, and contact your institution's EHS emergency line.
-
Control the Spill (For Minor Spills Only): If the spill is small and you are trained and equipped to handle it:
-
Ensure you are wearing the appropriate PPE, including respiratory protection if the material is dusty.
-
Prevent the spread of dust or particles.[9]
-
Gently cover the spill with an inert absorbent material, such as vermiculite, dry sand, or cat litter.[7][9][10] Work from the outside of the spill inward.
-
Carefully sweep up the absorbed material using spark-proof tools and place it into a designated hazardous waste container.[4] Avoid creating dust.[8]
-
-
Decontaminate: Clean the spill area thoroughly. (See Section 6).
-
Report: Report the incident to your supervisor and EHS department, regardless of the size.
Decontamination Procedures
Proper decontamination of equipment and surfaces is the final step in ensuring a safe work environment.
-
Glassware and Equipment:
-
Surfaces (Fume Hood, Benchtop):
-
Wipe the surface with a towel soaked in soap and water.
-
Wipe down with a clean, wet towel to remove any soap residue.
-
Dispose of all cleaning materials (wipes, paper towels) as solid halogenated hazardous waste.
-
-
PPE:
-
Remove disposable gloves and lab coats and place them in the solid halogenated waste stream.
-
Reusable PPE, such as goggles, should be washed according to manufacturer instructions.
-
Always wash hands thoroughly with soap and water after removing PPE.[10]
-
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and ensure that your research is conducted with the utmost responsibility to yourself, your colleagues, and the environment.
References
- Fluorochem. (n.d.). 2-(chloromethyl)-5-methoxy-4-pyridinol Safety Data Sheet.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Fisher Scientific. (2025). 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet.
- Bucknell University. (2016). Hazardous Waste Segregation.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-Chloropyridine.
- West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- TCI Chemicals. (2025). 2-(Chloromethyl)pyridine Hydrochloride Safety Data Sheet.
- Fisher Scientific. (2024). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Safety Data Sheet.
- Electronic Code of Federal Regulations. (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Infection Prevention Control. (n.d.). Decontamination, cleaning and disinfection.
- Greenbook. (2014). MSO+ Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 2-Chloropyridine Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-olate.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet.
- Apollo Scientific. (2023). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Safety Data Sheet.
- Fisher Scientific. (2009). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2019). Field Equipment Cleaning and Decontamination at the FEC.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. bucknell.edu [bucknell.edu]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.se [fishersci.se]
- 7. nj.gov [nj.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling 2-(Chloromethyl)-5-methoxy-4-pyridinol
A Researcher's Guide to Safely Handling 2-(Chloromethyl)-5-methoxy-4-pyridinol
In the pursuit of novel therapeutics and chemical entities, the safety of the researcher is paramount. This guide provides essential, direct guidance for handling 2-(Chloromethyl)-5-methoxy-4-pyridinol (CAS No. 943752-03-2), a compound that, while valuable in synthesis, requires meticulous handling due to its inherent hazards. This document moves beyond a simple checklist, offering a procedural and logistical framework grounded in established safety principles to ensure both personal safety and experimental integrity.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is critical. For 2-(Chloromethyl)-5-methoxy-4-pyridinol, the primary hazards identified are:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
The presence of a chloromethyl group suggests that the compound may also act as a reactive alkylating agent, a class of compounds that requires careful handling to avoid unwanted reactions and potential long-term health effects.[2] Therefore, all operations should be conducted with the assumption that the compound is highly reactive and toxic.
Core Directive: Personal Protective Equipment (PPE)
The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to protect employees.[3] For 2-(Chloromethyl)-5-methoxy-4-pyridinol, a multi-layered PPE approach is non-negotiable.[4][5]
Minimum PPE Requirements
A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE for any work in a laboratory where chemical hazards are present.[6] However, for this specific compound, enhanced protection is necessary.
Task-Specific PPE Protocol
The following table outlines the required PPE for common laboratory tasks involving 2-(Chloromethyl)-5-methoxy-4-pyridinol.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical Splash Goggles & Face Shield[6][7] | Double Nitrile Gloves | Fully-buttoned Lab Coat, Chemically Resistant Apron | Required if not in a fume hood or ventilated enclosure. N95 or higher.[7] |
| Preparing Solutions | Chemical Splash Goggles & Face Shield[6][7] | Double Nitrile Gloves | Fully-buttoned Lab Coat, Chemically Resistant Apron | Not required if performed in a certified chemical fume hood. |
| Running Reactions & Workup | Chemical Splash Goggles | Double Nitrile Gloves | Fully-buttoned Lab Coat | Not required if performed in a certified chemical fume hood. |
| Handling Spills | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemically Resistant Apron over Lab Coat | Air-purifying respirator with organic vapor cartridge.[7] |
Causality Behind PPE Choices:
-
Eye/Face Protection: The combination of chemical splash goggles and a face shield is crucial when handling the solid or preparing solutions due to the high risk of splashes or aerosol generation, which could cause serious eye damage.[6][8]
-
Hand Protection: Disposable nitrile gloves provide a good barrier for incidental contact, but they should be removed and replaced immediately after any known contact with the chemical.[6] Double-gloving provides an additional layer of safety against potential tears or rapid permeation.
-
Respiratory Protection: The solid material can be easily aerosolized. Handling it outside of a certified fume hood or ventilated balance enclosure poses a significant inhalation risk, necessitating a respirator.[7]
Operational Plan: A Step-by-Step Handling Workflow
All handling of 2-(Chloromethyl)-5-methoxy-4-pyridinol must be performed within a certified chemical fume hood to minimize inhalation exposure.
Experimental Workflow
Caption: Decision workflow for responding to a chemical spill.
Waste Disposal
As an organochlorine compound, 2-(Chloromethyl)-5-methoxy-4-pyridinol and any materials contaminated with it must be disposed of as halogenated organic waste . [9][10]1. Segregation is Key: Never mix halogenated waste with non-halogenated organic waste. Doing so significantly increases disposal costs and complexity. [9][11][12]2. Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard symbols as soon as the first drop of waste is added. [9][11]3. Storage: Keep waste containers tightly sealed and stored in a designated, well-ventilated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department. [11] By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize 2-(Chloromethyl)-5-methoxy-4-pyridinol in their work, ensuring a secure environment for discovery.
References
- Vertex AI Search. (n.d.). Laboratory Personal Protective Equipment (PPE) for Safety and Precision.
- BenchChem. (n.d.). Proper Disposal Procedures for Halogenated Solvents (Hal-HS).
- Cornell University Environment, Health and Safety. (n.d.). 3.1 Laboratory Responsibilities for Personal Protective Equipment.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- University of Washington Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- PMC. (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
- IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials.
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet.
- Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment).
- University of California, Berkeley Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
- Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
- Bucknell University. (2016, April 15). WASTE MANAGEMENT.
- ChemicalBook. (2025, July 19). 2-(Chloromethyl)pyridine - Safety Data Sheet.
- Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
- Fluorochem. (n.d.). 2-(chloromethyl)-5-methoxy-4-pyridinol Safety Data Sheet.
- Apollo Scientific. (n.d.). 3-(Chloromethyl)pyridine hydrochloride Safety Data Sheet.
- BenchChem. (n.d.). Application Notes and Protocols: Derivatization of the Chloromethyl Group on the Pyridine Ring.
- Apollo Scientific. (n.d.). 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet.
- Cornell University Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. clarionsafety.com [clarionsafety.com]
- 4. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ipgsf.com [ipgsf.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. westlab.com [westlab.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
